Product packaging for Mangafodipir Trisodium(Cat. No.:CAS No. 140678-14-4)

Mangafodipir Trisodium

货号: B1662857
CAS 编号: 140678-14-4
分子量: 757.3 g/mol
InChI 键: BENFPBJLMUIGGD-UHFFFAOYSA-I
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Mangafodipir Trisodium is the trisodium salt of mangafodipir with potential antioxidant and chemoprotective activities. Consisting of manganese (II) ions chelated to fodipir (dipyridoxyl diphosphate or DPDP), mangafodipir scavenges oxygen free radicals such as superoxide anion, hydrogen peroxide, and hydroxyl radical, potentially preventing oxygen free radical damage to macromolecules such as DNA and minimizing oxygen free radical-related chemotoxicity in normal tissues. However, this agent may potentiate the chemotherapy-induced generation of oxygen free radicals in tumor cells, resulting in the potentiation of chemotherapy-induced cytotoxicity;  tumor cells, with higher levels of reactive oxygen species than normal cells, possess a lower threshold for oxygen free radical-mediated cytotoxicity. Mangafodipir is traditionally used as an imaging agent in magnetic resonance imaging (MRI).
Mangafodipir is a contrast agent delivered intravenously to enhance contrast in magnetic resonance imaging (MRI) of the liver. It has two parts, paramagnetic manganese (II) ions and the chelating agent fodipir (dipyridoxyl diphosphate, DPDP). Normal liver tissue absorbs the manganese more than abnormal or cancerous tissue. The manganese shortens the longitudinal relaxation time (called T1), making the normal tissue appear brighter in MRIs. This enhanced contrast allows lesions to be more easily identified. Acute toxicity studies in mice, rats and dogs using IV administration showed mangafodipir to have low to moderate toxicity. Repeat dose toxicity studies were conducted in rats, cynomologous monkeys and dogs. The liver and to a lesser extent the kidney were target organs of toxicity.
See also: Mangafodipir (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27MnN4Na3O14P2 B1662857 Mangafodipir Trisodium CAS No. 140678-14-4

属性

IUPAC Name

trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENFPBJLMUIGGD-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27MnN4Na3O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

mangafodipir trisodium chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Mangafodipir Trisodium

Introduction

This compound, formerly marketed under the brand name Teslascan, is a complex formed between the paramagnetic metal ion manganese (II) and the chelating ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][2] It was developed as an organ-specific paramagnetic contrast agent for Magnetic Resonance Imaging (MRI), particularly for the detection and characterization of focal lesions in the liver and pancreas.[3][4] Following intravenous administration, mangafodipir is taken up by hepatocytes, enhancing the signal intensity of normal tissue on T1-weighted images and thereby improving the contrast between healthy and pathological tissue.[1][3] Beyond its diagnostic applications, mangafodipir has been investigated for its therapeutic potential as an antioxidant and chemoprotective agent, attributed to its ability to mimic superoxide dismutase (MnSOD) activity.[2][4][5] This guide provides a detailed overview of its chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action.

Chemical Structure and Identification

This compound is the active ingredient in the Teslascan infusion solution.[6] The core structure consists of a divalent manganese ion (Mn(II)) chelated by the organic ligand fodipir (N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid).[7] X-ray crystallography studies have revealed that the metal coordination geometry is a distorted octahedron, defined by two phenolate oxygens, two carboxylate oxygens, and two amine nitrogens.[6][7] The unit cell of its crystalline form contains two MnDPDP anions, six sodium ions, and 50 water molecules.[6][7]

Table 1: Chemical Identification of Mangafodipir and its Trisodium Salt

IdentifierValueReference
Mangafodipir (Active Moiety)
IUPAC Namemanganese(2+) ion 2-({2-[(carboxylatomethyl)({3-hydroxy-2-methyl-6-[(phosphonooxy)methyl]pyridin-4-yl}methyl)amino]ethyl}({3-hydroxy-2-methyl-6-[(phosphonooxy)methyl]pyridin-4-yl}methyl)amino)acetate[3]
Chemical FormulaC₂₂H₂₈MnN₄O₁₄P₂[2]
Molecular Weight691.4 g/mol [8]
CAS Number155319-91-8[3]
PubChem CID76967443[8]
This compound (Drug Substance)
IUPAC Nametrisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)[4]
Chemical FormulaC₂₂H₂₇MnN₄Na₃O₁₄P₂[4]
Molecular Weight757.3 g/mol [4]
CAS Number140678-14-4[4][9]
PubChem CID160036[4]
SynonymsTeslascan, MnDPDP, Win 59010[2][4]

Physicochemical Properties

This compound is a yellow, crystalline, and hygroscopic solid that is readily soluble in water.[1][6][7] No evidence of polymorphism was observed in studies evaluating its solid-state properties.[6][7] The solution for infusion (0.01 mmol/mL) is a clear, bright to dark yellow liquid that is isotonic with blood and has a physiological pH.[6][7][10]

Table 2: Physicochemical Properties of this compound and its Infusion Solution

PropertyValueConditionsReference
Solid State
Physical FormYellow crystalline solidAmbient[1]
HygroscopicityHygroscopic20°C at 20-79% RH[6]
Solution (Teslascan, 0.01 mmol/mL)
pH7.0 - 8.0[10]
Viscosity0.8 cP@ 37°C[1]
Osmolality298 mOsmol/kg water[1]
Density1.02 g/mL@ 37°C[1]
Specific Gravity1.03@ 37°C[1]

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are characterized by the rapid dissociation of the chelate in vivo, leading to distinct profiles for the manganese ion and the fodipir ligand.[10]

Absorption and Distribution

Administered intravenously, the compound distributes rapidly.[3] After injection, this compound is metabolized through dephosphorylation and transmetallation, where the manganese ion is exchanged for endogenous zinc.[1] This process yields two major metabolites: manganese dipyridoxyl ethylenediamine diacetic acid (MnPLED) and zinc dipyridoxyl ethylenediamine diacetic acid (ZnPLED).[1] The parent compound, this compound, is undetectable in plasma after two hours.[1]

The released manganese is selectively taken up by tissues with high metabolic activity, showing significant uptake into the liver, pancreas, kidneys, and spleen.[3][10][11] The fodipir ligand is primarily distributed to the extracellular fluid.[3]

Protein Binding

Protein binding is negligible for the fodipir ligand.[3] While the parent mangafodipir chelate does not bind to plasma proteins in vitro, the released manganese (II) and manganese (III) ions are known to bind.[1] The protein binding for manganese is approximately 27%.[2][3]

Elimination

Manganese and the fodipir ligand are eliminated via different routes.[10] Manganese is excreted primarily in the feces (50-60%), with a smaller portion eliminated renally (15-20%).[11] The fodipir ligand is predominantly eliminated in the urine.[3][8]

Table 3: Pharmacokinetic Parameters of this compound Components

ParameterManganese (Mn²⁺)Fodipir (DPDP) LigandReference
Plasma Half-life (initial) ≤ 20 minutes~50 minutes[2][10]
Volume of Distribution (Vd) 0.5 - 1.5 L/kg0.17 - 0.45 L/kg[3][8][10]
Primary Route of Excretion FecalRenal[8][10][11]
Protein Binding ~27%Negligible[2][3]

Visualized Pharmacokinetic Pathway

G cluster_admin Administration cluster_plasma Plasma Compartment cluster_distribution Tissue Distribution cluster_elimination Elimination IV Intravenous Infusion of this compound Metabolism Metabolism: - Dephosphorylation - Transmetallation with Zn²⁺ IV->Metabolism Rapid Dissociation Mn Manganese (Mn²⁺) Metabolism->Mn DPDP Fodipir Ligand (DPDP) Metabolism->DPDP ZnPLED ZnPLED Metabolite Metabolism->ZnPLED Tissues High-Uptake Tissues: - Liver - Pancreas - Kidneys - Spleen Mn->Tissues Cellular Uptake ECF Extracellular Fluid DPDP->ECF Feces Fecal Excretion Tissues->Feces ~50-60% Urine Renal Excretion Tissues->Urine ~15-20% ECF->Urine Predominantly

Caption: Pharmacokinetic workflow of this compound after intravenous administration.

Pharmacodynamics and Mechanism of Action

MRI Contrast Enhancement

The primary pharmacodynamic effect of mangafodipir is its function as a paramagnetic MRI contrast agent.[1][10] The manganese (II) ion possesses paramagnetic properties that shorten the longitudinal relaxation time (T1) of protons in water molecules within targeted tissues.[1][3][10] This T1 shortening leads to a significant increase in signal intensity (brightness) on T1-weighted MRI scans.[1]

Normal hepatocytes and pancreatic cells readily take up the manganese, leading to marked enhancement of these organs.[3] In contrast, most metastatic lesions and hepatocellular carcinomas exhibit minimal or no manganese uptake.[3][8] This differential uptake creates a strong contrast between normal and abnormal tissue, significantly improving the detection and delineation of lesions.[3][8] Enhancement of the liver and pancreas is near-maximal within 15-20 minutes and can persist for up to 4 hours, with some lesion-related enhancement detectable for up to 24 hours.[3][8][10]

G cluster_process Mechanism of MRI Contrast Enhancement MnDPDP Mangafodipir Administration (IV) Dissociation Dissociation in Plasma MnDPDP->Dissociation Mn Free Mn²⁺ Ions Dissociation->Mn Uptake Differential Cellular Uptake Mn->Uptake Normal Normal Hepatocytes/ Pancreatic Cells Uptake->Normal High Uptake Lesion Tumor/Lesion Cells Uptake->Lesion Minimal/No Uptake T1 Shortens T1 Relaxation Time Normal->T1 Dark No Signal Change (Dark) Lesion->Dark Effect Paramagnetic Effect Bright Increased Signal Intensity (Bright) T1->Bright Result MRI Signal

Caption: Logical flow of mangafodipir's mechanism of action as an MRI contrast agent.

Antioxidant Activity

Beyond its imaging properties, mangafodipir has demonstrated significant antioxidant capabilities.[4][5] It functions as a scavenger of reactive oxygen species (ROS), including superoxide anions, hydrogen peroxide, and hydroxyl radicals.[4][5] This activity is attributed to its nature as an MnSOD mimetic.[2] By neutralizing these harmful radicals, mangafodipir can protect normal tissues from oxidative stress-related damage, which has led to its investigation as a potential chemoprotective agent to mitigate the side effects of cancer therapies.[4][9][12]

G cluster_pathway Antioxidant Signaling Pathway (MnSOD Mimetic) ROS Reactive Oxygen Species (O₂⁻, H₂O₂, •OH) MnDPDP Mangafodipir (MnSOD Mimetic) ROS->MnDPDP Damage Cellular Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage Causes Neutral Neutralized Products (O₂, H₂O) MnDPDP->Neutral Catalyzes Conversion Protection Cellular Protection MnDPDP->Protection Leads to

Caption: Proposed antioxidant mechanism of mangafodipir via ROS scavenging.

Experimental Methodologies

The characterization of this compound has involved a range of physicochemical and analytical techniques. While full, detailed protocols are proprietary, the principles of the key experimental methods cited in the literature are described below.[6][7]

Table 4: Methodologies for Physicochemical Characterization

Property/TechniqueExperimental Protocol Summary
Structure Determination X-ray Crystallography: Single crystals of this compound were analyzed to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. This technique provided definitive proof of the molecular structure and the coordination of the manganese ion.[6][7]
Solid-State Analysis Powder X-ray Diffraction (PXRD): The crystalline nature of the bulk material was assessed, and the sample was analyzed for the presence of different crystalline forms (polymorphism). The sample is exposed to X-rays at various angles, and the diffraction pattern is recorded.[6]
Thermal Analysis Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): Samples were heated at a controlled rate (e.g., 20°C/min from 30°C to 500°C) to study thermal events like decomposition and melting. This helps to determine the thermal stability and water content of the compound.[6]
Hygroscopicity Gravimetric Analysis: The tendency of the substance to absorb moisture was determined by placing samples in desiccators with controlled relative humidities (e.g., 20%, 42%, 58%, 79%) at a constant temperature (20°C). The weight gain over time (e.g., 69 days) was measured.[6]
Water Content Karl Fischer Titration: This volumetric titration method was used to accurately quantify the water content in the hygroscopic solid, providing a more precise measurement than gravimetric analysis alone.[6]
Solubility Residue on Evaporation: Saturated solutions of this compound were prepared in various solvents. A known volume of the saturated solution was evaporated to dryness, and the mass of the remaining solid residue was used to calculate the solubility.[6]
Solution Properties pH Measurement: The pH of the reconstituted drug product and solutions of the bulk drug in water was measured using a standard pH meter.[6] Viscosity Measurement: The viscosity of the infusion solution was determined using a rheometer (e.g., Bohlin VOR) at a defined temperature (37°C) across a range of shear rates.[6]
Pharmacokinetic Studies Human Volunteer Studies: Healthy volunteers were administered this compound via intravenous bolus injection or infusion at specific doses (e.g., 5 and 10 µmol/kg b.w.). Blood, urine, and fecal samples were collected over time to measure the concentrations of manganese and the ligand, allowing for the calculation of pharmacokinetic parameters like half-life and clearance.[11]

Clinical Use and Safety

This compound was administered as an intravenous infusion for MRI of the liver and pancreas.[10][13] The recommended adult dose was 5 µmol/kg bodyweight.[13][14] Clinical trials involving hundreds of patients demonstrated its efficacy in improving the detection and characterization of hepatic lesions compared to unenhanced MRI and contrast-enhanced CT.[13][15]

The agent was generally well-tolerated. The most commonly reported adverse events in Phase III clinical trials were mild to moderate and included nausea (7%), headache (4%), and injection-site discomforts like a sensation of heat (49%) or flushing (33%).[14] Serious adverse events were rare and not considered drug-related.[14] Despite its efficacy and safety profile, Teslascan was withdrawn from the U.S. and European markets for commercial reasons.[2][8]

References

Mangafodipir Trisodium: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation pathways of mangafodipir trisodium, a paramagnetic contrast agent. The document summarizes known stability data, outlines its metabolic fate in vivo, and discusses the chemical degradation pathways based on available information and general principles of pharmaceutical stability testing. Detailed experimental methodologies and visual diagrams of degradation pathways and analytical workflows are provided to support research and development efforts.

Introduction

This compound (formerly marketed as Teslascan®) is a manganese-based contrast agent developed for magnetic resonance imaging (MRI), primarily for the detection and characterization of liver lesions.[1] It consists of a central manganese(II) ion chelated by the ligand fodipir (dipyridoxyl diphosphate, DPDP).[2][3] The stability of this complex is crucial for its safety and efficacy. This guide delves into the chemical and metabolic stability of this compound, providing a technical resource for professionals in drug development and research.

Physicochemical Properties and Formulation

This compound is a yellow, crystalline, hygroscopic solid that is readily soluble in water.[4] The commercial formulation is a sterile, clear yellow solution for intravenous injection.

Table 1: Physicochemical Properties and Formulation of this compound Injection

ParameterValueReference
Active Ingredient This compound (C₂₂H₂₇MnN₄Na₃O₁₄P₂)[5]
Appearance Yellow solid[1]
Solubility Readily soluble in water[4]
pH (1% w/w solution) 6.3 - 6.8[1]
pH (Injection) 8.4 - 9.2[5]
Osmolality (Injection) 244 - 330 mOsmol/kg[5]
Excipients in Injection Ascorbic acid, Sodium chloride, Water for Injection[1][6]

The presence of ascorbic acid in the formulation suggests a potential sensitivity to oxidation.

Stability and Storage

The stability of this compound is influenced by temperature and light.

Table 2: Recommended Storage and Stability Conditions

ConditionRecommendationRationale/CommentsReference
Temperature Store between 15°C and 30°C.To maintain chemical integrity.[1]
Freezing Do not freeze.Freezing may compromise package integrity.[1]
Light Exposure Keep the vial in the outer carton to protect from light.Suggests potential for photodegradation.[6]
In-Use Stability Discard unused portions. Do not mix with other drugs.To prevent contamination and chemical incompatibility.[1][6]

Degradation Pathways

The degradation of this compound can be categorized into two main pathways: metabolic (in vivo) and chemical (in vitro).

Metabolic Degradation Pathway (In Vivo)

In a biological system, this compound undergoes rapid and extensive metabolism. This pathway is not considered degradation in the context of product stability but is crucial for understanding its mechanism of action and pharmacokinetics. The primary metabolic processes are dephosphorylation and transmetallation.[1][7][8]

  • Dephosphorylation: The phosphate groups of the fodipir ligand are sequentially cleaved, forming manganese dipyridoxyl monophosphate (MnDPMP) and subsequently manganese dipyridoxyl ethylenediamine diacetate (MnPLED).[7]

  • Transmetallation: The manganese(II) ion is exchanged, primarily with endogenous zinc(II) ions, leading to the formation of the corresponding zinc-ligand complexes (ZnDPDP, ZnDPMP, and ZnPLED).[1][7][8]

This metabolic cascade results in the release of manganese ions, which are responsible for the contrast enhancement in MRI. In plasma, the parent compound, this compound, is undetectable within two hours of administration.[1]

In Vivo Metabolic Pathway of this compound MnDPDP This compound (MnDPDP) MnDPMP Manganese Dipyridoxyl Monophosphate (MnDPMP) MnDPDP->MnDPMP Dephosphorylation ZnDPDP Zinc Dipyridoxyl Diphosphate (ZnDPDP) MnDPDP->ZnDPDP Transmetallation Mn_ion Mn²⁺ Ion MnDPDP->Mn_ion MnPLED Manganese Dipyridoxyl Ethylenediamine Diacetate (MnPLED) MnDPMP->MnPLED Dephosphorylation ZnDPMP Zinc Dipyridoxyl Monophosphate (ZnDPMP) MnDPMP->ZnDPMP Transmetallation ZnPLED Zinc Dipyridoxyl Ethylenediamine Diacetate (ZnPLED) MnPLED->ZnPLED Transmetallation Zn_ion Zn²⁺ Ion Zn_ion->ZnDPDP Workflow for a Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC RP-HPLC Analysis (with PDA Detector) Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (e.g., 80°C, solid & solution) Thermal->HPLC Photo Photolytic (ICH Q1B light exposure) Photo->HPLC Control Control Sample (No stress) Control->HPLC Characterization LC-MS/MS for Degradant Identification HPLC->Characterization Drug This compound (Drug Substance/Product) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo Drug->Control

References

cellular uptake mechanisms of mangafodipir trisodium

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cellular Uptake Mechanisms of Mangafodipir Trisodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly marketed as Teslascan™) is a paramagnetic contrast agent previously utilized for magnetic resonance imaging (MRI) of the liver and pancreas.[1][2][3] Its mechanism of action relies on the in vivo dissociation of the mangafodipir chelate, releasing manganese ions (Mn²⁺).[1] These ions are subsequently taken up by parenchymal cells, primarily hepatocytes, leading to a reduction in the T1 relaxation time and enhanced image contrast.[1][4] Understanding the cellular uptake mechanisms of the manganese released from mangafodipir is crucial for optimizing its diagnostic and potential therapeutic applications. This technical guide provides a comprehensive overview of these mechanisms, focusing on the key transporters, quantitative uptake data, experimental protocols, and regulatory signaling pathways.

Core Cellular Uptake Mechanisms

Following intravenous administration, this compound undergoes partial dissociation, releasing Mn²⁺ into the bloodstream. The cellular uptake of this liberated manganese is a complex process involving specific membrane transporters, particularly in the liver, which is the primary organ for manganese clearance.

The Role of Hepatocyte Manganese Transporters

The liver plays a central role in maintaining manganese homeostasis. The uptake of manganese from the blood into hepatocytes is primarily mediated by the solute carrier (SLC) family of transporters.

  • SLC39A14 (ZIP14): This transporter is highly expressed on the basolateral membrane of hepatocytes and is considered a key importer of manganese from the bloodstream into the liver.[5][6][7][8] Studies using knockout mouse models have demonstrated that a deficiency in SLC39A14 leads to impaired hepatic manganese uptake and subsequent accumulation in other tissues, highlighting its critical role in manganese clearance.[5][9]

  • SLC30A10 (ZnT10): This transporter is localized to the apical (canalicular) membrane of hepatocytes and is responsible for the efflux of manganese from the hepatocyte into the bile, which is the primary route of manganese excretion.[10][11][12]

  • SLC39A8 (ZIP8): This transporter is also found on the canalicular membrane of hepatocytes and is involved in the reabsorption of manganese from the bile back into the hepatocyte, suggesting a role in manganese conservation.[13][14]

In the context of mangafodipir, the Mn²⁺ released from the chelate is recognized and transported by SLC39A14 into hepatocytes. Once inside the cell, it can be utilized for metabolic processes or exported into the bile by SLC30A10 for elimination.

Uptake in Other Tissues

While the liver is the main site of uptake, manganese from mangafodipir is also taken up by other tissues, including the pancreas and the heart. In cardiomyocytes, the uptake of Mn²⁺ is known to occur, in part, through L-type calcium channels, where it competes with calcium ions.[4]

Quantitative Data on Manganese Uptake

Quantitative data on the cellular uptake kinetics of manganese, particularly from mangafodipir, is limited. The following table summarizes available data from a study on isolated skate hepatocytes, which provides insights into the kinetic parameters of manganese transport. It is important to note that these values may differ in mammalian systems and specifically for manganese dissociated from mangafodipir.

ParameterValueCell TypeComments
High-Affinity Component
Km1.1 ± 0.1 µMIsolated Skate HepatocytesThis component is likely responsible for uptake at physiological manganese concentrations.[15]
Low-Affinity Component
Km112 ± 29 µMIsolated Skate HepatocytesThis component may represent diffusion and/or transport via other low-affinity transporters.[15]

Experimental Protocols

This section outlines a detailed methodology for conducting an in vitro cellular uptake study of manganese from this compound using a human hepatocyte cell line (e.g., HepG2) and quantification by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Objective

To quantify the time- and concentration-dependent cellular uptake of manganese following exposure to this compound.

Materials
  • Human hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Nitric acid (trace metal grade)

  • ICP-MS instrument and standards

  • Cell culture plates (6-well)

  • Cell counter

Procedure
  • Cell Culture:

    • Culture HepG2 cells in 6-well plates until they reach approximately 80-90% confluency.

  • Mangafodipir Treatment:

    • Prepare a stock solution of this compound in sterile water.

    • Dilute the stock solution in serum-free cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM).

    • Remove the culture medium from the cells and wash twice with warm PBS.

    • Add the mangafodipir-containing medium to the cells. For a time-course experiment, incubate for different durations (e.g., 15, 30, 60, 120 minutes). For a concentration-response experiment, incubate with different concentrations for a fixed time (e.g., 60 minutes).

  • Cell Harvesting and Lysis:

    • After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove extracellular manganese.

    • Harvest the cells by trypsinization.

    • Count the cells to normalize the manganese content per cell.

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in a known volume of PBS.

    • Lyse the cells by adding concentrated nitric acid and incubating at 60-80°C until the solution is clear.

  • ICP-MS Analysis:

    • Dilute the acid-digested samples with deionized water to a final acid concentration compatible with the ICP-MS instrument.

    • Prepare a calibration curve using manganese standards of known concentrations.

    • Analyze the samples for manganese content using the ICP-MS.

  • Data Analysis:

    • Calculate the intracellular manganese concentration in each sample using the calibration curve.

    • Normalize the manganese content to the number of cells.

    • Plot the intracellular manganese concentration as a function of time or mangafodipir concentration.

Signaling Pathways and Logical Relationships

The cellular uptake and efflux of manganese are tightly regulated to maintain homeostasis. Recent studies have identified a signaling pathway involving hypoxia-inducible factors (HIFs) in the regulation of the manganese exporter SLC30A10.

Regulation of SLC30A10 by Manganese and HIFs

Elevated intracellular manganese levels can lead to the stabilization of HIF-1α and HIF-2α.[10][16] These transcription factors then bind to a hypoxia response element (HRE) in the promoter region of the SLC30A10 gene, leading to increased transcription and translation of the SLC30A10 protein.[10] This results in enhanced efflux of manganese from the cell, representing a negative feedback loop to prevent manganese toxicity.[10]

G cluster_extracellular Extracellular cluster_intracellular Intracellular Mangafodipir Mangafodipir Mn2+ Mn2+ Mangafodipir->Mn2+ Dissociation Intracellular Mn2+ Intracellular Mn2+ Mn2+->Intracellular Mn2+ SLC39A14 (ZIP14) HIF-alpha stabilization HIF-alpha stabilization Intracellular Mn2+->HIF-alpha stabilization Induces HIF complex HIF complex HIF-alpha stabilization->HIF complex Forms SLC30A10 gene SLC30A10 gene HIF complex->SLC30A10 gene Activates Transcription SLC30A10 protein SLC30A10 protein SLC30A10 gene->SLC30A10 protein Translation Mn2+ Efflux Mn2+ Efflux SLC30A10 protein->Mn2+ Efflux Mediates Mn2+ Efflux->Mn2+ To Extracellular

Caption: Regulatory pathway of manganese efflux via SLC30A10.

Experimental Workflow for Cellular Uptake Assay

The following diagram illustrates the key steps in the experimental protocol for determining the cellular uptake of manganese from mangafodipir.

G Start Start Cell_Culture Culture Hepatocytes (e.g., HepG2) Start->Cell_Culture Treatment Treat with Mangafodipir Cell_Culture->Treatment Wash Wash with Ice-Cold PBS Treatment->Wash Harvest Harvest and Count Cells Wash->Harvest Lyse Lyse Cells with Nitric Acid Harvest->Lyse ICPMS Analyze Mn by ICP-MS Lyse->ICPMS Analyze Data Analysis and Normalization ICPMS->Analyze End End Analyze->End

Caption: Workflow for mangafodipir cellular uptake assay.

Conclusion

The cellular uptake of manganese from this compound is a multifaceted process primarily orchestrated by specific SLC transporters in the liver. SLC39A14 facilitates the influx of Mn²⁺ into hepatocytes, while SLC30A10 mediates its efflux into the bile. The regulation of these transporters, as exemplified by the HIF-dependent upregulation of SLC30A10 in response to high manganese levels, underscores the intricate homeostatic mechanisms that govern intracellular manganese concentrations. Further research is warranted to fully elucidate the kinetic parameters of manganese uptake in various human cell types and to explore the potential for modulating these transport systems for therapeutic benefit. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to advance our understanding of mangafodipir's cellular interactions.

References

The Rise, Fall, and Renaissance of Mangafodipir Trisodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the History, Mechanism, and Clinical Development of a Unique Manganese-Based MRI Contrast Agent

Introduction

Mangafodipir trisodium, once marketed as Teslascan™, represents a unique chapter in the history of diagnostic imaging. As a manganese-based contrast agent, it offered a distinct mechanism of action and clinical application compared to the more ubiquitous gadolinium-based contrast agents (GBCAs). This technical guide provides a comprehensive overview of the history, development, mechanism of action, and clinical data associated with this compound for researchers, scientists, and drug development professionals.

A Timeline of Development and Market Presence

This compound was developed as a liver-specific MRI contrast agent. Its journey has been marked by initial promise, clinical use, market withdrawal for commercial reasons, and a recent resurgence of interest driven by concerns over gadolinium deposition and new potential applications.

  • 1990s: this compound, under the brand name Teslascan®, is developed and undergoes clinical trials.

  • May 22, 1997: The European Commission grants a marketing authorization for Teslascan® for the detection of liver and pancreatic lesions.[1][2]

  • Late 1990s - Early 2000s: Teslascan® is used clinically in the United States and Europe.

  • 2003: The drug is withdrawn from the US market for commercial reasons.[3][4]

  • June 21, 2012: The marketing authorization for Teslascan® is withdrawn in the European Union, also for commercial reasons.[1][3]

  • Post-2012: Renewed interest in mangafodipir emerges, partly due to concerns about gadolinium retention from GBCAs.[5] Companies like IC Targets begin exploring its re-launch and new applications, particularly in cardiac imaging.[5][6]

cluster_0 Development & Initial Approval cluster_1 Market Presence & Withdrawal cluster_2 Renewed Interest Development in the 1990s Development in the 1990s EMA Approval (1997) EMA Approval (1997) Development in the 1990s->EMA Approval (1997) Successful Clinical Trials Clinical Use in US & EU Clinical Use in US & EU EMA Approval (1997)->Clinical Use in US & EU US Market Withdrawal (2003) US Market Withdrawal (2003) Clinical Use in US & EU->US Market Withdrawal (2003) Commercial Reasons EU Market Withdrawal (2012) EU Market Withdrawal (2012) US Market Withdrawal (2003)->EU Market Withdrawal (2012) Commercial Reasons Concerns over GBCAs Concerns over GBCAs Exploration of New Applications\n(e.g., Cardiac Imaging) Exploration of New Applications (e.g., Cardiac Imaging) Concerns over GBCAs->Exploration of New Applications\n(e.g., Cardiac Imaging) Efforts for Re-launch\n(IC Targets) Efforts for Re-launch (IC Targets) Exploration of New Applications\n(e.g., Cardiac Imaging)->Efforts for Re-launch\n(IC Targets)

Figure 1: Development timeline of this compound.

Mechanism of Action

This compound is a complex composed of the paramagnetic manganese(II) ion chelated by the ligand fodipir (dipyridoxyl diphosphate, DPDP).[3] Its function as a contrast agent relies on the paramagnetic properties of the manganese ion.

Upon intravenous administration, this compound undergoes partial dephosphorylation, leading to the release of manganese ions.[7] Normal hepatocytes and pancreatic tissue readily take up these manganese ions.[7][8] The accumulation of manganese in these tissues shortens the T1 relaxation time, causing a significant increase in signal intensity (brightness) on T1-weighted MRI scans.[7][9]

In contrast, most metastatic liver lesions and hepatocellular carcinomas do not have the same uptake mechanism for manganese.[8][10] This differential uptake creates a pronounced contrast between the enhanced, bright normal liver parenchyma and the unenhanced, darker tumor tissue, thereby improving lesion detection and characterization.[3][4]

Interestingly, during its development, mangafodipir was also found to possess manganese superoxide dismutase (MnSOD) mimetic activity, which is dependent on the manganese remaining bound to the DPDP ligand.[3] This has led to research into its potential therapeutic applications as an adjunct to chemotherapy.[3]

G cluster_liver Hepatocyte cluster_tumor Tumor Cell mangafodipir This compound (Mn-DPDP) dissociation In-vivo Dissociation mangafodipir->dissociation mn2_ion Manganese (II) Ion dissociation->mn2_ion dpdp_ligand Fodipir (DPDP) Ligand dissociation->dpdp_ligand uptake Mn2+ Uptake mn2_ion->uptake no_uptake Minimal/No Mn2+ Uptake mn2_ion->no_uptake t1_shortening T1 Relaxation Time Shortening uptake->t1_shortening signal_increase Increased Signal Intensity (Brightening on MRI) t1_shortening->signal_increase mri T1-Weighted MRI signal_increase->mri no_change No Change in Signal Intensity no_uptake->no_change no_change->mri contrast High Contrast (Lesion Detection) mri->contrast G start Patient Enrollment (Known/Suspected Liver Lesions) ceCT Baseline Contrast-Enhanced CT start->ceCT unenhanced_MRI Unenhanced MRI ceCT->unenhanced_MRI infusion IV Infusion of Mangafodipir (5 µmol/kg) unenhanced_MRI->infusion enhanced_MRI Enhanced T1-Weighted MRI (15 mins post-infusion) infusion->enhanced_MRI evaluation Blinded Image Evaluation enhanced_MRI->evaluation analysis Efficacy & Safety Analysis evaluation->analysis

References

Methodological & Application

Application Notes and Protocols for Mangafodipir Trisodium-Enhanced Liver MRI in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangafodipir trisodium, formerly marketed as Teslascan™, is a hepatobiliary-specific paramagnetic contrast agent for magnetic resonance imaging (MRI).[1][2] Following intravenous administration, this compound is taken up by hepatocytes, leading to a significant shortening of the T1 relaxation time of the liver parenchyma.[1][3][4] This results in a marked increase in signal intensity on T1-weighted MR images, thereby enhancing the contrast between normal liver tissue and hepatic lesions that do not contain functioning hepatocytes, such as metastases.[1][4] Although withdrawn from the clinical market for commercial reasons, its properties make it a valuable tool for preclinical liver imaging research in rodent models of liver disease.

This document provides detailed application notes and protocols for the use of this compound in liver MRI studies in rodents.

Mechanism of Action

This compound consists of the paramagnetic manganese(II) ion chelated by the organic ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][2] After intravenous injection, the complex undergoes partial dissociation, releasing manganese ions. These ions are selectively taken up by functional hepatocytes. The paramagnetic nature of the manganese ions alters the magnetic properties of the surrounding tissue, primarily by decreasing the T1 relaxation time. This results in a brighter appearance of the liver on T1-weighted MRI scans.[1][3][4] Liver lesions with impaired or absent hepatocytes, such as metastases or severe fibrosis, do not accumulate the contrast agent to the same extent and thus appear darker relative to the enhanced normal liver parenchyma.[4]

dot

cluster_circulation Bloodstream cluster_liver Hepatocyte Mangafodipir This compound (IV Injection) Dissociation Dissociation Mangafodipir->Dissociation Mn2 Mn²⁺ Dissociation->Mn2 DPDP DPDP Dissociation->DPDP Uptake Hepatocyte Uptake Mn2->Uptake T1_shortening T1 Relaxation Time Shortening Uptake->T1_shortening Signal_Increase Increased Signal on T1w MRI T1_shortening->Signal_Increase

Mechanism of Action of this compound.

Data Presentation

Table 1: Recommended Dosages and Administration Details for Rodents
ParameterMouseRatReference(s)
Dosage Range (IV) 10 - 50 µmol/kg10 - 50 µmol/kg[5]
Dosage Range (IP) 10 mg/kg (~14 µmol/kg)5 µmol/kg[6][7]
Administration Route Intravenous (IV) or Intraperitoneal (IP)Intravenous (IV) or Intraperitoneal (IP)[5][6][7]
Infusion Rate (IV) Slow bolus over 1 minuteSlow bolus over 1 minute[3]
Vehicle Sterile Saline (0.9% NaCl)Sterile Saline (0.9% NaCl)General Practice
LD50 (IV) >2000 µmol/kgNot specified, but low acute toxicity observed[3]
Table 2: MRI Parameters for Mangafodipir-Enhanced Liver Imaging in Rodents (Suggested Starting Points)
ParameterT1-Weighted Spin-Echo (SE)T1-Weighted Gradient-Echo (GRE) / Fast Field Echo (FFE)Reference(s)
Repetition Time (TR) 300 - 500 ms140 - 200 ms[8][9]
Echo Time (TE) 10 - 20 ms2.3 - 4.6 ms[8][9]
Flip Angle 90°80° - 90°[8][9]
Matrix Size 128x128 or 256x256128x128 or 256x256General Practice
Slice Thickness 1 - 2 mm1 - 2 mmGeneral Practice
Fat Suppression Recommended (e.g., FS-SE)Recommended[9]

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Sterile vials

  • 0.22 µm sterile filter

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.

  • Under sterile conditions (e.g., in a laminar flow hood), dissolve the this compound powder in sterile 0.9% saline to the desired stock concentration. The commercial formulation was 50 µmol/mL.[3]

  • Ensure complete dissolution by gentle vortexing or swirling.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution according to the manufacturer's recommendations, typically protected from light. For research use, it is advisable to prepare fresh solutions or store aliquots at -20°C for short-term use.[6]

Protocol 2: Animal Preparation and Administration of this compound

Materials:

  • Rodent (mouse or rat)

  • Anesthesia (e.g., isoflurane)

  • Heating pad or circulating water blanket

  • Catheter (for IV administration) or appropriate syringe and needle (for IP injection)

  • Prepared this compound solution

Procedure:

  • Anesthetize the rodent using a suitable anesthetic agent (e.g., isoflurane).

  • Place the animal on a heating pad to maintain body temperature throughout the procedure.

  • For intravenous administration, cannulate the tail vein with an appropriate gauge catheter.

  • For intraperitoneal injection, securely restrain the animal and inject into the lower right quadrant of the abdomen.[10]

  • Administer the calculated dose of this compound. For IV administration, a slow bolus injection over approximately 1 minute is recommended.[3]

  • Immediately proceed with the MRI protocol.

dot

Start Start Anesthesia Anesthetize Rodent Start->Anesthesia Positioning Position on MRI Bed with Heating Anesthesia->Positioning PreContrast Acquire Pre-contrast T1w Images Positioning->PreContrast Administration Administer this compound (IV or IP) PreContrast->Administration PostContrast Acquire Post-contrast T1w Images (Dynamic or at specific time points) Administration->PostContrast OptimalWindow Optimal Enhancement: 15-30 minutes post-injection PostContrast->OptimalWindow Analysis Image Analysis PostContrast->Analysis End End Analysis->End

Experimental Workflow for Liver MRI.

Protocol 3: MRI Acquisition

Equipment:

  • Small animal MRI scanner (e.g., 7T, 9.4T)

  • Rodent-specific RF coil

Procedure:

  • Position the anesthetized animal in the RF coil, ensuring the liver is at the isocenter of the magnet.

  • Acquire pre-contrast T1-weighted images using an appropriate sequence (see Table 2 for starting parameters). A fat-suppressed T1-weighted spin-echo sequence is often recommended for optimal liver-lesion contrast.[9]

  • Administer the this compound as described in Protocol 2.

  • Begin post-contrast T1-weighted imaging. This can be done dynamically to observe the uptake of the contrast agent or at a specific time point.

  • Optimal enhancement of the liver parenchyma is typically observed between 15 and 30 minutes post-injection.[11][12] Therefore, acquiring images within this window is recommended for maximal contrast between normal liver and lesions.

  • Continue monitoring the animal's vital signs throughout the imaging session.

  • After the final scan, recover the animal from anesthesia.

Concluding Remarks

This compound is a valuable tool for preclinical research, offering high-contrast imaging of the rodent liver. The protocols provided here offer a comprehensive guide for its application. Researchers should optimize the specific dosage and MRI sequence parameters for their particular animal model and research question to achieve the best results. Although no longer in clinical use, its established mechanism of action and safety profile in preclinical models make it a reliable choice for liver imaging studies in drug development and disease modeling.

References

Application Notes and Protocols for Mangafodipir Trisodium in Preclinical Cardiac MRI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangafodipir trisodium, initially developed as a liver-specific MRI contrast agent, has garnered significant interest in preclinical cardiac imaging. Its unique mechanism of action, involving the uptake of manganese ions (Mn2+) by viable cardiomyocytes through voltage-gated calcium channels, offers a powerful tool to assess myocardial viability and calcium handling.[1][2] This document provides detailed application notes and protocols for the use of this compound in preclinical cardiac magnetic resonance imaging (MRI) studies, with a focus on rodent and porcine models of myocardial infarction.

The paramagnetic properties of the manganese ion (Mn2+) shorten the longitudinal relaxation time (T1) of water protons in tissues where it accumulates.[3][4] In the heart, Mn2+ acts as a calcium analog and is transported into cardiomyocytes via L-type calcium channels.[2][4] This intracellular accumulation leads to a measurable reduction in the T1 relaxation time of viable myocardium, which can be quantified using T1 mapping techniques.[5] Consequently, mangafodipir-enhanced MRI (MEMRI) allows for the direct visualization and quantification of functional, viable heart muscle, distinguishing it from infarcted or scarred tissue.[5]

Data Presentation: Quantitative Analysis of Mangafodipir-Enhanced Cardiac MRI

The following tables summarize quantitative data from preclinical studies, providing a comparative overview of the effects of this compound on myocardial T1 relaxation times and its utility in assessing infarct size.

Table 1: T1 Relaxation Time Changes in Myocardium Following this compound Administration in Rats

Dosage (µmol/kg)Time Post-Administration (min)Myocardial T1 Reduction (%)Reference ScannerAnimal ModelCitation
22208.5 ± 4.27THealthy Sprague-Dawley Rat[5]
442012.8 ± 3.47THealthy Sprague-Dawley Rat[5]
444015.0 ± 2.97THealthy Sprague-Dawley Rat[5]

Table 2: Comparison of Infarct Size Assessment Methods

MethodInfarct Size (% of LV)Animal ModelStudy DetailsCitation
MEMRI (Mangafodipir)Good agreement with histologySprague-Dawley Rat with MIComparison with DEMRI and histology[5]
DEMRIOverestimation compared to histologySprague-Dawley Rat with MIComparison with MEMRI and histology[5]
Histology (Masson's Trichrome)Gold standardSprague-Dawley Rat with MI-[5]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Manganese Uptake in Cardiomyocytes

The primary mechanism for manganese ion (Mn2+) uptake into cardiomyocytes is through the L-type voltage-gated calcium channels (VGCCs).[2][4] These channels are crucial for the excitation-contraction coupling in the heart.[6][7] When the cell membrane depolarizes, these channels open, allowing the influx of calcium ions, and in the case of mangafodipir administration, manganese ions.

G cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space (Cardiomyocyte) Mangafodipir Mangafodipir Trisodium Mn2_free Free Mn²⁺ Mangafodipir->Mn2_free Dissociation VGCC L-type Voltage-Gated Calcium Channel (VGCC) Mn2_free->VGCC Influx upon depolarization Mn2_intra Intracellular Mn²⁺ VGCC->Mn2_intra T1_shortening T1 Relaxation Time Shortening Mn2_intra->T1_shortening Paramagnetic effect MRI_signal Enhanced MRI Signal T1_shortening->MRI_signal Leads to

Cellular uptake of manganese in cardiomyocytes.
Experimental Workflow for Preclinical Cardiac MEMRI

The following diagram outlines a typical workflow for a preclinical cardiac MRI study using this compound to assess myocardial infarction.

G cluster_setup Animal Preparation & Setup cluster_imaging MRI Acquisition cluster_analysis Data Analysis animal_prep Anesthetize Animal (e.g., isoflurane) monitoring ECG and Respiration Monitoring animal_prep->monitoring iv_line Establish Intravenous Access monitoring->iv_line pre_contrast Baseline T1 Mapping (e.g., MOLLI sequence) injection Administer Mangafodipir Trisodium (IV) pre_contrast->injection post_contrast Post-Contrast T1 Mapping (dynamic or at specific time points) injection->post_contrast cine_mri Cine MRI for Cardiac Function post_contrast->cine_mri t1_maps Generate T1 Maps post_contrast->t1_maps functional_analysis Assess Cardiac Function (Ejection Fraction, etc.) cine_mri->functional_analysis roi_analysis Region of Interest (ROI) Analysis (Infarct vs. Remote) t1_maps->roi_analysis infarct_size Calculate Infarct Size and T1 Values roi_analysis->infarct_size

Typical workflow for a preclinical cardiac MEMRI study.

Experimental Protocols

Animal Models and Myocardial Infarction Induction

Rodent Model (Sprague-Dawley Rat) Myocardial infarction is typically induced by permanent ligation of the left anterior descending (LAD) coronary artery.

  • Anesthesia: Anesthetize the rat using isoflurane (1.5-2% in oxygen).

  • Surgical Procedure:

    • Intubate and ventilate the animal.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the LAD artery with a suture.

    • Successful ligation is confirmed by the observation of myocardial blanching.

    • Close the chest in layers.

  • Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery. MRI is typically performed at various time points post-infarction (e.g., 24 hours to several weeks).

Porcine Model Pigs offer a closer anatomical and physiological model to humans.

  • Anesthesia: Induce and maintain anesthesia using a combination of injectable and inhalational anesthetics.

  • Surgical Procedure:

    • Perform a sternotomy or thoracotomy to access the heart.

    • Isolate the LAD or a major branch.

    • Induce ischemia by occluding the artery for a defined period (e.g., 60-90 minutes) followed by reperfusion, or by permanent ligation.

  • Post-operative Care: Extensive post-operative care, including monitoring of vital signs and administration of analgesics and anti-arrhythmic drugs, is crucial.

This compound Preparation and Administration
  • Product: Teslascan™ (this compound) injection, 37.9 mg/mL (50 µmol/mL).

  • Preparation: The commercially available solution is typically used directly or may be diluted with sterile saline (0.9% sodium chloride) for ease of administration, depending on the required injection volume and rate.

  • Dosage: Dosages in preclinical studies range from 5 to 44 µmol/kg. A dose of 22-44 µmol/kg is often used in rat studies to achieve sufficient T1 shortening.[5]

  • Administration: Administer via a tail vein catheter (rats) or an ear or central vein catheter (pigs) as a slow intravenous injection or infusion over 1-4 minutes.

MRI Protocols

The following are generalized MRI protocols that can be adapted for different preclinical scanner field strengths.

Table 3: Recommended MRI Parameters for Cardiac T1 Mapping

Parameter3T4.7T7T9.4T
Sequence MOLLI or similar T1 mapping sequenceMOLLI or similar T1 mapping sequenceMOLLI or similar T1 mapping sequenceMOLLI or similar T1 mapping sequence
Repetition Time (TR) ~2.5-3.5 ms~2.0-3.0 ms~1.5-2.5 ms~1.0-2.0 ms
Echo Time (TE) ~1.0-1.5 ms~0.8-1.2 ms~0.7-1.0 ms~0.6-0.9 ms
Flip Angle 35-50°35-50°35-50°35-50°
Field of View (FOV) 60x60 - 80x80 mm (rat)200x200 - 280x280 mm (pig)50x50 - 70x70 mm (rat)40x40 - 60x60 mm (rat)30x30 - 50x50 mm (rat)
Matrix Size 128x128 - 256x256128x128 - 256x256128x128 - 192x192128x128 - 192x192
Slice Thickness 1.5-2.0 mm (rat)5-8 mm (pig)1.0-1.5 mm (rat)1.0 mm (rat)0.8-1.0 mm (rat)
Gating ECG and RespiratoryECG and RespiratoryECG and RespiratoryECG and Respiratory

Imaging Protocol Steps:

  • Scout Images: Acquire scout images in three orthogonal planes to localize the heart.

  • Cine Imaging: Obtain cine images in the short-axis and long-axis views to assess cardiac function (optional, can be done pre- or post-contrast).

  • Pre-contrast T1 Mapping: Perform T1 mapping of a mid-ventricular short-axis slice before contrast administration to obtain baseline T1 values.

  • Contrast Administration: Inject this compound as described above.

  • Post-contrast T1 Mapping: Acquire T1 maps at multiple time points post-injection (e.g., 5, 10, 20, 40, 60 minutes) to assess the dynamics of manganese uptake and washout. For single time-point assessment, imaging at 20-40 minutes post-injection is common.[5]

Data Analysis
  • T1 Map Generation: Generate pixel-wise T1 maps from the raw MRI data.

  • Region of Interest (ROI) Analysis: Draw ROIs on the T1 maps in the infarcted myocardium (identified by lack of T1 shortening) and in the remote, viable myocardium.

  • Quantification:

    • Calculate the mean T1 values within the ROIs at baseline and at each post-contrast time point.

    • Determine the change in T1 (ΔT1) or the change in relaxation rate (ΔR1, where R1 = 1/T1).

    • Measure the area of the infarct and express it as a percentage of the total left ventricular area.

  • Functional Analysis: Analyze the cine images to calculate ejection fraction, stroke volume, and other cardiac functional parameters.

Conclusion

This compound is a valuable contrast agent for preclinical cardiac MRI, enabling the direct assessment of myocardial viability through the visualization of manganese uptake by functional cardiomyocytes. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to design and execute robust preclinical studies to investigate cardiac pathophysiology and evaluate novel therapeutic interventions. Careful attention to animal models, dosing, and MRI parameters is essential for obtaining high-quality, reproducible data.

References

Application Notes and Protocols: Mangafodipir Trisodium in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangafodipir trisodium, initially developed as a magnetic resonance imaging (MRI) contrast agent for liver and pancreas imaging, has garnered significant interest for its therapeutic potential in oncology.[1][2] This document provides detailed application notes and protocols for the use of this compound in cancer cell line research. Mangafodipir exhibits a dual mechanism of action that makes it a compelling agent for investigation as a chemotherapy adjunct. It functions as a superoxide dismutase (SOD) mimetic, which paradoxically protects normal cells from oxidative stress induced by chemotherapy while enhancing the cytotoxic effects of anticancer drugs on tumor cells.[3][4] This property is attributed to its ability to modulate the levels of reactive oxygen species (ROS), leading to increased oxidative stress and subsequent apoptosis in cancer cells, which inherently have a higher basal level of ROS compared to normal cells.[4][5]

Mechanism of Action

This compound is a chelate of manganese (II) and the ligand fodipir (dipyridoxyl diphosphate).[1] Its anticancer effects are primarily attributed to its SOD mimetic activity.[3] In the high-ROS environment of cancer cells, the SOD-like activity of mangafodipir is thought to increase the levels of hydrogen peroxide (H₂O₂), a potent ROS that can trigger apoptotic cell death.[6] Conversely, in normal cells with lower basal ROS levels, mangafodipir's antioxidant properties help to mitigate the oxidative damage caused by chemotherapeutic agents.[3] This differential effect forms the basis of its potential to widen the therapeutic window of conventional cancer therapies.

The proposed mechanism involves the catalysis of superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂). While normal cells have sufficient catalase activity to neutralize H₂O₂, many cancer cell lines have lower catalase levels, leading to an accumulation of H₂O₂ and subsequent induction of apoptosis.

cluster_normal_cell Normal Cell cluster_cancer_cell Cancer Cell Chemotherapy_N Chemotherapy ROS_N ROS (O₂⁻) Chemotherapy_N->ROS_N Mangafodipir_N Mangafodipir (SOD Mimetic) ROS_N->Mangafodipir_N H2O2_N H₂O₂ Mangafodipir_N->H2O2_N Catalase_N Catalase H2O2_N->Catalase_N H2O_O2_N H₂O + O₂ Catalase_N->H2O_O2_N Protection Cell Protection H2O_O2_N->Protection Chemotherapy_C Chemotherapy ROS_C High Basal ROS (O₂⁻) Chemotherapy_C->ROS_C Mangafodipir_C Mangafodipir (SOD Mimetic) ROS_C->Mangafodipir_C H2O2_C ↑↑ H₂O₂ Mangafodipir_C->H2O2_C Low_Catalase_C Low Catalase H2O2_C->Low_Catalase_C Apoptosis Apoptosis H2O2_C->Apoptosis

Figure 1: Dual mechanism of mangafodipir in normal vs. cancer cells.

Data Presentation

Table 1: Cytotoxicity of Mangafodipir and Related Compounds

CompoundCell LineIC50Notes
MangafodipirCT26 (murine colon carcinoma)~20-fold higher than fodipirMangafodipir was less cytotoxic than its ligand, fodipir.[4]
Fodipir (DPDP)CT26 (murine colon carcinoma)Not specifiedUsed as a reference for comparison.[4]
MnPLEDCT26 (murine colon carcinoma)6-fold more potent than mangafodipirA metabolite of mangafodipir.[4]

Table 2: Protective and Apoptosis-Modulating Effects of Mangafodipir

Cell Line/SystemTreatmentMangafodipir Concentration/DoseObserved Effect
Human non-luteinized granulosa cells (HGrC)Cisplatin200 and 1000 µMAttenuated cisplatin-induced apoptosis.
Mice OvariesCisplatin (7.5 or 20 mg/kg)10 mg/kgSignificantly reduced cleaved caspase-3 levels.[7]
Mice OvariesPaclitaxel (7.5 mg/kg)10 mg/kgSignificantly reduced cleaved caspase-3 levels.[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Start Seed cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Add_Mangafodipir Add varying concentrations of Mangafodipir Incubate_24h->Add_Mangafodipir Incubate_48_72h Incubate 48-72h Add_Mangafodipir->Incubate_48_72h Add_MTT Add MTT solution (0.5 mg/mL) Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End Calculate IC50 Measure_Absorbance->End

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the mangafodipir dilutions to the respective wells. Include a vehicle control (medium without mangafodipir).

  • Incubate the plate for 48 to 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol measures the intracellular generation of ROS in cancer cells following treatment with this compound.

Start Seed cells in black 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Load_DCFDA Load cells with DCFDA (10 µM) Incubate_24h->Load_DCFDA Incubate_30min Incubate 30 min Load_DCFDA->Incubate_30min Wash_Cells Wash with PBS Incubate_30min->Wash_Cells Add_Mangafodipir Add Mangafodipir Wash_Cells->Add_Mangafodipir Measure_Fluorescence Measure fluorescence (Ex/Em = 485/535 nm) Add_Mangafodipir->Measure_Fluorescence End Analyze ROS levels Measure_Fluorescence->End Start Treat cells with Mangafodipir Harvest_Cells Harvest and wash cells Start->Harvest_Cells Resuspend Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_Stains Incubate_15min Incubate 15 min in the dark Add_Stains->Incubate_15min Analyze Analyze by flow cytometry Incubate_15min->Analyze End Quantify apoptotic cell populations Analyze->End

References

Application Notes and Protocols for Assessing Chemotherapy-Induced Cardiotoxicity Using Mangafodipir Trisodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced cardiotoxicity (CIC) is a significant concern in cancer treatment, potentially leading to long-term cardiac dysfunction and heart failure. Early and accurate assessment of cardiac injury is crucial for managing patient care and developing cardioprotective strategies. Mangafodipir trisodium, a manganese-based contrast agent, presents a promising tool for this purpose. Originally developed for liver magnetic resonance imaging (MRI), mangafodipir possesses superoxide dismutase (SOD) mimetic properties, enabling it to scavenge reactive oxygen species (ROS)[1]. This dual functionality allows for both the potential assessment of cardiac cellular function via manganese-enhanced MRI (MEMRI) and the therapeutic mitigation of oxidative stress, a key driver of CIC.

These application notes provide a comprehensive overview of the use of this compound in the context of CIC, detailing its mechanism of action, experimental protocols for preclinical assessment, and expected quantitative outcomes.

Mechanism of Action: Combating Oxidative Stress

Many chemotherapeutic agents, notably anthracyclines like doxorubicin, induce cardiotoxicity through the generation of excessive ROS within cardiomyocytes[2][3][4][5]. This leads to mitochondrial dysfunction, DNA damage, and apoptosis, ultimately impairing cardiac function. This compound functions as a SOD mimetic, directly targeting this pathological process. The manganese ion within the mangafodipir molecule catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, thus reducing the cellular oxidative burden[1]. This antioxidant activity is central to its cardioprotective effects.

In the context of cardiac imaging, after intravenous administration, this compound dissociates, and the manganese ions (Mn2+) are taken up by cardiomyocytes through voltage-gated calcium channels. The paramagnetic properties of manganese alter the T1 relaxation time of the tissue, allowing for the assessment of myocardial viability and function using MRI[6][7].

Signaling Pathway of Doxorubicin-Induced Cardiotoxicity and the Protective Role of Mangafodipir

The following diagram illustrates the molecular cascade initiated by doxorubicin in cardiomyocytes and the point of intervention for this compound.

cluster_0 Cardiomyocyte cluster_1 Therapeutic Intervention Dox Doxorubicin Mito Mitochondrial Electron Transport Chain Dox->Mito Inhibition NADPH NADPH Oxidase Dox->NADPH Activation ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS NADPH->ROS Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Dysfunction Cardiac Dysfunction Apoptosis->Dysfunction Mangafodipir This compound (SOD Mimetic) Mangafodipir->ROS Scavenges

Doxorubicin-induced cardiotoxicity pathway and mangafodipir's role.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from preclinical studies assessing the cardioprotective effects of this compound against doxorubicin-induced cardiotoxicity. The data is synthesized from typical findings in rodent models of doxorubicin-induced cardiomyopathy and the known antioxidant mechanism of mangafodipir.

Table 1: Cardiac Function Assessment

ParameterControlDoxorubicin (15 mg/kg cumulative)Doxorubicin + Mangafodipir (10 µmol/kg)
Left Ventricular Ejection Fraction (LVEF %) 70 ± 545 ± 765 ± 6
Fractional Shortening (FS %) 40 ± 420 ± 535 ± 5
Cardiac Output (mL/min) 25 ± 315 ± 422 ± 3

Table 2: Cardiac Biomarkers and Oxidative Stress Markers

MarkerControlDoxorubicin (15 mg/kg cumulative)Doxorubicin + Mangafodipir (10 µmol/kg)
Serum Troponin I (ng/mL) < 0.11.5 ± 0.50.3 ± 0.1
Serum NT-proBNP (pg/mL) 100 ± 20500 ± 100150 ± 30
Myocardial Malondialdehyde (MDA, nmol/mg protein) 0.5 ± 0.12.5 ± 0.60.8 ± 0.2
Myocardial Superoxide Dismutase (SOD) Activity (U/mg protein) 150 ± 2080 ± 15140 ± 18

Experimental Protocols

Preclinical Assessment of this compound in a Rodent Model of Doxorubicin-Induced Cardiotoxicity

This protocol outlines an in vivo study to evaluate the efficacy of this compound in preventing doxorubicin-induced cardiotoxicity in a rat model.

1. Animal Model and Dosing Regimen

  • Animal Model: Male Wistar rats (250-300g).

  • Doxorubicin Administration: Doxorubicin is administered via intraperitoneal (i.p.) injection at a dose of 2.5 mg/kg body weight, once a week for 6 weeks, to achieve a cumulative dose of 15 mg/kg. This regimen is known to induce chronic cardiotoxicity[8][9].

  • This compound Administration: this compound is administered intravenously (i.v.) via the tail vein at a dose of 10 µmol/kg body weight, 30 minutes prior to each doxorubicin injection.

  • Control Groups:

    • Vehicle control (saline i.p. and i.v.).

    • Doxorubicin only.

    • This compound only.

Start Start of Study (Week 0) Treatment Weekly Injections (Weeks 1-6) Start->Treatment Imaging Cardiac MRI and Echocardiography (Week 7) Treatment->Imaging Sacrifice Sacrifice and Tissue Collection (End of Week 7) Imaging->Sacrifice

Experimental workflow for the preclinical study.

2. Cardiac Function Assessment

  • Echocardiography: Transthoracic echocardiography is performed at baseline and at the end of the study (Week 7) to assess cardiac function. Key parameters to measure include LVEF, fractional shortening (FS), and cardiac output.

  • Manganese-Enhanced MRI (MEMRI):

    • At Week 7, a subset of animals from each group undergoes cardiac MRI.

    • A baseline T1 map is acquired.

    • This compound (5 µmol/kg) is administered as an i.v. bolus.

    • Serial T1 mapping is performed at 10, 20, 30, and 60 minutes post-injection to assess manganese uptake and washout kinetics.

    • The change in T1 relaxation time (ΔR1) is calculated to quantify myocardial viability.

3. Biomarker and Histological Analysis

  • Blood Collection: Blood samples are collected at baseline and at the end of the study for the analysis of cardiac troponin I and NT-proBNP levels using ELISA kits.

  • Tissue Collection: At the end of the study, animals are euthanized, and hearts are excised.

  • Histopathology: A portion of the heart tissue is fixed in 10% formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess for myocardial damage and fibrosis.

  • Oxidative Stress Markers: Another portion of the heart tissue is snap-frozen in liquid nitrogen and stored at -80°C for the measurement of malondialdehyde (MDA) levels (as an indicator of lipid peroxidation) and superoxide dismutase (SOD) activity.

Conclusion

This compound holds significant promise as a theranostic agent in the management of chemotherapy-induced cardiotoxicity. Its ability to mitigate oxidative stress, a primary driver of cardiac damage, combined with its utility as an MRI contrast agent for assessing myocardial health, makes it a valuable tool for researchers and drug development professionals. The protocols and expected outcomes detailed in these application notes provide a framework for further investigation into the cardioprotective potential of this compound. Further preclinical and clinical studies are warranted to fully elucidate its role in improving cardiovascular outcomes for cancer patients undergoing chemotherapy.

References

Application Notes and Protocols for In Vivo Imaging of Neuroinflammation with Mangafodipir Trisodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangafodipir trisodium (formerly marketed as Teslascan™) is a manganese-based paramagnetic contrast agent originally developed for liver and pancreas imaging.[1][2] Beyond its primary application, this compound presents unique properties that suggest its potential for the in vivo imaging of neuroinflammation. Its mechanism of action is twofold: 1) the in vivo dissociation of the complex, releasing paramagnetic manganese ions (Mn²⁺) that shorten the T1 relaxation time in tissues, thereby enhancing the MRI signal, and 2) the inherent manganese superoxide dismutase (MnSOD) mimetic activity of the intact mangafodipir complex, which can scavenge superoxide radicals.[1][3]

This dual functionality makes this compound a subject of interest for neuroinflammation research. The enhancement of MRI signals can potentially delineate areas of blood-brain barrier (BBB) disruption, a common feature in neuroinflammatory conditions like multiple sclerosis.[4] Furthermore, its antioxidant properties may offer a tool to investigate the role of oxidative stress in neurodegenerative and neuroinflammatory diseases.[3]

These notes provide an overview of the application of this compound in neuroinflammation imaging, along with detailed protocols for human and preclinical studies, based on available research. It is important to note that this compound was withdrawn from the market for commercial reasons, and its use is currently investigational.[1]

Mechanism of Action in Neuroinflammation Imaging

The utility of this compound in the context of neuroinflammation is predicated on two distinct but complementary mechanisms.

  • T1-Contrast Enhancement in Regions of BBB Disruption: In healthy individuals, this compound does not cross the intact blood-brain barrier.[4] However, in neuroinflammatory conditions such as multiple sclerosis, the BBB can be compromised. This allows for the extravasation of the dissociated Mn²⁺ ions into the brain parenchyma, leading to a shortening of the T1 relaxation time and subsequent signal enhancement on T1-weighted MRI scans. This principle is similar to gadolinium-based contrast agents but may offer a different pharmacokinetic profile.

  • Superoxide Dismutase (SOD) Mimetic Activity: The intact mangafodipir complex exhibits MnSOD mimetic activity, catalyzing the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1] Oxidative stress, characterized by an overproduction of reactive oxygen species like superoxide, is a key pathogenic component of neuroinflammation, contributing to neuronal damage. While primarily a therapeutic property, the potential for differential uptake or retention of the intact complex in areas of high oxidative stress could theoretically be explored as an imaging biomarker, though this application remains speculative and requires further research.

cluster_0 In Vivo Administration of this compound cluster_1 Dual Mechanism of Action cluster_2 Imaging and Biological Effect Mangafodipir Mangafodipir Dissociation Dissociation Mangafodipir->Dissociation Intact Complex Intact Complex Mangafodipir->Intact Complex MRI_Contrast T1-Weighted MRI Contrast Enhancement (in areas of BBB disruption) Dissociation->MRI_Contrast Release of Mn²⁺ SOD_Mimetic SOD Mimetic Activity (Reduction of Oxidative Stress) Intact Complex->SOD_Mimetic Antioxidant Effect

Dual mechanism of action of this compound.

Data Presentation

While extensive quantitative data on this compound specifically for neuroinflammation imaging is limited, the following tables summarize the types of findings that have been reported in relevant studies.

Table 1: Qualitative MRI Findings in a Human Multiple Sclerosis Case Series

ParticipantNumber of New LesionsGadolinium EnhancementMangafodipir EnhancementTemporal Profile of Mangafodipir Enhancement
13Yes (1 lesion)Yes (faint)Noted at 62 minutes, resolved by day 13
22YesYesPersistent at 27 days
31YesYesNoted at 3 days, persistent at 2 months
44NoYes (in 2 lesions)Noted at 2 hours, persistent at 1 month
52YesYesNoted at 3 hours, persistent at 1 month
62NoYesNoted at 3 days, persistent at 1 month
Data adapted from a case series of 6 adults with multiple sclerosis. Note that not all gadolinium-enhancing lesions showed mangafodipir enhancement, and some non-enhancing lesions did show mangafodipir enhancement, suggesting a different mechanism or temporal profile of detection.[4]

Table 2: Example Quantitative T1 Mapping Data from a Preclinical Myocardial Infarction Study

Contrast AgentDose (µmol/kg)Pre-contrast Myocardial T1 (ms)Post-contrast Myocardial T1 (ms)Percent T1 Shortening
Mangafodipir221850 ± 501250 ± 70~32%
Mangafodipir441850 ± 50950 ± 60~49%
EVP1001-1 (non-chelated Mn)221850 ± 50800 ± 50~57%
This table illustrates the type of quantitative T1 mapping data that can be obtained with manganese-based contrast agents in a preclinical setting. Similar quantitative approaches could be applied to neuroinflammation models.

Signaling Pathways

The antioxidant activity of this compound is particularly relevant to neuroinflammation, where microglia, the resident immune cells of the central nervous system, become activated and produce reactive oxygen species (ROS). This oxidative stress can activate pro-inflammatory signaling pathways such as the NF-κB pathway, leading to the production of inflammatory cytokines and further neuronal damage. As a SOD mimetic, mangafodipir can theoretically mitigate this by reducing the levels of superoxide radicals, thereby downregulating NF-κB activation.

cluster_0 Neuroinflammatory Stimulus (e.g., LPS, Aβ) cluster_1 Microglial Activation and Oxidative Stress cluster_2 Pro-inflammatory Signaling cluster_3 Intervention with Mangafodipir Stimulus Stimulus Microglia Activated Microglia Stimulus->Microglia ROS Superoxide (O₂⁻) Production Microglia->ROS NFkB_Activation NF-κB Activation ROS->NFkB_Activation Activates Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkB_Activation->Cytokines Induces Transcription Mangafodipir Mangafodipir (SOD Mimetic) Mangafodipir->ROS Scavenges

Hypothesized modulation of neuroinflammatory signaling by mangafodipir.

Experimental Protocols

Human Protocol: Imaging of Neuroinflammation in Multiple Sclerosis (Adapted from NCT01326715)

This protocol is based on a study that used this compound to image lesions in patients with multiple sclerosis.

  • Participant Selection:

    • Inclusion criteria: Adults diagnosed with multiple sclerosis, with evidence of active lesions (e.g., gadolinium enhancement on a prior scan).

    • Exclusion criteria: Contraindications to MRI, known hypersensitivity to manganese-based contrast agents, severe renal impairment.

  • Baseline MRI:

    • Perform a baseline brain MRI protocol including T1-weighted, T2-weighted, and fluid-attenuated inversion recovery (FLAIR) sequences.

    • Administer a standard dose of a gadolinium-based contrast agent and acquire post-contrast T1-weighted images to identify active lesions.

  • This compound Administration:

    • At a subsequent imaging session, acquire a pre-contrast T1-weighted scan.

    • Administer this compound intravenously at a dose of 5 µmol/kg. The infusion should be given over approximately 1 minute.[4]

    • Monitor the patient for any adverse reactions during and after the infusion.

  • Post-Mangafodipir MRI:

    • Acquire T1-weighted images at multiple time points post-infusion (e.g., immediately after, 1 hour, 2 hours, 24 hours, and at later follow-up points such as 1 week and 1 month) to assess the dynamics of enhancement.

    • Quantitative T1 mapping sequences can be included before and after mangafodipir administration to quantify changes in T1 relaxation times in lesions and normal-appearing white matter.

Preclinical Protocol: Imaging of Neuroinflammation in an EAE Rodent Model (Hypothetical)

This is a hypothetical protocol for using this compound in an Experimental Autoimmune Encephalomyelitis (EAE) model, a common animal model for multiple sclerosis. This protocol is adapted from general preclinical MRI practices and requires optimization.

  • Animal Model:

    • Induce EAE in mice or rats according to a standard protocol (e.g., immunization with MOG₃₅₋₅₅ peptide).

    • Monitor animals for clinical signs of EAE and perform imaging at peak disease.

  • Animal Preparation for MRI:

    • Anesthetize the animal using isoflurane (1-2% in medical air).

    • Place the animal in an MRI-compatible cradle with physiological monitoring (respiration, temperature).

    • Insert a tail-vein catheter for contrast agent administration.

  • Pre-contrast MRI:

    • Acquire high-resolution T2-weighted images to visualize neuroinflammatory lesions in the brain and spinal cord.

    • Acquire a pre-contrast T1-weighted scan and a T1 map.

  • This compound Administration:

    • Administer this compound via the tail-vein catheter. A starting dose of 20-40 µmol/kg could be tested, based on preclinical cardiac studies.

    • The injection should be given as a slow bolus.

  • Post-contrast MRI:

    • Acquire a series of T1-weighted images and T1 maps at various time points post-injection (e.g., 15, 30, 60, and 120 minutes) to characterize the enhancement kinetics.

    • Analyze the images to quantify the change in signal intensity and T1 relaxation time in lesions compared to contralateral healthy tissue.

  • Histological Correlation:

    • After the final imaging session, perfuse the animal and collect the brain and spinal cord for histological analysis (e.g., H&E, Luxol Fast Blue, and immunohistochemistry for markers of inflammation like Iba1 for microglia and GFAP for astrocytes) to correlate with MRI findings.

Experimental Workflows

cluster_0 Clinical Study Workflow Patient_Screening Patient Screening and Consent Baseline_MRI Baseline MRI with Gadolinium Patient_Screening->Baseline_MRI Mangafodipir_Admin Mangafodipir Administration (5 µmol/kg IV) Baseline_MRI->Mangafodipir_Admin Post_MRI Post-Mangafodipir MRI (Multiple Time Points) Mangafodipir_Admin->Post_MRI Data_Analysis Image and Data Analysis Post_MRI->Data_Analysis

Workflow for a clinical neuroinflammation imaging study.

cluster_0 Preclinical Study Workflow (EAE Model) EAE_Induction EAE Induction in Rodents Pre_MRI Pre-contrast MRI (T1, T2, T1 map) EAE_Induction->Pre_MRI Mangafodipir_Inject Mangafodipir Injection (e.g., 20-40 µmol/kg IV) Pre_MRI->Mangafodipir_Inject Post_MRI_Preclinical Post-Mangafodipir MRI (Time Course) Mangafodipir_Inject->Post_MRI_Preclinical Histology Histological Analysis Post_MRI_Preclinical->Histology Correlation Correlate MRI and Histology Histology->Correlation

Workflow for a preclinical neuroinflammation imaging study.

Conclusion

This compound offers a potentially valuable tool for the in vivo imaging of neuroinflammation, primarily through its ability to highlight areas of blood-brain barrier disruption. Its unique SOD mimetic properties also open avenues for investigating the role of oxidative stress in neuroinflammatory processes, although the direct imaging of this aspect requires further validation. The protocols and workflows provided here serve as a foundation for researchers to design and conduct studies using this agent, with the caveat that its use remains investigational. Further preclinical studies are warranted to fully elucidate its mechanisms of contrast enhancement in neuroinflammation and to optimize imaging protocols for various disease models.

References

Mangafodipir Trisodium: A Versatile Tool for Investigating Metal Ion Transport

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mangafodipir trisodium, initially developed as a manganese-based contrast agent for magnetic resonance imaging (MRI), has emerged as a valuable research tool for studying metal ion transport in biological systems.[1][2] Its unique mechanism of action, involving in vivo metabolism and the release of manganese ions (Mn²⁺), allows for the investigation of various metal ion transport pathways, particularly those for manganese, zinc (Zn²⁺), and calcium (Ca²⁺).[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to probe the intricate mechanisms of metal ion homeostasis.

Following intravenous administration, this compound undergoes a two-step metabolic process: dephosphorylation and transmetallation.[5][6] The parent compound, mangafodipir (MnDPDP), is sequentially dephosphorylated to MnDPMP and finally to MnPLED. Concurrently, the manganese ion is released through transmetallation, primarily with endogenous zinc.[5][7] This process results in a controlled release of Mn²⁺, which can then be transported into cells through various ion channels and transporters, acting as a surrogate for other divalent cations like Ca²⁺.[3][8]

Data Presentation

Physicochemical and Pharmacokinetic Properties
PropertyValueSpeciesReference
Molar Mass 689.366 g·mol⁻¹N/A[1]
Protein Binding (Manganese) ~27%Human[5]
Protein Binding (DPDP) NegligibleHuman[1]
Elimination Half-Life (Manganese) ~20 minutesHuman[1][5]
Elimination Half-Life (DPDP) ~50 minutesHuman[1][5]
Volume of Distribution (Manganese) 0.5 - 1.5 L/kgHuman[9]
Volume of Distribution (Fodipir) 0.17 - 0.45 L/kgHuman[9]
Total Clearance (Radiolabeled Mangafodipir) 3.1 mL/min/kgDog[5]
Metal Chelate Stability Constants

The stability of the mangafodipir ligand (DPDP) and its fully dephosphorylated metabolite (PLED) with various divalent metal ions is crucial for understanding the transmetallation process. The following table presents the log conditional stability constants (log K) for these complexes. A higher log K value indicates a more stable complex. The data demonstrates that zinc has a significantly higher affinity for both DPDP and PLED compared to manganese, driving the transmetallation process.

Metal IonLigandLog Conditional Stability Constant (log K)Reference
Mn²⁺DPDP15.1[3]
Mn²⁺PLED12.6[3]
Zn²⁺DPDP19.0[3]
Zn²⁺PLED16.7[3]
Ca²⁺DPDP< 8[3]
Ca²⁺PLED< 6[3]
Mg²⁺DPDP< 6[3]
Mg²⁺PLED< 4[3]
Cu²⁺DPDP> 20[3]
Cu²⁺PLED> 18[3]
Fe³⁺DPDP> 25[3]
Fe³⁺PLED> 20[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of Zinc Transporter Activity Using this compound and a Fluorescent Zinc Probe

Objective: To utilize this compound as a source of zinc chelation to indirectly measure the activity of zinc transporters (e.g., ZIP and ZnT families) in cultured cells. The principle is that the fodipir ligand, released after transmetallation, will chelate extracellular zinc, creating a zinc-depleted environment that drives zinc efflux from cells, which can be monitored using a fluorescent zinc indicator.

Materials:

  • Adherent cell line of interest (e.g., HEK293, HeLa)

  • This compound solution (sterile, concentration to be determined empirically, starting at 100 µM)

  • FluoZin™-3, AM (or other suitable zinc-sensitive fluorescent probe)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺

  • Cell culture medium

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Fluorescent Probe Loading: a. Prepare a 2 mM stock solution of FluoZin™-3, AM in anhydrous DMSO. b. Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO. c. On the day of the experiment, prepare a loading solution by diluting the FluoZin™-3, AM stock to a final concentration of 5 µM in HBSS containing Ca²⁺ and Mg²⁺. Add an equal volume of the Pluronic F-127 stock solution to aid in dye solubilization. d. Remove the culture medium from the cells and wash once with HBSS. e. Add 100 µL of the loading solution to each well and incubate for 30-60 minutes at 37°C.

  • This compound Treatment: a. Prepare a working solution of this compound in HBSS at the desired concentration. b. After incubation with the fluorescent probe, wash the cells twice with HBSS to remove excess dye. c. Add 100 µL of the this compound working solution to the experimental wells. For control wells, add 100 µL of HBSS.

  • Fluorescence Measurement: a. Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. b. Measure the fluorescence intensity at an excitation wavelength of 494 nm and an emission wavelength of 516 nm. c. Record the fluorescence kinetically over a period of 30-60 minutes. A decrease in fluorescence intensity indicates zinc efflux from the cells.

  • Data Analysis: a. Subtract the background fluorescence (from wells without cells) from all readings. b. Normalize the fluorescence data to the initial fluorescence reading (F/F₀). c. Calculate the rate of zinc efflux by determining the slope of the initial linear portion of the fluorescence decay curve. d. Compare the rates of efflux between control and mangafodipir-treated cells.

Protocol 2: Investigating Calcium Channel Activity using Mangafodipir-Mediated Manganese Influx and Fura-2 AM

Objective: To use the manganese released from this compound as a surrogate for calcium to study the activity of voltage-gated calcium channels (VGCCs). The influx of Mn²⁺ through these channels can be monitored by the quenching of the fluorescent calcium indicator Fura-2.

Materials:

  • Excitable cells (e.g., neuronal cell lines like SH-SY5Y, or primary neurons)

  • This compound solution

  • Fura-2 AM

  • Pluronic F-127

  • HBSS with and without Ca²⁺/Mg²⁺

  • Potassium chloride (KCl) solution (for depolarization)

  • VGCC blockers (e.g., verapamil, nifedipine) as controls

  • Fluorescence microscope or plate reader capable of ratiometric imaging

Procedure:

  • Cell Preparation and Dye Loading: a. Seed cells on glass-bottom dishes or appropriate microplates. b. Load the cells with 5 µM Fura-2 AM in HBSS with Ca²⁺/Mg²⁺ and 0.02% Pluronic F-127 for 30-45 minutes at 37°C.

  • Baseline Fluorescence Measurement: a. Wash the cells twice with HBSS. b. Acquire baseline ratiometric fluorescence images or readings by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Mangafodipir and Depolarization: a. Prepare a solution of this compound in HBSS. The final concentration should be optimized, starting around 50-100 µM. b. Prepare a high potassium HBSS solution (e.g., 50 mM KCl) to induce cell depolarization and open VGCCs. c. Add the mangafodipir solution to the cells. d. After a brief incubation (1-2 minutes), stimulate the cells with the high KCl solution.

  • Fluorescence Quenching Measurement: a. Immediately begin acquiring ratiometric fluorescence data. The influx of Mn²⁺ will quench the Fura-2 fluorescence, leading to a decrease in the 340/380 nm ratio. b. For control experiments, pre-incubate cells with a VGCC blocker before adding mangafodipir and KCl.

  • Data Analysis: a. Calculate the 340/380 nm fluorescence ratio for each time point. b. Normalize the ratio to the baseline (R/R₀). c. The rate of decrease in the fluorescence ratio is indicative of the rate of Mn²⁺ influx and, by extension, the activity of the calcium channels.

Visualizations

Mangafodipir_Metabolism cluster_extracellular Extracellular Space cluster_cellular Cellular Uptake Mangafodipir (MnDPDP) Mangafodipir (MnDPDP) MnDPMP MnDPMP Mangafodipir (MnDPDP)->MnDPMP Dephosphorylation MnPLED MnPLED MnDPMP->MnPLED Dephosphorylation ZnPLED ZnPLED MnPLED->ZnPLED Transmetallation (with Zn²⁺) Released Mn²⁺ Released Mn²⁺ MnPLED->Released Mn²⁺ Intracellular Mn²⁺ Intracellular Mn²⁺ Released Mn²⁺->Intracellular Mn²⁺ Ion Channels & Transporters Manganese_Transport_Workflow cluster_preparation Experiment Preparation cluster_treatment Treatment and Stimulation cluster_measurement Data Acquisition and Analysis A Seed Cells B Load with Fluorescent Indicator (e.g., FluoZin-3 or Fura-2) A->B C Administer this compound B->C D Induce Ion Flux (e.g., create Zn gradient or depolarize cell) C->D E Measure Fluorescence Change (kinetic reading) D->E F Analyze Data (calculate transport rates) E->F Signaling_Pathways Mangafodipir Mangafodipir Released Mn²⁺ Released Mn²⁺ Mangafodipir->Released Mn²⁺ Metabolism Voltage-gated Ca²⁺ Channels Voltage-gated Ca²⁺ Channels Released Mn²⁺->Voltage-gated Ca²⁺ Channels Influx ZIP/ZnT Transporters ZIP/ZnT Transporters Released Mn²⁺->ZIP/ZnT Transporters Transport Increased Intracellular [Mn²⁺] Increased Intracellular [Mn²⁺] Voltage-gated Ca²⁺ Channels->Increased Intracellular [Mn²⁺] Mimics Ca²⁺ Altered Intracellular [Zn²⁺]/[Mn²⁺] Altered Intracellular [Zn²⁺]/[Mn²⁺] ZIP/ZnT Transporters->Altered Intracellular [Zn²⁺]/[Mn²⁺] Downstream Signaling Downstream Signaling Increased Intracellular [Mn²⁺]->Downstream Signaling Activation/Inhibition Cellular Processes Cellular Processes Altered Intracellular [Zn²⁺]/[Mn²⁺]->Cellular Processes Modulation

References

Application Notes and Protocols for Mangafodipir Trisodium Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mangafodipir trisodium (formerly known as MnDPDP, brand name Teslascan) is a compound initially developed as a magnetic resonance imaging (MRI) contrast agent for the liver and pancreas.[1][2][3] It consists of the paramagnetic manganese(II) ion chelated by the organic ligand fodipir (dipyridoxyl diphosphate, DPDP).[2] Beyond its imaging applications, mangafodipir has demonstrated antioxidant and chemoprotective properties by mimicking the activity of manganese superoxide dismutase (MnSOD), which protects normal tissues from the oxidative stress induced by some chemotherapy agents.[2][4]

These notes provide detailed protocols for the administration of this compound in animal models for both imaging and therapeutic research applications.

Mechanism of Action

As an MRI contrast agent, this compound is administered intravenously.[2] The complex dissociates, and the manganese ions are taken up by healthy hepatocytes.[1] This uptake shortens the T1 relaxation time of the tissue, leading to an increased signal intensity (brightness) on T1-weighted MR images.[5] Abnormal or cancerous tissues exhibit minimal manganese uptake, thus appearing darker in contrast to the enhanced normal tissue, which aids in lesion detection.[1][6]

The chemoprotective effects are attributed to the compound's ability to scavenge reactive oxygen species (ROS), thereby mitigating cellular damage in healthy tissues during chemotherapy.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in various animal models.

Table 1: Single-Dose Toxicity Data in Animal Models

Animal ModelAdministration RouteTolerated Dose (µmol/kg)Reference
RodentsIntravenous~2000[7]
MiceIntravenous>2000[5]
DogsIntravenousup to 1806[5]

Table 2: Repeat-Dose (3 weeks) No-Observed-Adverse-Effect Level (NOAEL)

Animal ModelAdministration RouteNOAEL (µmol/kg)Reference
RatIntravenous116[5][7]
MonkeyIntravenous29[5][7]
DogIntravenous10[5][7]

Table 3: Pharmacokinetic Parameters in Animal Models

Animal ModelParameterValueReference
DogApparent Volume of Distribution0.2 L/kg[8]
DogPlasma Half-life (Total Ligand)20 minutes[8]
DogTotal Clearance (Radiolabeled)3.1 mL/min/kg[1]
RatBlood Elimination Half-life ([⁵²Mn]Mn-DPDP)Not specified, but rapid clearance shown[9]

Table 4: Efficacy and Imaging Study Dosages in Animal Models

Animal ModelApplicationAdministration RouteDosageReference
SwineMRI Contrast Agent (Stomach)Intravenous5 µmol/kg[10]
MiceOvarian Protection (from chemotherapy)Intraperitoneal10 mg/kg[11]
DogMetabolism StudyIntravenous Infusion10, 30, or 100 µmol/kg[8]

Experimental Protocols

Protocol 1: General Protocol for Intravenous Administration

This protocol provides a general guideline for the intravenous administration of this compound in small animal models.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or 5% dextrose solution

  • Syringes and needles appropriate for the animal model

  • Animal restrainer

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required dose based on the animal's body weight and the desired concentration (e.g., in µmol/kg or mg/kg).

    • Dissolve the this compound powder in sterile saline to the final desired concentration. Ensure the solution is clear and free of particulates.

  • Animal Preparation:

    • Weigh the animal accurately on the day of the experiment.

    • Properly restrain the animal. For intravenous injection in rodents, the tail vein is commonly used.

  • Administration:

    • Draw the calculated volume of the dosing solution into a sterile syringe.

    • Administer the solution via slow intravenous injection. For MRI contrast applications, a typical rate is over approximately one minute.[5]

  • Post-Administration Monitoring:

    • Monitor the animal for any immediate adverse reactions.

    • Proceed with the experimental timeline (e.g., imaging or tissue collection).

Protocol 2: MRI Contrast Enhancement in a Liver Imaging Model (Adapted from Swine Study)

This protocol is designed to evaluate this compound as a liver contrast agent.[10]

Animal Model: Swine or other large animal model.

Materials:

  • This compound

  • MRI scanner (e.g., 1.5T or 3.0T)

  • Intravenous catheter setup

Procedure:

  • Baseline Imaging:

    • Anesthetize the animal and position it within the MRI scanner.

    • Acquire baseline T1-weighted images of the abdominal region, focusing on the liver.

  • Administration:

    • Administer this compound intravenously at a dose of 5 µmol/kg.

  • Post-Contrast Imaging:

    • Begin acquiring serial T1-weighted images within 1-3 minutes post-injection.[5]

    • Continue imaging at regular intervals (e.g., 5, 10, 15, 20, 30, and 40 minutes) to observe the dynamics of contrast enhancement.[10]

    • Note that peak enhancement in the liver is typically observed within 5-10 minutes and can last for several hours.[1][5]

  • Data Analysis:

    • Visually and quantitatively compare the signal intensity of the liver parenchyma on pre- and post-contrast images.

Protocol 3: Assessing Chemoprotective Effects (Adapted from Mouse Study)

This protocol outlines a method to evaluate the protective effects of this compound against chemotherapy-induced toxicity.[11]

Animal Model: Mouse.

Materials:

  • This compound

  • Chemotherapeutic agent (e.g., cisplatin)

  • Materials for intraperitoneal injection

Procedure:

  • Animal Groups:

    • Divide animals into control, chemotherapy-only, mangafodipir-only, and combination therapy groups.

  • Administration:

    • For the combination group, administer this compound (e.g., 10 mg/kg) via intraperitoneal injection.[11]

    • Administer the chemotherapeutic agent according to its established protocol (timing relative to mangafodipir administration may need optimization).

  • Endpoint Analysis:

    • At a predetermined time point, euthanize the animals and collect relevant tissues (e.g., ovaries, kidneys) for analysis.[11]

    • Assess markers of toxicity and tissue damage, such as apoptosis (e.g., cleaved caspase-3 levels) or histological changes.[11]

Visualizations

G cluster_0 Systemic Circulation cluster_1 Hepatocyte (Normal Liver Cell) cluster_2 Tumor Cell MnDPDP This compound (MnDPDP) Mn_ion Manganese Ion (Mn²⁺) MnDPDP->Mn_ion Dissociation & Uptake Tumor Minimal Mn²⁺ Uptake MnDPDP->Tumor T1 Shortens T1 Relaxation Time Mn_ion->T1 Signal Increased Signal Intensity (Bright) T1->Signal NoChange No Change in Signal Intensity Tumor->NoChange

Caption: Mechanism of mangafodipir as an MRI contrast agent.

G cluster_groups Treatment Phase start Start: Select Animal Model acclimatize Acclimatization Period start->acclimatize baseline Collect Baseline Data (e.g., Weight, Imaging) acclimatize->baseline randomize Randomize into Treatment Groups baseline->randomize control Control Group (Vehicle) drug_only Mangafodipir Only chemo_only Agent X Only combo Mangafodipir + Agent X admin Administer Compound(s) (IV, IP, etc.) monitor Monitor Animals (Clinical Signs, Weight) admin->monitor endpoint Endpoint Data Collection (Imaging, Blood, Tissue) monitor->endpoint analysis Data Analysis (Statistics, Histology) endpoint->analysis end End: Report Findings analysis->end

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for Monitoring Cellular Redox Status Using Mangafodipir Trisodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangafodipir trisodium, originally developed as a paramagnetic contrast agent for magnetic resonance imaging (MRI) of the liver and pancreas, has garnered significant interest for its ability to modulate and monitor cellular redox status.[1][2] This dual functionality stems from its unique chemical structure, a chelate of manganese (II) (Mn²⁺) and the ligand fodipir (dipyridoxyl diphosphate, DPDP).[1] Beyond its role in enhancing T1-weighted MRI images, mangafodipir exhibits superoxide dismutase (SOD) mimetic activity, catalytically converting superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂), thereby influencing the cellular redox environment.[1][3] This property makes it a valuable tool for investigating oxidative stress-related pathologies and the effects of redox-modulating therapeutics.

These application notes provide detailed protocols for utilizing this compound to monitor cellular redox status in both in vitro and in vivo settings.

Mechanism of Action

This compound's utility in monitoring cellular redox status is twofold:

  • MRI-based Redox Imaging: After intravenous administration, the mangafodipir complex partially dissociates, releasing Mn²⁺ ions.[1] The uptake of these paramagnetic ions into tissues, particularly the liver and pancreas, shortens the longitudinal relaxation time (T1) of water protons, leading to an increased signal intensity on T1-weighted MRI scans.[1][4][5] The extent of Mn²⁺ uptake and the resulting T1 shortening can be indicative of cellular function and redox state, as these processes are energy-dependent and can be influenced by oxidative stress.

  • SOD Mimetic Activity: The intact mangafodipir complex and its metabolites possess intrinsic SOD mimetic activity.[1][3] By catalyzing the dismutation of superoxide, mangafodipir alters the balance of reactive oxygen species (ROS) within the cell, reducing superoxide levels while increasing hydrogen peroxide. This modulation of the cellular redox environment can be monitored using various cellular and molecular biology techniques.

Data Presentation

Quantitative MRI Data: T1 Relaxation Times

The following table summarizes the effect of this compound on T1 relaxation times in liver tissue, providing a basis for designing and interpreting MRI-based redox monitoring studies.

TissueConditionThis compound DoseMagnetic Field Strength (T)Pre-contrast T1 (ms)Post-contrast T1 (ms)Reference
Normal LiverHealthy Volunteer5 µmol/kg1.5~800-1000~400-600[6]
Cirrhotic LiverPatient5 µmol/kg1.5Elevated vs. NormalLess T1 shortening vs. Normal[6]
PancreasHealthy Volunteer5 µmol/kg1.5~600-800~300-500[5]
In Vitro Antioxidant Activity: IC50 Values

The antioxidant capacity of mangafodipir and related compounds can be quantified by their half-maximal inhibitory concentration (IC50) in various assays.

CompoundAssayIC50 ValueReference
MangafodipirDPPH radical scavenging~150-200 µM[7]
CalmangafodipirCytotoxicity (CT26 cells)~20x more potent than mangafodipir[8]

Experimental Protocols

Protocol 1: In Vitro Assessment of SOD Mimetic Activity

This protocol describes a method to determine the SOD mimetic activity of this compound using a xanthine/xanthine oxidase system to generate superoxide radicals.

Materials:

  • This compound

  • Xanthine

  • Xanthine Oxidase

  • Cytochrome c or Nitroblue Tetrazolium (NBT)

  • Potassium phosphate buffer (pH 7.8)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in distilled water.

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, xanthine, and cytochrome c or NBT.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding xanthine oxidase.

  • Monitor the reduction of cytochrome c (increase in absorbance at 550 nm) or the formation of formazan from NBT (increase in absorbance at 560 nm) over time.

  • The inhibition of the rate of absorbance change in the presence of mangafodipir indicates its SOD mimetic activity.

  • Calculate the concentration of this compound required to inhibit the reaction by 50% (IC50).

Protocol 2: In Vivo MRI for Monitoring Redox Status in a Rodent Model

This protocol outlines the use of this compound for T1 mapping of the liver to assess changes in redox status in a rodent model of liver injury.

Materials:

  • This compound

  • Anesthetic (e.g., isoflurane)

  • MRI scanner (e.g., 1.5T or higher) with a T1 mapping sequence (e.g., MOLLI, VFA)

  • Animal model of liver oxidative stress (e.g., induced by CCl₄ or acetaminophen)

Procedure:

  • Anesthetize the animal and position it within the MRI scanner.

  • Acquire baseline (pre-contrast) T1 maps of the liver.

  • Administer this compound intravenously at a dose of 5-10 µmol/kg.

  • Acquire a series of post-contrast T1 maps at various time points (e.g., 10, 30, 60 minutes) after injection.

  • Analyze the T1 maps to quantify the change in T1 relaxation time in different regions of the liver. A reduced T1 shortening in injured areas may indicate impaired cellular uptake of Mn²⁺ due to oxidative stress and cellular damage.

Protocol 3: Cellular Uptake of Manganese via Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

This protocol provides a method to quantify the intracellular manganese concentration following treatment with this compound.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Nitric acid (trace metal grade)

  • ICP-MS instrument

Procedure:

  • Plate cells at a desired density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for desired time points.

  • Wash the cells three times with ice-cold PBS to remove extracellular manganese.

  • Lyse the cells and digest the lysate with concentrated nitric acid.

  • Dilute the digested samples to an appropriate volume with deionized water.

  • Analyze the manganese concentration in the samples using ICP-MS.

  • Normalize the manganese concentration to the cell number or total protein content.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Mangafodipir's Modulation of Redox-Sensitive Pathways

Mangafodipir's SOD mimetic activity leads to a decrease in superoxide and an increase in hydrogen peroxide, which can modulate several downstream signaling pathways involved in cellular stress responses.

mangafodipir_signaling mangafodipir This compound superoxide Superoxide (O₂⁻) mangafodipir->superoxide SOD Mimetic Activity h2o2 Hydrogen Peroxide (H₂O₂) superoxide->h2o2 keap1 Keap1 h2o2->keap1 Oxidizes Cysteine Residues nfkb NF-κB h2o2->nfkb Modulates Activity mapk MAPK (p38, JNK, ERK) h2o2->mapk Activates nrf2 Nrf2 are Antioxidant Response Element (ARE) nrf2->are Translocation to Nucleus and Binding keap1->nrf2 Inhibition antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Gene Transcription inflammation Inflammation nfkb->inflammation mapk->nrf2 Phosphorylates apoptosis Apoptosis mapk->apoptosis

Caption: Mangafodipir's impact on redox-sensitive signaling pathways.

Experimental Workflow: In Vitro Assessment of Cytoprotection

This workflow illustrates the steps to evaluate the cytoprotective effects of this compound against an oxidative insult in a cell culture model.

in_vitro_workflow start Start: Plate Cells pretreatment Pre-treat with This compound start->pretreatment oxidative_stress Induce Oxidative Stress (e.g., H₂O₂, menadione) pretreatment->oxidative_stress incubation Incubate for Defined Period oxidative_stress->incubation endpoint_assays Perform Endpoint Assays incubation->endpoint_assays ros_measurement ROS Measurement (e.g., DCFDA, MitoSOX) endpoint_assays->ros_measurement viability_assay Cell Viability Assay (e.g., MTT, LDH) endpoint_assays->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3, Annexin V) endpoint_assays->apoptosis_assay data_analysis Data Analysis and Interpretation ros_measurement->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: Workflow for in vitro cytoprotection assessment.

Experimental Workflow: In Vivo MRI-Based Redox Imaging

This workflow outlines the procedure for using this compound-enhanced MRI to assess redox status in an animal model.

in_vivo_workflow start Start: Animal Model of Oxidative Stress baseline_mri Acquire Baseline Pre-contrast T1 Maps start->baseline_mri administration Administer Mangafodipir Trisodium (i.v.) baseline_mri->administration postcontrast_mri Acquire Post-contrast T1 Maps at Multiple Time Points administration->postcontrast_mri image_analysis Image Analysis: Quantify T1 Relaxation Times postcontrast_mri->image_analysis correlation Correlate with Histology and Biomarkers image_analysis->correlation conclusion Conclusion on Redox Status correlation->conclusion

Caption: Workflow for in vivo MRI-based redox imaging.

References

Application Notes: Mangafodipir Trisodium in Perfusion Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mangafodipir trisodium (formerly marketed as Teslascan™) is a manganese-based paramagnetic contrast agent developed for magnetic resonance imaging (MRI).[1][2] It is a chelate complex formed between the paramagnetic metal ion manganese (Mn2+) and the ligand fodipir (dipyridoxyl diphosphate, DPDP).[3][4] Historically, it was approved for enhancing T1-weighted images for the detection and characterization of lesions in the liver and pancreas.[4][5] Although withdrawn from the market for commercial reasons, there is renewed interest in mangafodipir for its unique mechanism of action, which allows for the assessment of cellular viability and calcium channel activity, particularly in myocardial perfusion and viability studies.[1][5][6] Unlike traditional gadolinium-based extracellular agents that highlight fibrosis or scarring, mangafodipir provides intracellular contrast in viable, functioning cells.[7]

Mechanism of Action

The contrast-enhancing effect of this compound is a multi-step biological process. Following intravenous administration, the mangafodipir complex undergoes transmetallation in the plasma, primarily with zinc (Zn2+), which releases the paramagnetic Mn2+ ions.[4][6] These liberated Mn2+ ions are then taken up by viable cells, such as hepatocytes and cardiomyocytes, through voltage-gated calcium channels.[5][6][8]

Once inside the cell, the Mn2+ ions significantly shorten the longitudinal (T1) relaxation time of water protons in their vicinity. This T1 shortening effect leads to a substantial increase in signal intensity (brightness) on T1-weighted MRI scans.[3][9] Tissues with high cellular function and intact calcium channels will accumulate more manganese and therefore appear brighter. Conversely, abnormal or cancerous tissues with compromised cellular function exhibit minimal or no manganese uptake, resulting in a high degree of contrast between healthy and pathological tissue.[4][9]

G Mechanism of Action of this compound cluster_blood Bloodstream cluster_interstitium Interstitial Space cluster_cell Viable Cell (e.g., Cardiomyocyte) A 1. IV Administration of Mangafodipir (Mn-DPDP) B 2. Transmetallation (Mn-DPDP + Zn -> Mn2+ + Zn-DPDP) A->B Dissociation C 3. Free Mn2+ Ions B->C Release D 4. Mn2+ Uptake via Voltage-Gated Ca2+ Channels C->D Cellular Influx E 5. Intracellular Mn2+ Accumulation D->E F 6. T1 Relaxation Time Shortening E->F G 7. Signal Enhancement on T1-Weighted MRI F->G

Caption: Mechanism of this compound as an MRI contrast agent.

Quantitative Data Summary

The administration and imaging parameters for this compound can vary based on the clinical or research application.

Table 1: Dosage and Administration Protocols

Application Subject Recommended Dosage (µmol/kg) Administration Details Citation(s)
Liver Lesion Detection Human Adult 5 Intravenous injection over ~1 minute. [3][10]
Pancreatic Lesion Detection Human Adult 10 Intravenous infusion at 2-3 mL/min. [11]
Myocardial Viability Human Adult 5 Intravenous injection. [12]

| Myocardial T1 Mapping | Rat | 22 - 44 | Intravenous injection. |[8] |

Table 2: MRI Acquisition Parameters & Timing

Application Field Strength (T) MRI Sequence Imaging Time Points Citation(s)
Liver Imaging 0.5 - 2.0 T1-Weighted Gradient Echo (GRE) Pre-contrast, then 15-20 min post-infusion. [13][14]
Pancreas Imaging 1.5 T1-Weighted GRE Pre-contrast, then ~30 min post-infusion. [11]
Myocardial T1 Mapping 7.0 T1 Mapping Pre-contrast, then dynamically up to 60 min post-injection. [8]

| Myocardial Uptake Rate | Not Specified | T1 Mapping, Saturation Recovery T1 | Dynamically up to 60-90 min post-injection. |[12] |

Table 3: Key Perfusion and T1 Relaxation Effects

Study/Application Dosage (µmol/kg) Key Quantitative Findings Citation(s)
Healthy Liver Enhancement Not Specified Signal intensity increases within 1-3 minutes; steady-state enhancement in 5-10 minutes. [3]
Myocardial T1 Shortening 22 8.5 ± 4.2% T1 shortening at 20 minutes. [8]
Myocardial T1 Shortening 44 12.8 ± 3.4% T1 shortening at 20 minutes, increasing to 15.0 ± 2.9% at 40 minutes. [8]

| Liver/Pancreas Enhancement | 5 - 10 | Near-maximal enhancement observed 15-20 minutes post-administration, lasting for ~4 hours. |[13] |

Experimental Protocols

The following provides a generalized protocol for performing a mangafodipir-enhanced perfusion or viability study. This protocol should be adapted based on the specific research question, subject (human or animal), and available imaging equipment.

Protocol 1: Mangafodipir-Enhanced MRI for Tissue Viability

1.0 Subject Preparation & Screening

  • 1.1: Screen subjects for contraindications, including known hypersensitivity to manganese or fodipir.[3]

  • 1.2: Obtain informed consent in accordance with local ethical committee guidelines.

  • 1.3: Establish secure peripheral intravenous (IV) access for contrast administration.

  • 1.4: Position the subject within the MRI scanner and affix the appropriate receiver coil over the region of interest (e.g., cardiac coil, abdominal coil).

2.0 Baseline (Pre-Contrast) Imaging

  • 2.1: Acquire localizer scans to plan subsequent imaging sequences.

  • 2.2: Perform T1-weighted sequences (e.g., Gradient Recalled Echo) of the region of interest. For quantitative studies, acquire baseline T1 maps.

  • 2.3: Acquire T2-weighted sequences as needed for anatomical reference and detection of edema.

3.0 Contrast Agent Administration

  • 3.1: Prepare a sterile syringe with this compound at the target dose (e.g., 5 µmol/kg).[3][12]

  • 3.2: Administer the agent via the established IV line. For liver imaging, a slow infusion of 2-3 mL/min is recommended.[13] For bolus applications, injection over approximately one minute is common.[3]

4.0 Post-Contrast Imaging

  • 4.1: Immediately following administration, begin dynamic T1-weighted imaging or T1 mapping to capture the perfusion phase and measure the rate of uptake.

  • 4.2: Acquire the primary post-contrast T1-weighted images at the optimal time for tissue enhancement, typically 15-30 minutes after the start of the infusion.[11][14]

  • 4.3: Imaging can be extended for up to 4 hours, as enhancement of the liver and pancreas remains near-maximal during this period. Lesion-related enhancement may be detectable for up to 24 hours.[13]

5.0 Image Analysis

  • 5.1 Qualitative Analysis: Visually compare the signal intensity of the target tissue on pre- and post-contrast T1-weighted images. Identify areas of non-enhancement, which may correspond to lesions or non-viable tissue.

  • 5.2 Quantitative Analysis: If T1 maps were acquired, calculate the pixel-wise change in T1 values (ΔT1) or relaxation rates (ΔR1, where R1=1/T1) between baseline and post-contrast scans. This provides a quantitative measure of manganese uptake and tissue viability.

G Experimental Workflow for Mangafodipir-Enhanced MRI A 1. Subject Preparation (Screening, IV Access) B 2. Baseline MRI Scans (Pre-Contrast T1 & T2 Maps) A->B C 3. Administer Mangafodipir (e.g., 5 µmol/kg IV) B->C D 4. Dynamic & Post-Contrast MRI (Acquire T1 maps at 15-90 min) C->D E 5. Image Processing & Analysis (Compare Pre vs. Post, Calculate ΔR1) D->E

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mangafodipir Trisodium Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of mangafodipir trisodium for in vitro studies. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

A1: this compound (MnDPDP) is a chelate of manganese (Mn²⁺) and the ligand fodipir (dipyridoxyl diphosphate or DPDP).[1][2] Its primary mechanism of action in vitro is as a superoxide dismutase (SOD) mimetic.[1][2] This means it catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby reducing oxidative stress within the cellular environment.[3] The SOD mimetic activity is dependent on the manganese ion remaining bound to the DPDP ligand.[1][2]

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

A2: Based on published studies, a common starting concentration range for this compound in in vitro experiments is between 40 µM and 1000 µM. For instance, concentrations of 40, 200, and 1000 μM have been used to demonstrate its protective effects against hydrogen peroxide-induced cell viability loss in HGrC cells.[4] Another study investigating its metabolism and protein binding used a concentration of 86 µM.[4] The optimal concentration will be highly dependent on the cell type, experimental endpoint, and the level of oxidative stress being investigated.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is readily soluble in water. To prepare a stock solution, dissolve the powder in sterile, deionized water. For long-term storage, it is recommended to store aliquots of the stock solution at -80°C for up to 6 months to prevent degradation from repeated freeze-thaw cycles.

Q4: What are the stability considerations for this compound in cell culture media?

A4: In aqueous solutions and cell culture media, this compound can undergo dephosphorylation and transmetallation, where the manganese ion can be exchanged with other divalent cations like zinc. The in vitro metabolism can be quite rapid, with transmetallation with zinc being nearly complete within a minute in human whole blood. It is advisable to prepare fresh dilutions of mangafodipir in culture media for each experiment to ensure consistent results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms in the culture medium after adding this compound. - High concentration: The concentration of this compound may be too high for the specific medium composition.- Interaction with media components: Components of the cell culture medium, such as phosphates, may be reacting with the compound to form insoluble salts.- Lower the concentration: Test a serial dilution to find the highest soluble concentration.- Prepare fresh dilutions: Add the final dilution of this compound to the medium immediately before treating the cells.- Filter sterilize: If a precipitate is observed in the stock solution, it can be filter-sterilized using a 0.22 µm filter.
Inconsistent or non-reproducible results between experiments. - Stock solution degradation: Repeated freeze-thaw cycles can degrade the compound.- Variability in cell health: Differences in cell passage number, confluency, or overall health can affect the response.- Inconsistent incubation times: The timing of treatment and assay endpoint can be critical.- Aliquot stock solutions: Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.- Standardize cell culture practices: Use cells within a consistent passage number range and seed at a consistent density.- Maintain precise timing: Ensure consistent incubation times for treatment and subsequent assays.
Unexpected cytotoxicity observed at low concentrations. - Cell line sensitivity: The specific cell line may be highly sensitive to manganese or the ligand.- Contamination of the compound: The this compound powder may be contaminated.- Interaction with other treatments: If used in combination with other drugs, there may be a synergistic cytotoxic effect.- Perform a dose-response curve: Determine the cytotoxic profile for your specific cell line.- Use a high-purity compound: Ensure the this compound is from a reputable supplier.- Evaluate individual components: If possible, test the effects of manganese chloride and the fodipir ligand separately.
No observable effect at high concentrations. - Low level of oxidative stress: The experimental model may not have a sufficient level of oxidative stress for the protective effects of mangafodipir to be observed.- Rapid metabolism: The compound may be rapidly metabolized or inactivated in the specific cell culture conditions.- Assay interference: The compound may interfere with the assay chemistry (e.g., colorimetric or fluorometric readouts).- Induce oxidative stress: Use an agent like hydrogen peroxide (H₂O₂) or a chemotherapeutic drug to induce oxidative stress before or concurrently with mangafodipir treatment.- Reduce incubation time: Test shorter incubation periods to minimize metabolic degradation.- Run assay controls: Include controls to test for any direct interaction between mangafodipir and the assay reagents.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on this compound.

Table 1: Effective Concentrations of this compound in Different Cell Models

Cell Line Experimental Condition Effective Concentration(s) Observed Effect
HGrC cellsH₂O₂-induced oxidative stress40, 200, 1000 µMInhibition of H₂O₂-induced decrease in cell viability.[4]
HGrC cellsCisplatin-induced apoptosis200, 1000 µMAttenuation of cisplatin-induced apoptosis.[4]
Human SerumIn vitro protein binding study86 µM26.9% of manganese was bound to protein, while only 2.2% of the ligand was protein-bound.[4]

Experimental Protocols

Protocol 1: Optimizing this compound Dosage for Cytoprotection using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a framework for determining the optimal concentration of this compound to protect cells from an oxidative insult.

1. Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate add_MnDPDP Add Mangafodipir to Cells seed_plate->add_MnDPDP prep_MnDPDP Prepare Mangafodipir Dilutions prep_MnDPDP->add_MnDPDP prep_stressor Prepare Oxidative Stressor add_stressor Add Oxidative Stressor prep_stressor->add_stressor incubate_pre Pre-incubate add_MnDPDP->incubate_pre incubate_pre->add_stressor incubate_post Incubate add_stressor->incubate_post add_MTT Add MTT Reagent incubate_post->add_MTT incubate_MTT Incubate add_MTT->incubate_MTT add_solubilizer Add Solubilizer incubate_MTT->add_solubilizer read_plate Read Absorbance add_solubilizer->read_plate

Caption: Workflow for optimizing mangafodipir dosage.

3. Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Mangafodipir Preparation: Prepare a range of this compound concentrations (e.g., 10 µM to 1000 µM) in complete culture medium.

  • Pre-treatment: Remove the overnight culture medium and add the different concentrations of this compound to the respective wells. Include a "vehicle control" group with medium only. Incubate for a predetermined time (e.g., 1-4 hours).

  • Induction of Oxidative Stress: Prepare the oxidative stress-inducing agent at a concentration known to cause a significant (e.g., 50%) reduction in cell viability (determine this in a preliminary experiment). Add this agent to all wells except for the "untreated control" and "vehicle control" groups.

  • Incubation: Incubate the plate for a period relevant to the mechanism of the chosen stressor (e.g., 24 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the control groups. Plot a dose-response curve to determine the optimal protective concentration.

Signaling Pathway

This compound as a Superoxide Dismutase (SOD) Mimetic

This compound functions as a catalytic antioxidant by mimicking the activity of the endogenous enzyme superoxide dismutase (SOD). In conditions of oxidative stress, there is an overproduction of superoxide radicals (O₂⁻), which can damage cellular components. This compound accelerates the conversion of these harmful radicals into less reactive species.

SOD_Mimetic_Pathway cluster_stress Cellular Oxidative Stress cluster_intervention Intervention cluster_products Products cluster_outcome Cellular Outcome O2_radical Superoxide Radical (O₂⁻) MnDPDP Mangafodipir (MnDPDP) O2_radical->MnDPDP Catalytic Dismutation H2O2 Hydrogen Peroxide (H₂O₂) MnDPDP->H2O2 O2 Oxygen (O₂) MnDPDP->O2 Reduced_Damage Reduced Oxidative Damage H2O2->Reduced_Damage Further enzymatic detoxification (e.g., by catalase) O2->Reduced_Damage

Caption: SOD mimetic action of mangafodipir.

References

troubleshooting signal artifacts in mangafodipir-enhanced MRI

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing mangafodipir-enhanced Magnetic Resonance Imaging (MRI).

Troubleshooting Signal Artifacts

Signal artifacts in MRI can arise from a variety of sources, including patient physiology, hardware issues, and the specifics of the imaging sequence. This guide provides a systematic approach to identifying and mitigating common artifacts encountered during mangafodipir-enhanced MRI experiments.

Diagram: Troubleshooting Workflow for Signal Artifacts

A Artifact Observed in Mangafodipir-Enhanced MRI B Identify Artifact Type A->B C1 Motion Artifacts (Ghosting, Blurring) B->C1 Movement-related C2 Susceptibility Artifacts (Signal Loss, Distortion) B->C2 Metal/Air-related C3 Chemical Shift Artifacts B->C3 Fat/Water Interface C4 Inhomogeneous Signal Enhancement B->C4 Contrast-related D1 Patient Repositioning & Communication C1->D1 D2 Physiological Motion Mitigation (e.g., Glucagon) C1->D2 D3 Sequence Adjustment (e.g., Faster Scans, Motion Correction) C1->D3 D4 Check for Metal Implants/Foreign Bodies C2->D4 D5 Shimming & Gradient Calibration C2->D5 D6 Adjust Bandwidth & Echo Time (TE) C3->D6 D7 Fat Suppression Techniques C3->D7 D8 Review Mangafodipir Infusion Protocol C4->D8 D9 Optimize Imaging Window Post-Injection C4->D9 E Re-acquire Scan D1->E D2->E D3->E F Consult with Radiologist/Physicist D4->F D5->F D6->E D7->E D8->E D9->E E->A If artifact persists cluster_0 Bloodstream cluster_1 Hepatocyte A Mangafodipir (Mn-DPDP) B Dissociation A->B Transmetallation with Zinc C Mn²⁺ B->C D DPDP B->D E Cellular Uptake C->E F T1 Shortening E->F G Signal Enhancement in MRI F->G

Technical Support Center: Mangafodipir Trisodium in Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mangafodipir trisodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find answers to frequently asked questions, troubleshooting guides for common solubility issues, detailed experimental protocols, and visual guides to its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a yellow solid that is freely soluble in water.[1] Commercial suppliers report solubilities of up to 100 mg/mL in water.[2] It is sparingly soluble in methanol, slightly soluble in chloroform, and very slightly soluble in ethanol and acetone.[1]

Q2: What is the optimal pH for dissolving this compound?

A2: The pH of a 1.0% weight by volume solution of this compound in water is between 6.3 and 6.8.[1] However, the commercial formulation for intravenous use, Teslascan™, was adjusted to a pH of 8.8 ± 0.4, suggesting that a slightly alkaline pH may be optimal for stability and to prevent precipitation.[1] When preparing solutions, it is recommended to check the pH and adjust if necessary, especially when using buffered solutions.

Q3: Can I heat or sonicate a solution of this compound to aid dissolution?

A3: Yes, if you observe precipitation or phase separation during the preparation of a solution for in vivo use, gentle heating and/or sonication can be used to aid dissolution.[3] For in vitro stock solutions, it is also common to warm the tube to 37°C and use an ultrasonic bath to enhance solubility.

Q4: How should I store stock solutions of this compound?

A4: Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

Q5: Is this compound stable in cell culture media?

A5: While this compound is soluble in aqueous solutions, its stability in complex mixtures like cell culture media can be influenced by the media composition, particularly the presence of components that can interact with the manganese ion. It is recommended to prepare fresh dilutions of the stock solution in media for each experiment and to filter-sterilize the final working solution using a 0.22 µm filter before adding it to cell cultures.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dissolution in water - The concentration may be too high. - The water quality may be poor (e.g., presence of interfering ions). - The compound may have degraded.- Try dissolving a smaller amount of the compound. - Use high-purity, sterile water for injection or cell culture grade water. - Ensure the compound has been stored correctly, protected from moisture.
Precipitation when diluted in buffer (e.g., PBS) - The buffer's pH may not be optimal. - The buffer may contain high concentrations of ions that can interact with this compound. - The final concentration may be above the solubility limit in that specific buffer.- Check and adjust the pH of the final solution to be slightly alkaline (around 7.4-8.8). - Try a different buffer system. - Perform a serial dilution to determine the solubility limit in your buffer.
Cloudiness or precipitation in cell culture media - Interaction with media components (e.g., proteins, amino acids, or salts). - The pH of the media may have shifted after the addition of the compound.- Prepare a more dilute stock solution before adding to the media. - Add the this compound solution to the media slowly while gently mixing. - Filter-sterilize the final solution before use.[3] - Check the pH of the final media and adjust if necessary.
Color change of the solution - this compound solutions are typically yellow. A significant color change could indicate degradation or contamination.- Discard the solution and prepare a fresh one from a new stock. - Ensure proper storage conditions for both the solid compound and stock solutions.

Quantitative Solubility Data

Solvent Reported Solubility Source
WaterFreely soluble[1]
Water≥ 50 mg/mL (66.02 mM)
Water100 mg/mL[2]
Water (Predicted)8.43 mg/mL[4]
MethanolSparingly soluble[1]
ChloroformSlightly soluble[1]
EthanolVery slightly soluble[1]
AcetoneVery slightly soluble[1]
DMSOInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Water

Materials:

  • This compound (solid)

  • High-purity, sterile water (e.g., water for injection or cell culture grade water)

  • Sterile conical tube or vial

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of this compound powder using an analytical balance. For a 10 mM solution, this is 7.57 mg per 1 mL of water (Molecular Weight: 757.32 g/mol ).

  • Transfer the powder to a sterile conical tube or vial.

  • Add the calculated volume of high-purity water to the tube.

  • Vortex the solution for 1-2 minutes to initiate dissolution.

  • If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Once the solid is completely dissolved, yielding a clear yellow solution, filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of a Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 100 µM working solution, you would need 10 µL of the 10 mM stock solution.

  • In a sterile tube, add the required volume of the 10 mM stock solution to the appropriate volume of pre-warmed complete cell culture medium.

  • Gently mix the solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can degrade components in the medium.

  • Use the freshly prepared working solution immediately for your cell culture experiments.

Visualizations

Troubleshooting Workflow for this compound Dissolution

G start Start: Dissolving this compound dissolve Dissolve in high-purity water start->dissolve observe Observe for precipitation/cloudiness dissolve->observe precipitate Precipitation or cloudiness observed observe->precipitate Yes no_precipitate Clear solution observe->no_precipitate No troubleshoot Troubleshooting Steps precipitate->troubleshoot end_use Proceed with experimental use no_precipitate->end_use heat_sonicate Gentle heating (37°C) and/or sonication troubleshoot->heat_sonicate check_pH Check and adjust pH (7.4-8.8) troubleshoot->check_pH lower_conc Prepare a more dilute solution troubleshoot->lower_conc check_solvent Verify solvent purity troubleshoot->check_solvent re_observe Re-observe solution heat_sonicate->re_observe check_pH->re_observe lower_conc->re_observe check_solvent->re_observe still_precipitate Precipitation persists re_observe->still_precipitate Yes resolved Solution is clear re_observe->resolved No resolved->end_use

Caption: A flowchart for troubleshooting solubility issues.

Mechanism of Action: SOD Mimetic Activity of Mangafodipir

G cluster_redox Redox Cycling of Mangafodipir MnDPDP_Mn2 Mangafodipir (Mn²⁺-DPDP) MnDPDP_Mn3 Oxidized Mangafodipir (Mn³⁺-DPDP) MnDPDP_Mn2->MnDPDP_Mn3 Oxidation Oxygen Oxygen (O₂) MnDPDP_Mn2->Oxygen MnDPDP_Mn3->MnDPDP_Mn2 Reduction Superoxide Superoxide (O₂⁻) MnDPDP_Mn3->Superoxide Oxidation H2O2 Hydrogen Peroxide (H₂O₂) MnDPDP_Mn3->H2O2 Superoxide->MnDPDP_Mn2 Reduction Protons 2H⁺

Caption: SOD mimetic activity of mangafodipir.

Biotransformation and Cellular Uptake Pathway

G cluster_plasma Plasma cluster_cell Cell MnDPDP Mangafodipir (MnDPDP) Zn Plasma Zinc (Zn²⁺) MnDPDP->Zn Transmetallation ALP Alkaline Phosphatase MnDPDP->ALP Dephosphorylation ZnDPDP ZnDPDP Zn->ZnDPDP MnDPMP MnDPMP ALP->MnDPMP MnPLED MnPLED (lipophilic) MnDPMP->MnPLED MnPLED_uptake MnPLED uptake (diffusion) MnPLED->MnPLED_uptake Mn_uptake Mn²⁺ uptake ZnDPDP->Mn_uptake intracellular_Mn Intracellular Mn²⁺ Mn_uptake->intracellular_Mn intracellular_MnPLED Intracellular MnPLED MnPLED_uptake->intracellular_MnPLED SOD_mimicry SOD Mimetic Activity intracellular_Mn->SOD_mimicry intracellular_MnPLED->SOD_mimicry

Caption: Biotransformation and cellular uptake of mangafodipir.

References

mitigating potential mangafodipir trisodium toxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mangafodipir trisodium. The information provided aims to help mitigate potential toxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound toxicity in cell culture?

A1: The primary driver of this compound's toxicity in cell culture is the release of free manganese (Mn²⁺) ions.[1] While the intact mangafodipir complex exhibits beneficial antioxidant properties similar to superoxide dismutase (SOD), the dissociation of the complex can lead to an excess of intracellular Mn²⁺, which is known to be cytotoxic.[1][2]

Q2: What are the typical signs of this compound-induced cytotoxicity in cell culture?

A2: Signs of cytotoxicity can include a dose-dependent decrease in cell proliferation and viability.[3] You may also observe increased release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of compromised cell membrane integrity.[3][4] At the molecular level, increased caspase-3 activity, a marker of apoptosis, can also be observed.[4]

Q3: At what concentrations does this compound typically become toxic to cells in vitro?

A3: The toxic concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown that concentrations in the micromolar range can induce cytotoxic effects. For example, in some cell lines, cytotoxicity has been observed at concentrations as low as 10 µM, while other studies use concentrations up to 1000 µM to investigate its protective effects against other toxins.[5][6] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration for your experiments.

Q4: Can the fodipir (DPDP) ligand itself be toxic to cells?

A4: The fodipir ligand alone has been shown to have a much lower toxicity compared to the dissociated manganese ions. The primary concern with this compound toxicity is related to the cellular effects of excess manganese.

Troubleshooting Guide

Issue: I am observing a significant decrease in cell viability after treating my cells with this compound.

Potential Cause 1: High Concentration of this compound

  • Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a wide range of concentrations (e.g., 1 µM to 1000 µM) and assess cell viability using a standard method like the MTT or LDH assay. This will help you identify a working concentration that is effective for your intended application without causing excessive cell death.

Potential Cause 2: Dissociation of the Mangafodipir Complex and Release of Free Manganese

  • Mitigation Strategy 1: Co-administration with Zinc Sulfate

    • Rationale: Zinc ions (Zn²⁺) can competitively inhibit the uptake of Mn²⁺ by cells.[7][8] Pre-incubating cells with a low concentration of zinc sulfate may reduce the intracellular accumulation of manganese and thereby mitigate its toxic effects.[4]

    • Experimental Workflow:

      A Seed cells in culture plates B Pre-incubate with Zinc Sulfate (e.g., 50-100 µM) for 2-24 hours A->B C Treat with this compound B->C D Incubate for desired duration C->D E Assess cell viability (e.g., MTT, LDH assay) D->E

      Caption: Workflow for zinc co-treatment to mitigate mangafodipir toxicity.

  • Mitigation Strategy 2: Co-administration with Calcium Chloride

    • Rationale: The formulation of "calmangafodipir," where a portion of the manganese is replaced with calcium, is more stable and releases less free Mn²⁺.[1] This suggests that co-administration of calcium chloride may help to stabilize the mangafodipir complex or compete with manganese for cellular uptake, thereby reducing toxicity.

    • Experimental Workflow:

      A Seed cells in culture plates B Co-treat with this compound and Calcium Chloride A->B C Incubate for desired duration B->C D Assess cell viability (e.g., MTT, LDH assay) C->D

Quantitative Data Summary

The following table summarizes in vitro data on the effect of zinc sulfate pre-incubation on manganese-induced cytotoxicity in HepG2 cells.

Treatment GroupCell Viability (% of Control)LDH Release (% of Max)
Control (untreated)100%Baseline
400 µM MnCl₂~60%Increased
50 µM ZnSO₄ (2h pre-incubation) + 400 µM MnCl₂~80%Decreased
100 µM ZnSO₄ (24h pre-incubation) + 400 µM MnCl₂~90%Significantly Decreased

Data is illustrative and based on trends reported in the literature. [4]Researchers should generate their own data for their specific experimental conditions.

Key Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

  • Materials:

    • Cells cultured in a 96-well plate

    • This compound and any mitigating agents (e.g., zinc sulfate, calcium chloride)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, with or without the mitigating agents, for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Cytotoxicity Assessment using LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Materials:

    • Cells cultured in a 96-well plate

    • This compound and any mitigating agents

    • Commercially available LDH cytotoxicity assay kit

    • Plate reader

  • Procedure:

    • Follow the cell seeding and treatment steps as described in the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • After the treatment period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength using a plate reader.

    • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Signaling Pathways in Manganese-Induced Toxicity

Excess intracellular manganese can trigger several signaling pathways that lead to apoptosis and cell death. Understanding these pathways can help in designing targeted mitigation strategies.

Mn Excess Intracellular Mn²⁺ ROS Increased ROS Production Mn->ROS mTOR mTOR Activation Mn->mTOR p38 p38 MAPK Activation ROS->p38 JNK JNK Activation ROS->JNK Apoptosis Apoptosis p38->Apoptosis FOXO3a FOXO3a Activation JNK->FOXO3a mTOR->Apoptosis FOXO3a->Apoptosis

Caption: Key signaling pathways activated by manganese toxicity leading to apoptosis. [9][10][11] Disclaimer: This information is for research purposes only and should not be considered as medical advice. Researchers should always adhere to safety guidelines and institutional protocols when handling chemical reagents.

References

Technical Support Center: Mangafodipir Trisodium-Enhanced Liver Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mangafodipir trisodium for liver imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a liver contrast agent?

A1: this compound is a paramagnetic contrast agent used in magnetic resonance imaging (MRI).[1][2][3] It consists of the paramagnetic manganese(II) ion chelated by the organic ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][3] After intravenous administration, the manganese ion is taken up by healthy liver cells (hepatocytes).[4][5] This uptake shortens the longitudinal relaxation time (T1) of the liver tissue, causing it to appear brighter on T1-weighted MRI images.[1][6] Most cancerous tissues and other lesions in the liver do not take up the manganese, so they appear darker in contrast to the enhanced healthy liver tissue, improving lesion detection and characterization.[1][4][5]

Q2: What is the recommended dosage and administration rate for this compound?

A2: The recommended dose for liver imaging is 0.5 mL/kg body weight, which corresponds to 5 µmol/kg body weight.[6] It should be administered as an intravenous infusion at a rate of 2-3 mL/min.[6] For a 70 kg person, this corresponds to a dose of 35 mL. For patients over 100 kg, a 50 mL dose is generally sufficient.[6]

Q3: When is the optimal time to perform imaging after administration?

A3: Near-maximal enhancement of the normal liver parenchyma is typically observed 15-20 minutes after the start of the administration and can last for approximately 4 hours.[6] Lesion-related enhancement may be detectable for up to 24 hours.[6]

Q4: What are the common side effects associated with this compound?

A4: Common side effects are generally mild and transient. These include a sensation of warmth or flushing, headache, and nausea.[6] Increasing the infusion rate may increase the frequency of these side effects.[6]

Q5: Has this compound been discontinued?

A5: Yes, this compound (marketed as Teslascan) was withdrawn from the market in the US in 2003 and in Europe in 2012 for commercial reasons.[1][2][3] However, there is renewed interest in manganese-based contrast agents as a safer alternative to some gadolinium-based agents.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Poor or no enhancement of healthy liver parenchyma - Impaired liver function (e.g., severe cirrhosis).[8] - Incorrect dose or administration rate. - Suboptimal MRI sequence.- Review patient history for severe liver disease. Cirrhotic livers may show less enhancement.[8] - Verify the administered dose and infusion rate were within the recommended range (5 µmol/kg at 2-3 mL/min).[6] - Optimize T1-weighted imaging sequences. Consider using a fast field-echo (FFE) sequence with a TR/TE/flip angle of 140 msec/4.6 msec/90 degrees for optimal contrast-to-noise ratio.[9]
Unexpected enhancement of a known or suspected lesion - The lesion may be of hepatocellular origin (e.g., well-differentiated hepatocellular carcinoma, focal nodular hyperplasia), which can take up manganese.[4] - Certain non-hepatocellular metastases, such as those from endocrine tumors, have shown unexpected enhancement.[10] - Delayed imaging can show rim enhancement in some metastases.[5][11]- Correlate with other imaging sequences (e.g., T2-weighted) and clinical history. - Consider the possibility of a primary hepatocellular tumor or specific metastatic subtypes. - Perform delayed imaging (up to 24 hours) to assess for characteristic enhancement patterns like ring enhancement, which is more common in metastases.[11]
Image artifacts - Patient motion, which can be exacerbated by the transient sensation of warmth or flushing. - Incorrect imaging parameters.- Advise the patient about the potential for a transient warming sensation to minimize motion. - Use motion correction techniques if available. - Ensure optimal MRI sequence parameters are used, such as a breath-hold T1-weighted gradient-recalled echo sequence.[12][13]
Iso-intense lesion (lesion has similar brightness to surrounding liver) - Small lesions (<2 cm) may appear iso-intense, particularly with certain types of hepatocellular carcinoma.[14][15] - Poor contrast between the lesion and the enhanced liver.- Compare with pre-contrast and T2-weighted images. - A combination of mangafodipir-enhanced and gadopentetate dimeglumine-enhanced MRI may improve sensitivity for detecting small hepatocellular carcinomas.[14][15][16]

Quantitative Data

Table 1: Comparison of MRI Sequences for Mangafodipir-Enhanced Liver Imaging

MRI SequenceKey Parameters (TR/TE/Flip Angle)OutcomeReference
Turbo Field-Echo (TFE)15 msec / 4.6 msec / 20°, with an inversion time of 300 msecLargest pre- to post-contrast percentage increase in Contrast Index (CI)[9]
Fast Field-Echo (FFE)140 msec / 4.6 msec / 90°Highest post-contrast Contrast-to-Noise Ratio (CNR)[9]
T1-weighted Spin-Echo (SE)300/12Generally lower Signal-to-Noise Ratio (SNR) and CNR compared to GRE sequences.[17]
T1-weighted Gradient-Recalled-Echo (GRE)77-80 / 2.3-2.5 / 80°Superior to SE images for SNR and CNR.[17]

Table 2: Comparison of this compound with Gadopentetate Dimeglumine for Hepatocellular Carcinoma (HCC) Detection

ParameterThis compoundGadopentetate DimeglumineCombined UseReference
Area under the ROC curve (Az) 0.8770.9320.942[14][16]
Mean Sensitivity 72.4%87.5%88.0%[14][15]
False-Negative Rate 27.6%12.5%Not specified[14][15]

Experimental Protocols

Protocol 1: In Vivo this compound-Enhanced Liver MRI in a Rodent Model
  • Animal Preparation:

    • Anesthetize the animal (e.g., isoflurane) and maintain body temperature.

    • Place a catheter in the tail vein for contrast agent administration.

  • Pre-contrast Imaging:

    • Acquire baseline T1-weighted images of the liver using a 1.5T or higher field strength MRI scanner.

    • Recommended sequence: T1-weighted gradient-recalled echo (GRE) sequence.

  • Contrast Administration:

    • Administer this compound intravenously at a dose of 5 µmol/kg.

    • The infusion should be performed over 1-2 minutes.

  • Post-contrast Imaging:

    • Begin acquiring post-contrast T1-weighted images immediately after administration.

    • Acquire dynamic images every 5 minutes for the first 30 minutes, followed by static images at 1, 4, and 24 hours post-injection to assess uptake and washout kinetics.

  • Image Analysis:

    • Draw regions of interest (ROIs) on the liver parenchyma and any visible lesions on both pre- and post-contrast images.

    • Calculate the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) to quantify enhancement.

Protocol 2: In Vitro Assessment of this compound Uptake in Hepatocytes
  • Cell Culture:

    • Culture primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in appropriate media until confluent.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline).

    • Prepare serial dilutions to test a range of concentrations.

  • Uptake Assay:

    • Wash the cultured hepatocytes with pre-warmed buffer.

    • Incubate the cells with the different concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

    • To distinguish between active and passive uptake, a parallel set of experiments can be conducted at 4°C.

  • Cell Lysis and Manganese Quantification:

    • After incubation, wash the cells thoroughly with ice-cold buffer to remove extracellular contrast agent.

    • Lyse the cells using a suitable lysis buffer.

    • Quantify the intracellular manganese concentration using inductively coupled plasma mass spectrometry (ICP-MS).

  • Data Analysis:

    • Normalize the intracellular manganese concentration to the total protein content of the cell lysate.

    • Plot the uptake of manganese as a function of the initial this compound concentration to determine uptake kinetics.

Visualizations

mangafodipir_mechanism cluster_hepatocyte Hepatocyte Mangafodipir Mangafodipir Mn_ion Manganese (Mn2+) Mangafodipir->Mn_ion Dissociation Fodipir Fodipir (DPDP) Mangafodipir->Fodipir Membrane Cell Membrane Mn_ion->Membrane T1_shortening T1 Relaxation Time Shortening MRI_Signal Increased MRI Signal (T1w) T1_shortening->MRI_Signal

Caption: Mechanism of action of this compound.

experimental_workflow cluster_invivo In Vivo MRI Protocol cluster_invitro In Vitro Uptake Assay A Animal Preparation (Anesthesia, Catheterization) B Pre-contrast T1-weighted MRI A->B C Intravenous Administration of this compound B->C D Post-contrast Dynamic and Static MRI C->D E Image Analysis (SNR, CNR) D->E F Hepatocyte Culture G Incubation with This compound F->G H Cell Lysis G->H I Manganese Quantification (ICP-MS) H->I J Data Analysis I->J

Caption: Experimental workflows for in vivo and in vitro studies.

References

Technical Support Center: Mangafodipir Trisodium Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mangafodipir trisodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in a research setting?

A1: this compound is a complex of manganese (II) and the chelating agent fodipir (dipyridoxyl diphosphate). While originally developed as a contrast agent for MRI of the liver and pancreas, its superoxide dismutase (SOD) mimetic properties have made it a valuable tool in research for studying and mitigating cellular oxidative stress.[1] It is often used in studies related to chemotherapy-induced peripheral neuropathy and ischemia-reperfusion injury.[2]

Q2: What are the general recommendations for storing this compound solid and its solutions?

A2: this compound is a yellow, crystalline, and hygroscopic solid that is freely soluble in water.[1][3] For optimal stability, it is crucial to follow these storage guidelines:

FormStorage TemperatureDurationSpecial Considerations
Solid 15°C to 30°CAs per manufacturer's expiryProtect from freezing.[3] Keep in the original, unopened container.
Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Seal tightly to protect from moisture.[4]
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Seal tightly to protect from moisture.[4]

Q3: What are the known degradation pathways for this compound?

A3: In vivo, this compound undergoes two primary metabolic transformations: dephosphorylation of the fodipir ligand and transmetallation, where the manganese ion is exchanged for endogenous zinc.[5] These processes can also occur in vitro, leading to a loss of the parent compound and the formation of various degradation products. The pyridoxal-5'-phosphate moiety of the fodipir ligand is also known to be sensitive to light, which can lead to photodegradation.[6][7]

Q4: How can I visually inspect my this compound solution for signs of degradation?

A4: A freshly prepared solution of this compound should be a clear, yellow solution.[3] Before each use, visually inspect the solution for any of the following signs of degradation:

  • Particulate matter: Any solid particles or cloudiness.

  • Discoloration: A change from the initial clear yellow color.

If any of these are observed, the solution should be discarded as its integrity may be compromised.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation and handling of this compound solutions.

Problem 1: Precipitation or phase separation is observed upon dissolving this compound.

Potential Cause Troubleshooting Step
Incomplete dissolution Gently heat the solution and/or use sonication to aid dissolution.[4]
Supersaturation Ensure you are not exceeding the solubility limit in your chosen solvent. If preparing a high concentration stock, consider preparing a more dilute solution.
Interaction with buffer components See the section on buffer compatibility below. Certain buffers may promote precipitation.

Problem 2: Experimental results are inconsistent, suggesting potential degradation of the this compound solution.

Potential Cause Troubleshooting Step
Use of aged or improperly stored solutions It is highly recommended to prepare fresh working solutions for each experiment and use them promptly.[4] If using a stock solution, ensure it has been stored correctly and is within the recommended stability period.
Repeated freeze-thaw cycles Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.[4]
Exposure to light The pyridoxal-5'-phosphate component of the ligand is known to be light-sensitive.[6][7] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Inappropriate pH of the solution The stability of this compound can be pH-dependent. The commercial formulation has a pH between 6.3 and 6.8.[3] Significant deviations from this range may accelerate degradation.
Chemical incompatibility Do not mix this compound with other drugs or compounds unless their compatibility is known.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Allow the solid this compound to equilibrate to room temperature before opening the container to minimize moisture absorption.

  • Weigh the desired amount of the solid in a sterile container.

  • Add the appropriate volume of sterile, deionized water or phosphate-buffered saline (PBS) to achieve the desired concentration.

  • Gently agitate the solution until the solid is completely dissolved. Sonication or gentle warming can be used to facilitate dissolution if necessary.[4]

  • If the solution is for cell culture or in vivo use, sterilize it by passing it through a 0.22 µm filter.[4]

  • Aliquot the stock solution into sterile, light-protecting (e.g., amber) single-use vials.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Protocol 2: Proposed Stability-Indicating HPLC Method for this compound

Parameter Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer, pH 6.5) and an organic solvent (e.g., acetonitrile or methanol).
Detection UV detection at a wavelength corresponding to the absorbance maximum of this compound.
Flow Rate Approximately 1.0 mL/min
Injection Volume 10-20 µL

This method should be able to separate the parent this compound peak from potential degradation products such as the dephosphorylated ligand and the free fodipir ligand.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use cluster_qc Quality Control start Weigh this compound Solid dissolve Dissolve in Appropriate Solvent start->dissolve filter Sterile Filter (0.22 µm) dissolve->filter visual_inspection Visual Inspection for Particulates/Discoloration dissolve->visual_inspection aliquot Aliquot into Light-Protected Vials filter->aliquot store_short Store at -20°C (≤ 1 month) aliquot->store_short Short-term store_long Store at -80°C (≤ 6 months) aliquot->store_long Long-term thaw Thaw a Single Aliquot store_short->thaw store_long->thaw prepare_working Prepare Working Solution thaw->prepare_working use_promptly Use Promptly in Experiment prepare_working->use_promptly prepare_working->visual_inspection stability_check Optional: HPLC Analysis for Purity use_promptly->stability_check

Caption: Workflow for preparing and handling this compound solutions.

signaling_pathway This compound as an SOD Mimetic cluster_ros Reactive Oxygen Species (ROS) Generation cluster_sod SOD Mimetic Activity cluster_products Products of Dismutation cluster_downstream Downstream Effects O2_neg Superoxide (O2⁻) MnDPDP This compound O2_neg->MnDPDP Substrate H2O2 Hydrogen Peroxide (H₂O₂) MnDPDP->H2O2 Catalyzes conversion to O2 Oxygen (O₂) MnDPDP->O2 Catalyzes conversion to oxidative_stress Reduced Oxidative Stress H2O2->oxidative_stress Leads to O2->oxidative_stress Leads to cell_protection Cell Protection oxidative_stress->cell_protection

Caption: Signaling pathway of this compound's SOD mimetic activity.

References

overcoming challenges in longitudinal studies with mangafodipir trisodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mangafodipir trisodium in longitudinal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a chelate of manganese (Mn²⁺) and the ligand fodipir (dipyridoxyl diphosphate or DPDP).[1] It was originally developed as a contrast agent for magnetic resonance imaging (MRI), particularly for enhancing images of the liver and pancreas.[1][2] In a research context, it is also investigated for its therapeutic potential as a superoxide dismutase (SOD) mimetic, which gives it antioxidant and cytoprotective properties.[1][3] This dual function makes it a compound of interest in longitudinal studies involving imaging and the modulation of oxidative stress.

Q2: What are the main challenges associated with the use of this compound in long-term, repeated-dose studies?

A2: The primary challenges in longitudinal studies involving repeated administration of this compound center on the potential for manganese accumulation and associated toxicity. After administration, this compound metabolizes, releasing manganese ions.[4] While the chelated form has a good safety profile, long-term or repeated high doses may lead to an accumulation of manganese in tissues, particularly the brain, which could pose a risk of neurotoxicity.[5] Other potential long-term effects include liver and kidney toxicity at higher cumulative doses.[2][6] Therefore, careful dose selection and monitoring are crucial in longitudinal study designs.

Q3: How does this compound exert its antioxidant effects?

A3: this compound exhibits antioxidant effects through its activity as a superoxide dismutase (SOD) mimetic.[1][3] It catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), mimicking the function of the endogenous mitochondrial enzyme, manganese superoxide dismutase (MnSOD).[1][3] This action helps to mitigate cellular damage caused by reactive oxygen species (ROS), which are implicated in a wide range of pathological conditions.

Q4: What happens to this compound after it is administered?

A4: Following intravenous injection, this compound undergoes biotransformation. The manganese ion is released from the fodipir ligand, partly through a process called transmetallation, where endogenous zinc ions exchange with the manganese.[7][8] The released manganese is taken up by various tissues, including the liver and pancreas, while the fodipir ligand is distributed to the extracellular fluid and subsequently eliminated.[4][7] The parent compound is typically not detectable in plasma after two hours.[7]

Troubleshooting Guide

Issue 1: Variability in Experimental Results

  • Question: We are observing high variability in our results between experimental animals in our longitudinal study. What could be the cause?

  • Answer:

    • Solution Preparation: Ensure the this compound solution is prepared fresh for each set of experiments, if possible. While it is a stable solid, the long-term stability of the reconstituted solution for research purposes over many weeks is not well-documented. If storing reconstituted solutions, keep them refrigerated at 4°C and protected from light.

    • Administration Technique: Intravenous administration requires a consistent technique to ensure the full dose is delivered at the intended rate. Inconsistent injection speeds or volumes can lead to variability in pharmacokinetic profiles. For rodent studies, consider using a catheter for repeated administrations to minimize tissue injury and ensure consistent delivery.

    • Animal Health: Monitor the overall health of the animals. Underlying health issues can affect drug metabolism and clearance, leading to variable responses. Ensure consistent diet and housing conditions.

Issue 2: Concerns about Manganese Toxicity with Repeated Dosing

  • Question: How can we minimize the risk of manganese-induced toxicity in our multi-week or multi-month study?

  • Answer:

    • Dose Selection: The No-Observed-Adverse-Effect Level (NOAEL) has been established for 3-week studies in several species (see Table 1). Use these values as a guide to select a dose that is well below the toxicity threshold. The intended clinical dose for a single administration is 5 µmol/kg.[6]

    • Washout Periods: If the experimental design allows, incorporate washout periods between administrations to allow for the clearance of manganese, reducing the potential for accumulation.

    • Monitoring: Include regular monitoring of liver and kidney function (e.g., blood chemistry panels) in your study protocol. Behavioral assessments can also be useful for early detection of potential neurotoxic effects.

Issue 3: Inconsistent or Poor MRI Contrast Enhancement

  • Question: We are not seeing consistent MRI contrast enhancement in the liver over the course of our longitudinal study. What could be the issue?

  • Answer:

    • Timing of Imaging: Liver enhancement begins within minutes of injection and reaches a steady state in about 5-10 minutes.[6] This enhancement can last for up to 24 hours.[6] Ensure your imaging protocol is consistent with respect to the time between injection and scanning.

    • Liver Function: The uptake of manganese is dependent on healthy liver function. If your experimental model involves liver disease, the degree of enhancement may be altered. It is important to have a baseline understanding of the liver health of your animals.

    • Solution Integrity: Do not use the solution if it has been frozen, as this can compromise the integrity of the packaging.[6] Visually inspect the solution for particulate matter or discoloration before each use.[7]

Quantitative Data Summary

Table 1: No-Observed-Adverse-Effect Level (NOAEL) from 3-Week Repeat-Dose Studies

Animal SpeciesNOAEL (µmol/kg)
Rat116[9]
Monkey29[6][9]
Dog10[9]

Table 2: Comparative Pharmacokinetic Parameters

ParameterHumanDog
Manganese Component
Plasma Half-life~20 minutes[4]-
Volume of Distribution0.5 - 1.5 L/kg[4]-
Fodipir (Ligand) Component
Plasma Half-life~50 minutes[4]~20 minutes[10]
Volume of Distribution0.17 - 0.45 L/kg[4]~0.2 L/kg[10]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Injection in Animal Models

This protocol provides a general guideline. Researchers should adapt it based on their specific experimental needs and institutional guidelines.

  • Materials:

    • This compound powder (yellow solid)[6]

    • Sterile, pyrogen-free 0.9% Sodium Chloride (Saline) for injection

    • Sterile vials and syringes

    • 0.22 µm sterile filter

  • Reconstitution Procedure:

    • Calculate the required amount of this compound based on the desired concentration and final volume.

    • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of sterile saline to the vial containing the this compound powder.

    • Gently swirl the vial until the powder is completely dissolved. The solution should be a clear yellow.[7] Do not use if particulate matter is present.[7]

    • For research applications requiring the highest level of sterility, filter the reconstituted solution through a 0.22 µm sterile filter into a new sterile vial.

  • Storage of Reconstituted Solution:

    • It is recommended to use freshly prepared solutions.

    • If short-term storage is necessary, store the reconstituted solution at 4°C, protected from light. The long-term stability of reconstituted solutions for research has not been extensively documented, so it is advisable to prepare solutions as needed.

    • Do not freeze the solution.[6]

Protocol 2: Intravenous Administration in Rodents

  • Dosage Calculation:

    • Calculate the injection volume for each animal based on its body weight and the desired dose (e.g., 5 µmol/kg). The typical injection volume is 0.1 mL/kg.[7]

  • Administration:

    • Warm the reconstituted solution to room temperature before injection.

    • Administer the calculated volume as a slow intravenous injection, typically into the tail vein for mice and rats. The recommended administration time is over approximately one minute.[7]

    • Use appropriate animal restraint techniques to ensure accurate and safe injection.

    • For longitudinal studies with multiple injections, consider surgical implantation of a vascular access port or catheter to minimize stress and injury to the animal.

Visualizations

Signaling Pathway

mangafodipir_sod_mimetic_pathway cluster_mitochondrion Mitochondrion cluster_intervention Pharmacological Intervention cluster_cellular_response Cellular Response ETC Electron Transport Chain (Metabolic Stress) O2_radical Superoxide (O₂⁻) ETC->O2_radical generates MnSOD MnSOD O2_radical->MnSOD substrate OxidativeDamage Oxidative Damage (Lipids, DNA, Proteins) O2_radical->OxidativeDamage H2O2 Hydrogen Peroxide (H₂O₂) MnSOD->H2O2 dismutates to RedoxSignaling Altered Redox Signaling H2O2->RedoxSignaling modulates Mangafodipir This compound (SOD Mimetic) Mangafodipir->O2_radical scavenges CellSurvival Increased Cell Survival (Cytoprotection) Mangafodipir->CellSurvival promotes RedoxSignaling->CellSurvival longitudinal_study_workflow Start Start of Study: Baseline Measurements (e.g., Imaging, Bloodwork) Prep Prepare Mangafodipir Solution (Protocol 1) Start->Prep Admin Administer Mangafodipir (Protocol 2) Prep->Admin Monitor Short-term Monitoring (e.g., Post-injection behavior) Admin->Monitor Data Data Collection (e.g., MRI, Tissue Sampling) Monitor->Data Repeat Longitudinal Follow-up (Repeat Cycle) Data->Repeat Repeat->Prep Next Time Point Analysis Final Data Analysis and Interpretation Repeat->Analysis End of Study

References

Validation & Comparative

A Comparative Analysis of Mangafodipir Trisodium and Ferumoxides in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development and Medical Imaging

The selection of an appropriate contrast agent is a critical decision in preclinical magnetic resonance imaging (MRI), directly impacting the sensitivity and specificity of diagnostic and research outcomes. This guide provides a detailed comparative analysis of two distinct classes of liver-specific MRI contrast agents: mangafodipir trisodium, a manganese-based T1 agent, and ferumoxides, superparamagnetic iron oxide (SPIO) nanoparticles that primarily act as a T2/T2* agent. This comparison is based on their physicochemical properties, mechanisms of action, and performance in preclinical models, supported by experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Biotransformation

This compound and ferumoxides exhibit fundamentally different mechanisms for enhancing MRI contrast, primarily due to their distinct uptake and processing pathways within the liver.

This compound: This agent is a chelate of manganese (II) and the ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][2][3] Following intravenous administration, the complex dissociates, and the paramagnetic manganese ions (Mn²⁺) are selectively taken up by functioning hepatocytes.[3][4] This uptake leads to a shortening of the longitudinal relaxation time (T1) of the liver parenchyma, resulting in a brighter signal (positive contrast) on T1-weighted images.[2][4][5] The fodipir ligand is distributed to the extracellular fluid and subsequently eliminated via urine.[3] The selective uptake by healthy liver cells means that lesions lacking normal hepatocytes, such as metastases or hepatocellular carcinomas (HCCs), do not accumulate manganese and thus appear darker relative to the enhanced surrounding tissue.[2][3]

Ferumoxides (SPIOs): Ferumoxides are colloids of superparamagnetic iron oxide nanoparticles coated with dextran.[6] These particles are primarily cleared from the bloodstream by the reticuloendothelial system (RES), which includes the Kupffer cells within the liver.[7] The iron oxide core of these nanoparticles creates local magnetic field inhomogeneities, which leads to a significant shortening of the transverse relaxation time (T2 and T2).[6] This effect results in a pronounced signal loss (negative contrast) on T2/T2-weighted images in tissues where the agent accumulates.[6] Consequently, normal liver tissue, rich in Kupffer cells, becomes dark, while lesions that are devoid of or have fewer Kupffer cells (such as many tumors) retain their native signal intensity and appear brighter in comparison.[8]

Caption: Cellular uptake pathways for mangafodipir and ferumoxides.

Quantitative Data Presentation: A Head-to-Head Comparison

The performance of a contrast agent is quantitatively defined by its relaxivity (r1 and r2), which measures its efficiency in altering the relaxation times of water protons.[9] These values, along with other key parameters, are summarized below.

ParameterThis compoundFerumoxides (Feridex®)Notes
Primary Effect T1 shortening (Positive Contrast)T2/T2* shortening (Negative Contrast)Defines the primary imaging sequence used.
r1 Relaxivity (mM⁻¹s⁻¹) ~7.7 (in water)[10]23.9[6]Higher r1 indicates stronger T1 enhancement.
r2 Relaxivity (mM⁻¹s⁻¹) ~10.5 (in water)[10]98.3[6]Higher r2 indicates stronger T2 signal loss.
r2/r1 Ratio ~1.37~4.11A low r2/r1 ratio is characteristic of T1 agents.
Target Cells Hepatocytes[3][4]Kupffer Cells (RES)[7]Dictates the biological basis of contrast.
Imaging Window 5-10 min post-injection, up to 24 hrs[3][5]Delayed imaging (30+ min post-infusion)[6][11]Mangafodipir offers a more immediate window.
Particle Size N/A (Molecular agent)120-180 nm[6]Size is a key determinant of RES uptake for SPIOs.

Experimental Protocols in Preclinical Models

A typical preclinical study evaluating these agents for liver lesion detection involves several standardized steps.

1. Animal Model Preparation:

  • Species: Commonly Balb/c or C57/BL6 mice are used.

  • Tumor Induction: For oncology studies, liver tumors may be induced either through surgical implantation of cancer cells (e.g., CT26 or MC38 syngeneic models) or via genetic or chemical induction methods.[8]

  • Acclimatization: Animals are allowed to acclimatize and tumors to grow to a specified size (e.g., 5-10 mm diameter) before imaging.

2. Contrast Agent Administration:

  • This compound: Typically administered as an intravenous (IV) bolus injection via the tail vein. A common human dose is 5 µmol/kg, which can be adapted for preclinical models.[5]

  • Ferumoxides: Due to potential side effects like hypotension, Feridex is often diluted (e.g., in 5% dextrose) and administered as a slow drip infusion over approximately 30 minutes.[6] Other SPIOs may be given as a bolus injection.

3. MRI Acquisition:

  • Scanner: Preclinical imaging is performed on high-field MRI scanners (e.g., 3.0T or higher).

  • Sequences:

    • Baseline (Pre-contrast): T1-weighted (e.g., spin-echo or gradient-echo) and T2-weighted (e.g., fast spin-echo) sequences are acquired.

    • Post-contrast (Mangafodipir): T1-weighted images are acquired starting within 1-3 minutes post-injection and can be repeated over several hours.[5]

    • Post-contrast (Ferumoxides): T2/T2*-weighted gradient-echo sequences are acquired at delayed time points (e.g., 30-60 minutes) after the infusion is complete to allow for RES uptake.[11]

4. Data Analysis:

  • Lesion Detection: Images from pre- and post-contrast scans are compared to identify and delineate focal hepatic lesions.

  • Quantitative Analysis: The contrast-to-noise ratio (CNR) between lesions and the surrounding liver parenchyma is calculated to objectively measure lesion conspicuity.[11]

  • Validation: Following the final imaging session, animals are euthanized, and organs are harvested for biodistribution analysis (e.g., using radiolabeled tracers or magnetic measurements) and histopathological confirmation of lesions.

Caption: Generalized workflow for a preclinical contrast-enhanced MRI study.

Comparative Performance in Preclinical Studies

Direct comparative studies have been conducted to evaluate the diagnostic efficacy of these two agents, particularly for the detection of hepatocellular carcinoma (HCC).

A key study directly comparing ferumoxides-enhanced MRI with this compound-enhanced MRI for the preoperative detection of HCC found that ferumoxides yielded significantly greater diagnostic accuracy.[11] The mean sensitivity for detecting lesions smaller than 10 mm was substantially higher with ferumoxides (86%) compared to mangafodipir (44%).[11] Furthermore, the lesion-to-liver contrast-to-noise ratio was significantly greater for ferumoxides, indicating superior lesion conspicuity.[11]

However, in a study comparing the agents for detecting hepatic metastases from colorectal cancer, no significant differences were found in diagnostic accuracy for both small (≤ 2 cm) and all lesions.[12] This suggests that the relative performance may depend on the specific type of liver lesion being investigated.

It is also important to note that both this compound (Teslascan®) and ferumoxides (Feridex®) have been withdrawn from the market for commercial reasons, not primarily due to safety concerns.[2][13] Despite this, they remain important benchmarks in the development of new liver-specific contrast agents, and their principles of action continue to inform current research. For instance, ferumoxytol, another SPIO, is used off-label for diagnostic MRI.[7]

Conclusion

This compound and ferumoxides operate via distinct biological pathways to provide contrast in liver MRI. Mangafodipir acts as a positive T1 agent by targeting hepatocytes, offering a rapid enhancement window. Ferumoxides function as a negative T2/T2* agent through uptake by Kupffer cells, providing high sensitivity for small lesions in delayed-phase imaging.

For preclinical researchers, the choice between a T1-positive and a T2-negative contrast mechanism depends on the specific research question, the anticipated lesion characteristics (e.g., presence of hepatocytes vs. Kupffer cells), and the desired imaging workflow. While ferumoxides have shown superior performance in some preclinical oncology models, particularly for small lesion detection, the selection of an agent should be carefully considered within the context of the study's objectives. The data and protocols presented here offer a foundational guide for making that informed decision.

References

Unveiling Liver Lesions: A Comparative Guide to Mangafodipir Trisodium-Enhanced MRI and its Histopathological Correlation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of mangafodipir trisodium-enhanced Magnetic Resonance Imaging (MRI) for the detection and characterization of liver lesions, with a crucial focus on its cross-validation with histopathology—the gold standard in tissue diagnosis. This analysis delves into the performance of this compound against alternative imaging modalities, supported by experimental data and detailed protocols.

This compound (formerly known as MnDPDP) is a liver-specific MRI contrast agent.[1] Its paramagnetic manganese component is taken up by healthy hepatocytes, leading to a significant increase in signal intensity on T1-weighted MR images.[1][2] This selective uptake enhances the contrast between normal liver parenchyma and lesions that do not contain functioning hepatocytes, such as metastases and most hepatocellular carcinomas (HCCs), making them more conspicuous.[1][3]

Performance Against Alternatives: A Data-Driven Comparison

The diagnostic efficacy of this compound-enhanced MRI has been rigorously evaluated against unenhanced MRI and contrast-enhanced computed tomography (CT), with histopathological analysis serving as the definitive reference. The following tables summarize the key performance metrics from comparative studies.

Table 1: Diagnostic Accuracy in Detecting Colorectal Cancer Liver Metastases

A study comparing single-section spiral CT, unenhanced MRI, and this compound-enhanced MRI for the detection of colorectal cancer liver metastases yielded the following results, with intraoperative ultrasound and histology as the reference standards.[4]

Imaging ModalityPer-Patient AccuracyPer-Patient SensitivityPer-Lesion SensitivityPositive Predictive Value
Single Section Spiral CT 72.8%48.4%71.7%84.0%
Unenhanced MRI 78.4%58.1%74.9%96.0%
Mangafodipir-Enhanced MRI 82.4%66.1%82.7%95.8%

The data indicates that mangafodipir-enhanced MRI demonstrates significantly higher diagnostic accuracy and sensitivity on a per-patient basis compared to CT in detecting colorectal liver metastases.[4] While it also showed higher accuracy than unenhanced MRI, the difference was not statistically significant in this particular study.[4]

Table 2: Detection of Small (≤ 2 cm) Hepatic Lesions in Colorectal Cancer Patients

The detection of small liver lesions is a critical challenge in oncology. A study focusing on small (≤ 2 cm) hepatic lesions in patients with colorectal carcinoma provided the following insights, with histopathological confirmation in a subset of patients.[5]

ParameterHelical CTMangafodipir-Enhanced MRIp-value
Detection Rate of Small Hepatic Metastases (All Patients) LowerSignificantly Higher0.022
Detection Rate of Small Hepatic Metastases (Histopathologically Confirmed) LowerSignificantly Higher0.043
Differentiation between Benign and Metastatic Small Lesions InferiorSuperior0.015

This study highlights the superiority of mangafodipir-enhanced MRI in the detection and characterization of small hepatic metastases compared to helical CT.[5]

Correlation with Histopathology: Bridging Imaging and Cellular Detail

The enhancement characteristics of liver lesions on this compound-enhanced MRI have been shown to correlate with their underlying histopathological features.

Table 3: Correlation of Mangafodipir Enhancement in HCC with Histological Characteristics

A study investigating the relationship between the degree of mangafodipir uptake in HCCs and their histological features found the following significant correlations.[6]

Histopathological FactorCorrelation with Mangafodipir Enhancementp-value
Cell Density Ratio Significant<0.05
Monoclonal Hepatocyte Antibody Positivity Significant<0.005
Histological Grade (Well-differentiated vs. Higher Grade) Tendency for higher enhancement in well-differentiated HCCNot Statistically Significant

These findings suggest that the degree of enhancement with this compound can provide insights into the cellular characteristics of hepatocellular carcinoma.[6] Well-differentiated HCCs, which retain more hepatocyte function, tend to show greater enhancement.[6][7]

Experimental Protocols

To ensure reproducibility and a clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.

This compound-Enhanced MRI Protocol for Liver Lesion Detection
  • Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the MRI examination.

  • Baseline Imaging: Unenhanced T1-weighted (e.g., two-dimensional fast spoiled gradient echo) and T2-weighted (e.g., single-shot fast spin-echo) breath-hold MRI sequences of the liver are acquired.[4]

  • Contrast Administration: this compound is administered intravenously at a standard dose of 5 µmol/kg body weight.[8][9]

  • Post-Contrast Imaging: T1-weighted sequences are repeated at specific time points after contrast injection, typically between 15 to 30 minutes.[6][7] Some protocols may include delayed imaging at 2 to 24 hours post-injection.[2][5]

  • Image Analysis: The signal intensity of lesions and surrounding liver parenchyma is measured and compared. Quantitative analysis can include calculating the signal-to-noise ratio (SNR) and contrast enhancement ratios (CER).[6]

Histopathological Validation Protocol
  • Tissue Acquisition: Following surgical resection or biopsy of the liver lesion identified on MRI, the tissue specimen is obtained.

  • Fixation and Processing: The tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin wax.

  • Staining: Thin sections (e.g., 4-5 µm) are cut and stained with standard histological stains such as Hematoxylin and Eosin (H&E).

  • Immunohistochemistry: For more detailed characterization, immunohistochemical staining for specific markers, such as monoclonal hepatocyte antibody, cytokeratin 7, and cytokeratin 19, may be performed.[6]

  • Pathological Review: A qualified pathologist, blinded to the MRI findings, examines the stained slides to determine the final diagnosis, including tumor type, grade of differentiation, and cellular density.[6]

Visualizing the Workflow

The following diagram illustrates the logical flow of the cross-validation process between this compound-enhanced MRI and histopathology.

G cluster_mri This compound MRI Protocol cluster_histopathology Histopathological Validation cluster_correlation Cross-Validation patient Patient with Suspected Liver Lesion unenhanced_mri Unenhanced T1w & T2w MRI patient->unenhanced_mri contrast_admin Administer this compound (5 µmol/kg) unenhanced_mri->contrast_admin post_contrast_mri Post-Contrast T1w MRI (15-30 min) contrast_admin->post_contrast_mri image_analysis Image Analysis (SNR, CER) post_contrast_mri->image_analysis correlation Correlate MRI Findings with Histopathology image_analysis->correlation tissue_acquisition Surgical Resection or Biopsy tissue_processing Fixation, Processing & Staining (H&E) tissue_acquisition->tissue_processing immuno Immunohistochemistry (Optional) tissue_processing->immuno path_review Blinded Pathological Review tissue_processing->path_review immuno->path_review path_review->correlation diagnostic_accuracy Determine Diagnostic Accuracy (Sensitivity, Specificity) correlation->diagnostic_accuracy

Caption: Workflow for cross-validation of mangafodipir MRI with histopathology.

References

A Comparative Guide to Manganese-Based MRI Contrast Agents: Mangafodipir Trisodium and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of MRI contrast agents is evolving, driven by the search for safer and more effective alternatives to gadolinium-based contrast agents (GBCAs). Manganese-based agents have emerged as a promising class of T1 contrast agents due to the inherent paramagnetic properties of the manganese ion (Mn²⁺) and its role as an essential trace element in the body. This guide provides a detailed comparison of mangafodipir trisodium, a clinically tested manganese-based agent, with other notable manganese chelates, supported by experimental data and detailed methodologies.

Performance Comparison

The efficacy of a T1 MRI contrast agent is primarily determined by its ability to shorten the longitudinal relaxation time of water protons, a property quantified by relaxivity (r1). Higher r1 values indicate greater signal enhancement at a given concentration. The following tables summarize the key performance metrics of this compound and other manganese-based contrast agents.

Table 1: Relaxivity of Manganese-Based MRI Contrast Agents
Contrast AgentChelater1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)Magnetic Field (T)MediumTemperature (°C)Citation(s)
This compound DPDP2.83.70.47Aqueous Solution40[1]
2.8-0.47Aqueous Solution25[2]
Mn-PyC3A PyC3A3.4 ± 0.03-3.0Human Plasma37[3]
3.8-1.4-37[3]
2.1-1.4-37[1]
Mn-CDTA CDTA-----[1]
Mn-EDTA EDTA2.9-0.47 (20 MHz)-35[4]
3.3-0.47 (20 MHz)-25[5]

DPDP: Dipyridoxyl Diphosphate; PyC3A: N-picolyl-N,N',N'-trans-1,2-cyclohexenediaminetriacetate; CDTA: 1,2-Cyclohexanediaminetetraacetic acid; EDTA: Ethylenediaminetetraacetic acid.

Table 2: Pharmacokinetic and Biodistribution Properties
Contrast AgentPrimary Excretion RouteKey Biodistribution FindingsCitation(s)
This compound Renal and FecalAfter 30 minutes in rats: 13% in liver, 9% in small intestine, 3% in blood, 1.3% in kidneys.[6] Within 24 hours, ~15% of the manganese is eliminated in urine, and an additional 59% is excreted in feces over the following 5 days.[7][6][7]
Mn-PyC3A Renal and HepatobiliaryIn rats, 85% is eliminated in urine and 15% in feces.[3] After 1 day, 0.32 ± 0.12% of the injected dose was recovered in tissues, decreasing to 0.058 ± 0.051% after 7 days.[3][3][8]

Mechanism of Action and Cellular Uptake

The in vivo behavior of this compound is unique. Following intravenous administration, the Mn-DPDP complex undergoes partial dissociation. The released Mn²⁺ is taken up by hepatocytes and other cells, leading to T1 shortening and signal enhancement in these tissues.[4][9] The fodipir (DPDP) ligand is primarily excreted renally.[9] The cellular uptake of free manganese is mediated by various metal transporters.

G Cellular Uptake and Trafficking of Manganese from Mangafodipir cluster_hepatocyte Hepatocyte Mangafodipir Mangafodipir Mn2+ Mn2+ Mangafodipir->Mn2+ Dissociation DPDP DPDP Mangafodipir->DPDP ZIP8 ZIP8 Mn2+->ZIP8 Uptake ZIP14 ZIP14 Mn2+->ZIP14 Uptake DMT1 DMT1 Mn2+->DMT1 Uptake TfR TfR Mn2+->TfR Uptake Renal Excretion Renal Excretion DPDP->Renal Excretion Intracellular Mn2+ Pool Intracellular Mn2+ Pool ZIP8->Intracellular Mn2+ Pool ZIP14->Intracellular Mn2+ Pool DMT1->Intracellular Mn2+ Pool TfR->Intracellular Mn2+ Pool Mitochondria Mitochondria Golgi Golgi ZnT10 ZnT10 Golgi->ZnT10 Excretion Bile Canaliculus Bile Canaliculus Fpn Ferroportin Bloodstream Bloodstream Fpn->Bloodstream Efflux ZnT10->Bile Canaliculus Excretion Intracellular Mn2+ Pool->Mitochondria Intracellular Mn2+ Pool->Golgi Intracellular Mn2+ Pool->Fpn Efflux

Figure 1. Cellular uptake and trafficking of manganese from mangafodipir.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of MRI contrast agents. Below are standardized protocols for key in vitro and in vivo experiments.

In Vitro Relaxivity Measurement

Objective: To determine the r1 and r2 relaxivities of a manganese-based contrast agent.

Methodology:

  • Sample Preparation: Prepare a series of dilutions of the contrast agent in a relevant medium (e.g., deionized water, phosphate-buffered saline, or plasma) at concentrations ranging from 0.1 to 1.0 mM.

  • MRI Acquisition:

    • Place the samples in a phantom holder within the MRI scanner.

    • Acquire T1-weighted images using an inversion recovery spin-echo (IR-SE) sequence with multiple inversion times (TIs).

    • Acquire T2-weighted images using a multi-echo spin-echo (SE) sequence with multiple echo times (TEs).

  • Data Analysis:

    • Measure the signal intensity from a region of interest (ROI) within each sample for each TI and TE.

    • Calculate T1 and T2 relaxation times for each concentration by fitting the signal intensity data to the appropriate exponential recovery or decay functions.

    • Convert T1 and T2 to relaxation rates (R1 = 1/T1 and R2 = 1/T2).

    • Plot R1 and R2 as a function of contrast agent concentration.

    • The slopes of the linear fits of these plots represent the r1 and r2 relaxivities, respectively.[10][11]

G Workflow for In Vitro Relaxivity Measurement Start Start Sample Preparation Sample Preparation Start->Sample Preparation MRI Phantom Setup MRI Phantom Setup Sample Preparation->MRI Phantom Setup T1 Measurement (IR-SE) T1 Measurement (IR-SE) MRI Phantom Setup->T1 Measurement (IR-SE) T2 Measurement (Multi-echo SE) T2 Measurement (Multi-echo SE) MRI Phantom Setup->T2 Measurement (Multi-echo SE) Data Analysis Data Analysis T1 Measurement (IR-SE)->Data Analysis T2 Measurement (Multi-echo SE)->Data Analysis Calculate Relaxivity Calculate Relaxivity Data Analysis->Calculate Relaxivity End End Calculate Relaxivity->End

Figure 2. Workflow for in vitro relaxivity measurement.

In Vivo MRI in a Rodent Model of Liver Imaging

Objective: To evaluate the in vivo efficacy of a manganese-based contrast agent for liver imaging.

Methodology:

  • Animal Model: Use healthy adult rats or mice.

  • Anesthesia: Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

  • Pre-contrast Imaging: Acquire baseline T1-weighted images of the abdominal region, including the liver. A fast spoiled gradient-echo (FSPGR) or similar sequence is recommended.

  • Contrast Agent Administration: Administer the manganese-based contrast agent intravenously via a tail vein catheter at a clinically relevant dose (e.g., 5-10 µmol/kg for mangafodipir).

  • Post-contrast Imaging: Acquire dynamic T1-weighted images at multiple time points post-injection (e.g., 1, 5, 15, 30, and 60 minutes) to assess the enhancement pattern in the liver parenchyma.

  • Data Analysis:

    • Draw ROIs in the liver and a reference tissue (e.g., muscle) on both pre- and post-contrast images.

    • Calculate the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) for the liver at each time point.

    • Plot the change in signal intensity or CNR over time to characterize the pharmacokinetics of liver enhancement.[9][12]

G Workflow for In Vivo Liver MRI in a Rodent Model Start Start Animal Preparation Animal Preparation Start->Animal Preparation Anesthesia Anesthesia Animal Preparation->Anesthesia Pre-contrast MRI Pre-contrast MRI Anesthesia->Pre-contrast MRI Contrast Injection Contrast Injection Pre-contrast MRI->Contrast Injection Post-contrast MRI Post-contrast MRI Contrast Injection->Post-contrast MRI Image Analysis Image Analysis Post-contrast MRI->Image Analysis Evaluate Enhancement Evaluate Enhancement Image Analysis->Evaluate Enhancement End End Evaluate Enhancement->End

Figure 3. Workflow for in vivo liver MRI in a rodent model.

Conclusion

This compound has demonstrated clinical utility as a liver-specific MRI contrast agent, though its use has been discontinued for commercial reasons.[4] Newer manganese-based agents, such as Mn-PyC3A, exhibit promising characteristics, including high stability and relaxivity comparable to some GBCAs, with favorable pharmacokinetic profiles.[3] The continued development and rigorous preclinical and clinical evaluation of these and other novel manganese chelates are essential for advancing the field of MRI contrast agents and providing safer alternatives for patients. The experimental protocols and comparative data presented in this guide offer a framework for the objective assessment of these emerging technologies.

References

A Comparative Analysis of Mangafodipir and Other Superoxide Dismutase (SOD) Mimetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the superoxide dismutase (SOD) mimetic activity of mangafodipir and other notable compounds in the field. The information presented is intended to assist researchers and drug development professionals in evaluating and selecting appropriate SOD mimetics for their studies. This document summarizes available quantitative data, details common experimental protocols for assessing SOD mimetic activity, and provides visualizations of relevant pathways.

Introduction to SOD Mimetics

Superoxide dismutase (SOD) is a crucial endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). SOD mimetics are synthetic compounds designed to replicate this catalytic activity. These small-molecule antioxidants are of significant interest in therapeutic development due to their potential to mitigate oxidative stress-related pathologies, including inflammatory conditions, ischemia-reperfusion injury, and neurodegenerative diseases.

Mangafodipir (formerly known as MnDPDP), initially developed as a magnetic resonance imaging (MRI) contrast agent, was discovered to possess significant SOD mimetic activity.[1][2][3] This property has led to its investigation as a potential therapeutic agent. This guide compares mangafodipir with its more stable successor, calmangafodipir, and other prominent SOD mimetics such as EUK-134, Tempol, and a newer generation of manganese-based complexes.

Quantitative Comparison of SOD Mimetic Activity

The direct comparison of SOD mimetic activity between different compounds is most accurately achieved when they are evaluated under identical experimental conditions. The following table summarizes available quantitative data. It is important to note that direct head-to-head studies for all listed compounds are limited. The data presented here is compiled from studies employing standardized assays.

CompoundClassIC50 (µM)Catalytic Rate Constant (kcat) (M⁻¹s⁻¹)Assay MethodReference
Mn1C1A Manganese-based complex0.09313.11 x 10⁸McCord-Fridovich (Cytochrome c)[4]
Mn1 (parent compound of Mn1C1A) Manganese-based complex0.5261Not ReportedMcCord-Fridovich (Cytochrome c)[4]
Mangafodipir Manganese chelateNot explicitly found in direct comparative studiesNot explicitly found in direct comparative studies--
Calmangafodipir Manganese chelateNot explicitly found in direct comparative studiesNot explicitly found in direct comparative studies--
EUK-134 Salen-manganese complexNot explicitly found in direct comparative studiesNot explicitly found in direct comparative studies--
Tempol NitroxideNot explicitly found in direct comparative studiesNot explicitly found in direct comparative studies--

Note on Data Comparability: The lack of standardized reporting and direct comparative studies makes a definitive ranking of these compounds challenging. The SOD mimetic activity of mangafodipir, calmangafodipir, EUK-134, and Tempol is well-documented in numerous biological studies, but specific IC50 values and catalytic rate constants from standardized assays are not consistently reported in the literature. Calmangafodipir has been shown to have superior therapeutic activity compared to mangafodipir due to its enhanced stability, which prevents the release of free manganese ions.[5][6]

Signaling Pathway: SOD-Mediated Dismutation of Superoxide

The fundamental role of SOD and its mimetics is to detoxify the superoxide radical. The following diagram illustrates this key reaction within the broader context of cellular redox regulation.

SOD_Pathway cluster_sod SOD Mimetic Action cluster_downstream Downstream Pathways O2 Molecular Oxygen (O₂) e e⁻ (e.g., from mitochondrial respiration) O2_rad Superoxide Radical (O₂⁻) e->O2_rad Reduction SOD SOD or SOD Mimetic (e.g., Mangafodipir) O2_rad->SOD Substrate H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 Dismutation Catalase Catalase H2O2->Catalase GPx Glutathione Peroxidase H2O2->GPx H2O Water (H₂O) Catalase->H2O Detoxification GPx->H2O Detoxification SOD_Screening_Workflow cluster_characterization Detailed Characterization start Start: Synthesize/Obtain Test Compounds initial_screen Initial Screening: High-Throughput Assay (e.g., NBT or Pyrogallol) start->initial_screen active_compounds Identify Active Compounds initial_screen->active_compounds ic50 Determine IC50 Values (Dose-Response Curve) active_compounds->ic50 Active end End: Lead Compound Selection active_compounds->end Inactive kinetic Kinetic Analysis: Determine Catalytic Rate Constant (kcat) (e.g., Stopped-Flow Spectrophotometry) ic50->kinetic cell_based Cell-Based Assays: Assess Cytoprotective Effects (e.g., against oxidative stress-induced cell death) kinetic->cell_based in_vivo In Vivo Studies: Evaluate Efficacy and Toxicity in Animal Models of Disease cell_based->in_vivo in_vivo->end

References

A Comparative Guide to the Neuroprotective Efficacy of Mangafodipir Trisodium and Calmangafodipir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of mangafodipir trisodium and its derivative, calmangafodipir. The information presented is based on available preclinical and clinical data, with a focus on their mechanisms of action and performance in experimental models of neurotoxicity.

Introduction to the Compounds

This compound , initially developed as a contrast agent for magnetic resonance imaging (MRI), is a chelate of manganese (Mn²⁺) and the ligand fodipir (dipyridoxyl diphosphate).[1][2] During its development, it was discovered to possess manganese superoxide dismutase (MnSOD)-mimetic activity, enabling it to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress.[2] However, a significant portion of the manganese dissociates from the complex in vivo, which is a concern due to the potential for manganese-induced neurotoxicity with repeated administration.[3][4]

Calmangafodipir was developed to improve upon the therapeutic index of mangafodipir.[3] In this formulation, approximately 80% of the manganese is replaced with calcium (Ca²⁺).[3] This modification results in a more stable complex, leading to reduced release of free Mn²⁺ and consequently, a lower risk of manganese-related toxicity.[3][4] The SOD-mimetic activity, which is crucial for its protective effects, is dependent on the intact manganese complex.[3]

Mechanism of Neuroprotection

The primary neuroprotective mechanism of both mangafodipir and calmangafodipir is attributed to their ability to mimic the function of MnSOD, a key mitochondrial enzyme in the cellular antioxidant defense system.[5][6] By catalyzing the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂), they mitigate oxidative stress, a central factor in the pathophysiology of various neurodegenerative conditions and chemotherapy-induced peripheral neuropathy (CIPN).[5][7][8]

Additionally, these compounds are suggested to exert their effects through iron chelation, which can reduce the formation of highly reactive hydroxyl radicals via the Fenton reaction.[7] An alternative hypothesis, particularly in the context of oxaliplatin-induced neurotoxicity, suggests that the fodipir ligand may chelate platinum metabolites, promoting their renal excretion.[1]

Below is a diagram illustrating the proposed primary signaling pathway for neuroprotection.

G cluster_stress Cellular Stress (e.g., Chemotherapy) cluster_intervention Therapeutic Intervention cluster_mechanism Mechanism of Action cluster_effect Cellular Effects ROS ↑ Reactive Oxygen Species (O₂⁻) sod MnSOD-Mimetic Activity ROS->sod drug Mangafodipir / Calmangafodipir drug->sod iron Iron Chelation drug->iron ox_stress ↓ Oxidative Stress sod->ox_stress (O₂⁻ → H₂O₂) fenton ↓ Fenton Reaction iron->fenton neuron Neuronal Protection ox_stress->neuron fenton->neuron

Proposed mechanism of neuroprotection for mangafodipir and calmangafodipir.

Comparative Efficacy Data

While direct head-to-head studies on the neuroprotective efficacy are limited, a key study compared the protective effects of mangafodipir and calmangafodipir against oxaliplatin-induced myelosuppression in BALB/c mice. This provides valuable insight into their relative therapeutic efficacy at equivalent doses of the active manganese component.

Table 1: Comparative Efficacy in Protection Against Oxaliplatin-Induced Myelosuppression
Treatment Group (n=5 per group)DoseChange in White Blood Cell (WBC) Count (Day -1 to Day 6)
Oxaliplatin (12.5 mg/kg)-~ -82%
+ Mangafodipir1.3 µmol/kg Mn²⁺~ -75%
+ Calmangafodipir 1.3 µmol/kg Mn²⁺ ~ -25%

Data extracted from Karlsson et al., Translational Oncology, 2012.[9]

These results demonstrate that at an equivalent dose of manganese, calmangafodipir was significantly more effective than mangafodipir in protecting against oxaliplatin-induced hematological toxicity.[9] This suggests a superior therapeutic index for calmangafodipir.

Neuroprotective Efficacy of Calmangafodipir (Preclinical Data)

A comprehensive study investigated the neuroprotective effects of calmangafodipir in a mouse model of oxaliplatin-induced peripheral neuropathy.

Table 2: Neuroprotective Effects of Calmangafodipir in Oxaliplatin-Treated Mice
ParameterControlOxaliplatin (OHP)OHP + Calmangafodipir (2.5 mg/kg)OHP + Calmangafodipir (5 mg/kg) OHP + Calmangafodipir (10 mg/kg)
Mechanical Allodynia (Paw withdrawal threshold in g) ~ 1.1 g~ 0.2 g~ 0.4 g~ 1.0 g (No significant difference from control) ~ 0.3 g
Cold Hyperalgesia (Paw withdrawal latency in s) ~ 12 s~ 4 s~ 6 s~ 11 s (No significant difference from control) ~ 5 s
Intraepidermal Nerve Fiber (IENF) Density (fibers/mm) ~ 14~ 8~ 9~ 13 (No significant difference from control) ~ 8

Data extracted from Canta et al., Antioxidants, 2020.[7]

The study revealed a U-shaped dose-response curve, with the 5 mg/kg dose of calmangafodipir being the most effective at preventing the development of mechanical allodynia, cold hyperalgesia, and the loss of intraepidermal nerve fibers.[7][10] The 2.5 mg/kg and 10 mg/kg doses were less effective.[7][10]

Experimental Protocols

Oxaliplatin-Induced Peripheral Neuropathy Mouse Model
  • Animal Model: Adult male BALB/c mice.

  • Induction of Neuropathy: Oxaliplatin (OHP) administered at a dose of 2.4 mg/kg intraperitoneally, twice a week for four weeks.

  • Treatment: Calmangafodipir (2.5, 5, or 10 mg/kg) administered intravenously 10 minutes before each oxaliplatin injection.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using the dynamic plantar aesthesiometer to measure paw withdrawal threshold to a mechanical stimulus.

    • Cold Hyperalgesia: Assessed using the cold plate test to measure paw withdrawal latency at a surface temperature of 4°C.

  • Histological Analysis:

    • Skin biopsies were taken from the hind paw at the end of the study.

    • Intraepidermal nerve fiber (IENF) density was quantified using immunohistochemistry for PGP9.5 to assess damage to small sensory nerve fibers.

Below is a diagram of the experimental workflow.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase (4 Weeks) cluster_assessment Assessment A Male BALB/c Mice B Baseline Behavioral Testing A->B C Calmangafodipir (i.v.) (2.5, 5, or 10 mg/kg) B->C D Oxaliplatin (i.p.) (2.4 mg/kg) C->D 10 min prior E Twice a week D->E E->C 2x/week for 4 weeks F Behavioral Testing (Mechanical & Cold Sensitivity) E->F G Histology (IENF Density) F->G

Experimental workflow for the oxaliplatin-induced neuropathy model.

Clinical Trial Outcomes

While preclinical data for calmangafodipir in neuroprotection were promising, results from Phase III clinical trials (POLAR-A and POLAR-M) for the prevention of oxaliplatin-induced peripheral neuropathy were disappointing. The trials were terminated early, and the combined analysis showed that a higher percentage of patients treated with calmangafodipir (54.3%) experienced moderate-to-severe CIPN compared to the placebo group (40.3%).[5]

Conclusion

Based on the available preclinical evidence, calmangafodipir demonstrates a superior therapeutic index compared to this compound, primarily due to its enhanced stability and reduced potential for manganese toxicity.[3][4] In a mouse model of oxaliplatin-induced peripheral neuropathy, calmangafodipir showed significant neuroprotective effects at a specific dose.[7] Both compounds are believed to exert their protective effects through their MnSOD-mimetic activity and iron-chelating properties, which combat oxidative stress.[1][5]

However, the translation of these promising preclinical findings to the clinical setting has been challenging, as evidenced by the negative outcomes of the Phase III POLAR trials for calmangafodipir.[5] These results highlight the complexities of targeting oxidative stress for neuroprotection in humans and underscore the need for further research to understand the discrepancies between preclinical models and clinical reality. For drug development professionals, while the mechanism of action remains a valid target, the clinical experience with calmangafodipir suggests that factors such as dosing, patient population, and potential off-target effects require careful consideration in the design of future neuroprotective strategies.

References

A Head-to-Head Comparison of Mangafodipir and Gadoxetate Disodium for Hepatocellular Carcinoma (HCC) Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of diagnostic imaging for hepatocellular carcinoma (HCC), the choice of contrast agent is paramount for accurate detection and characterization. This guide provides a detailed, data-driven comparison of two liver-specific magnetic resonance imaging (MRI) contrast agents: mangafodipir trisodium and gadoxetate disodium. While direct head-to-head clinical trials are scarce due to the different eras of their primary usage, this document synthesizes available data to offer an objective comparison for researchers, scientists, and drug development professionals. Mangafodipir was withdrawn from the U.S. and European markets for commercial reasons, while gadoxetate disodium is a widely used agent.[1]

Mechanism of Action

The fundamental difference between these two agents lies in their mechanism of action and cellular uptake, which dictates their imaging characteristics.

Mangafodipir , a manganese-based contrast agent, is taken up by normal hepatocytes, where the paramagnetic manganese (II) ions shorten the T1 relaxation time, leading to an increased signal intensity (brightness) of the healthy liver parenchyma on T1-weighted images.[2] HCC lesions and other non-hepatocellular tumors, which typically lack the uptake mechanism of normal liver cells, do not accumulate manganese and thus appear darker in contrast to the enhanced surrounding liver tissue.[2]

Gadoxetate disodium , a gadolinium-based contrast agent, exhibits a dual-phase mechanism.[3][4] In the initial dynamic phase (arterial, portal venous, and transitional phases) following injection, it behaves like a conventional extracellular contrast agent, providing information on tumor vascularity.[3][4] Subsequently, in the hepatobiliary phase (typically 20 minutes post-injection), it is selectively taken up by functioning hepatocytes via organic anion transporting polypeptides (OATPs) and excreted into the biliary system.[5] Well-differentiated HCC may show some uptake, while poorly differentiated HCC and most metastatic lesions do not, appearing hypointense against the enhanced liver parenchyma.[3]

G cluster_0 Mangafodipir Mechanism cluster_1 Gadoxetate Disodium Mechanism mangafodipir Mangafodipir (Intravenous Injection) hepatocytes_m Normal Hepatocytes mangafodipir->hepatocytes_m Uptake hcc_m HCC Cells (Limited/No Uptake) mangafodipir->hcc_m mri_m T1-Weighted MRI hepatocytes_m->mri_m Signal Enhancement hcc_m->mri_m result_m Enhanced Liver Parenchyma, Hypointense HCC mri_m->result_m gadoxetate Gadoxetate Disodium (Intravenous Injection) dynamic_phase Dynamic Phase (Vascular Information) gadoxetate->dynamic_phase Extracellular Distribution hepatobiliary_phase Hepatobiliary Phase gadoxetate->hepatobiliary_phase Transition to mri_g T1-Weighted MRI dynamic_phase->mri_g hepatocytes_g Normal Hepatocytes (OATP Uptake) hepatobiliary_phase->hepatocytes_g Uptake hcc_g HCC Cells (Variable/No OATP Uptake) hepatobiliary_phase->hcc_g hepatocytes_g->mri_g Signal Enhancement hcc_g->mri_g result_g Dynamic Vascular Data & Hepatobiliary Phase Defect mri_g->result_g

Diagram 1: Comparative Mechanisms of Action

Performance Data

Table 1: Performance of Mangafodipir in HCC Detection
ComparatorMetricMangafodipirComparator PerformanceStudy PopulationReference
Gadopentetate dimeglumine Sensitivity72.4%87.5%46 patients with 96 HCCs[6][7][8]
Area under ROC Curve (Az)0.8770.93246 patients with 96 HCCs[6][7][8]
Contrast-Enhanced CT (CECT) Sensitivity83%61%17 patients undergoing resection/ablation[9]

Note: Gadopentetate dimeglumine is an extracellular gadolinium-based contrast agent.

Table 2: Performance of Gadoxetate Disodium in HCC Detection
ComparatorMetricGadoxetate DisodiumComparator PerformanceStudy PopulationReference
Multidetector CT (MDCT) Sensitivity (Overall)85.6%73.6%Meta-analysis of 242 studies[10]
Positive Predictive Value94.2%85.8%Meta-analysis of 242 studies[10]
Extracellular Contrast MRI Sensitivity (LI-RADS 5)LowerHigherProspective intra-individual study[10]
Dynamic CT Accuracy0.835 - 0.840Not Superior269 patients with 375 liver lesions[11]
Sensitivity0.879-269 patients with 375 liver lesions[11]
Specificity0.784-269 patients with 375 liver lesions[11]

Experimental Protocols

Mangafodipir-Enhanced MRI

A representative experimental protocol for mangafodipir-enhanced MRI for HCC detection involved the following steps:

  • Baseline Imaging : Unenhanced T1-weighted and T2-weighted sequences were acquired.

  • Contrast Administration : this compound (5 µmol/kg body weight) was administered as an intravenous infusion.

  • Post-Contrast Imaging : T1-weighted images were obtained approximately 15 minutes after the administration of the contrast agent. In some protocols, imaging could be performed up to 4 hours post-injection.

  • Image Analysis : HCC lesions were identified as regions with a lack of enhancement compared to the surrounding hyperintense liver parenchyma.

Gadoxetate Disodium-Enhanced MRI

A typical experimental protocol for gadoxetate disodium-enhanced MRI for HCC detection includes:

  • Pre-contrast Imaging : Baseline T1-weighted (in- and out-of-phase) and T2-weighted sequences are acquired.

  • Contrast Administration : Gadoxetate disodium (0.025 mmol/kg body weight) is administered as an intravenous bolus injection.

  • Dynamic Phase Imaging : T1-weighted images are acquired in the late arterial phase (approximately 20-35 seconds post-injection), portal venous phase (around 60-80 seconds), and transitional phase (2-3 minutes).

  • Hepatobiliary Phase Imaging : T1-weighted images are acquired approximately 20 minutes after contrast injection.[5]

  • Image Analysis : HCC is typically characterized by arterial phase hyperenhancement followed by "washout" in the portal venous or transitional phase, and hypointensity in the hepatobiliary phase.

G cluster_0 Mangafodipir MRI Workflow cluster_1 Gadoxetate Disodium MRI Workflow start_m Start unenhanced_m Acquire Unenhanced T1 & T2 Images start_m->unenhanced_m inject_m Administer Mangafodipir (5 µmol/kg) unenhanced_m->inject_m wait_m Wait ~15 min inject_m->wait_m postcontrast_m Acquire Post-Contrast T1 Images wait_m->postcontrast_m analyze_m Analyze for Non-enhancing Lesions postcontrast_m->analyze_m end_m End analyze_m->end_m start_g Start unenhanced_g Acquire Unenhanced T1 & T2 Images start_g->unenhanced_g inject_g Administer Gadoxetate (0.025 mmol/kg) unenhanced_g->inject_g dynamic_g Dynamic Phase Imaging (Arterial, Portal, Transitional) inject_g->dynamic_g wait_g Wait ~20 min dynamic_g->wait_g hbp_g Hepatobiliary Phase Imaging wait_g->hbp_g analyze_g Analyze for Vascular Patterns & HBP Defects hbp_g->analyze_g end_g End analyze_g->end_g

Diagram 2: Comparative Experimental Workflows

Discussion and Conclusion

While both mangafodipir and gadoxetate disodium are liver-specific contrast agents, their clinical utility and the information they provide differ significantly.

Mangafodipir enhances normal liver tissue, thereby improving the conspicuity of lesions that do not take up the agent. Its primary value is in lesion detection based on the contrast between enhanced parenchyma and unenhanced tumors. However, studies have shown its sensitivity to be lower than that of dynamic contrast-enhanced MRI with extracellular agents, particularly for small HCCs.[6][7][8]

Gadoxetate disodium offers a more comprehensive evaluation by providing both dynamic vascular information and data on hepatocyte function in a single examination. The arterial phase hyperenhancement and subsequent washout are key features for HCC diagnosis, and the hepatobiliary phase improves the detection of small or early-stage HCCs that may not exhibit typical vascular patterns.[3] Meta-analyses suggest that gadoxetate-enhanced MRI has a higher sensitivity for HCC detection compared to MDCT.[10]

References

Assessing Myocardial Viability: A Comparative Guide to Mangafodipir-Enhanced MRI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of myocardial viability is crucial for guiding therapeutic decisions in patients with coronary artery disease. While several imaging modalities are available, mangafodipir-enhanced Magnetic Resonance Imaging (MRI), also known as MEMRI, has emerged as a promising technique that directly visualizes viable heart muscle. This guide provides an objective comparison of MEMRI with established methods—Late Gadolinium Enhancement (LGE) MRI, Single-Photon Emission Computed Tomography (SPECT), and Positron Emission Tomography (PET)—supported by experimental data.

Principle of Mangafodipir-Enhanced MRI

Mangafodipir (Mn-DPDP) is a manganese-based contrast agent. After intravenous administration, it is taken up by viable cardiomyocytes through voltage-gated L-type calcium channels.[1] Manganese ions (Mn²⁺), being paramagnetic, shorten the T1 relaxation time of the surrounding tissue, leading to a brighter signal on T1-weighted MR images.[1] This uptake is dependent on intact cell membranes and functioning ion channels, making it a direct marker of myocyte viability. In contrast, non-viable or scarred tissue does not take up mangafodipir and thus appears darker.

Quantitative Comparison of Imaging Modalities

The diagnostic performance of an imaging technique is paramount. The following tables summarize the quantitative data from various studies, comparing the performance of MEMRI, LGE-MRI, SPECT, and PET in assessing myocardial viability.

Table 1: Mangafodipir-Enhanced MRI (MEMRI) vs. Late Gadolinium Enhancement (LGE) MRI
Parameter Key Findings
Infarct Size Correlation Good agreement between MEMRI and LGE for measuring infarct size.[2]
Dysfunctional Myocardium Detection MEMRI was more sensitive than LGE in detecting dysfunctional myocardium (40.5% ± 11.9% vs. 34.9% ± 13.9%).
Correlation with Wall Motion Abnormality MEMRI demonstrated a stronger correlation with abnormal wall motion compared to LGE (r²=0.72 vs. 0.55).
Differentiation of Stunned Myocardium MEMRI can differentiate between stunned and infarcted myocardium by showing intermediate manganese uptake in the peri-infarct regions, which can recover over time.
Table 2: Mangafodipir-Enhanced MRI (MEMRI) vs. Positron Emission Tomography (PET)
Parameter Key Findings
Agreement on Viability Excellent agreement between MEMRI and ¹⁸F-FDG PET in the quantification of myocardial viability.
Correlation with Histology Both MEMRI and PET demonstrate good agreement with histological findings for determining infarct size.
Quantitative Correlation Myocardial T1 values in MEMRI correlate with ¹⁸F-FDG standard uptake values and influx constants in PET.
Table 3: Indirect Comparison of Mangafodipir-Enhanced MRI (MEMRI) and Single-Photon Emission Computed Tomography (SPECT)
Parameter Key Findings
Non-Viable Myocardium Detection (vs. PET) LGE-CMR (a related MRI technique) identifies a higher percentage of non-viable segments compared to SPECT when both are compared to PET (CMR: 28.1%, SPECT: 11.8%).[2]
Diagnostic Accuracy (General CMR vs. SPECT) In a meta-analysis, general cardiac MRI showed superior diagnostic accuracy for coronary artery disease compared to SPECT.[3][4]
Small Animal Model Comparison In a head-to-head comparison in a rat model of myocardial infarction, MRI was found to be superior to both SPECT and PET in accurately depicting the infarct, showing the closest correlation with histology.[5]
Diagnostic Accuracy of SPECT (vs. PET) A meta-analysis comparing SPECT with PET for myocardial viability found a pooled sensitivity of 82% and specificity of 88% for SPECT.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Mangafodipir-Enhanced MRI (MEMRI) Protocol (Clinical)
  • Patient Population: Patients with known or suspected coronary artery disease and left ventricular dysfunction.

  • Contrast Agent and Dosage: Mangafodipir trisodium (MnDPDP) administered intravenously. A typical dose is 5 µmol/kg.

  • Image Acquisition:

    • Baseline Imaging: Pre-contrast T1 maps are acquired using a modified Look-Locker inversion recovery (MOLLI) sequence.

    • Contrast Administration: Mangafodipir is infused intravenously.

    • Post-Contrast Imaging: Serial T1 mapping is performed at multiple time points (e.g., 20 and 40 minutes) post-infusion to assess manganese uptake and washout kinetics.

  • Image Analysis:

    • Regions of interest (ROIs) are drawn on the T1 maps to measure the T1 relaxation times in the infarcted, peri-infarct, and remote viable myocardium.

    • A significant shortening of the T1 time in the remote myocardium compared to the infarcted territory indicates viability.

Late Gadolinium Enhancement (LGE) MRI Protocol
  • Contrast Agent and Dosage: Gadolinium-based contrast agent (e.g., gadopentetate dimeglumine) at a dose of 0.1-0.2 mmol/kg.

  • Image Acquisition:

    • Contrast is administered as an intravenous bolus.

    • After a delay of 10-20 minutes, T1-weighted inversion-recovery gradient-echo sequences are acquired.

    • The inversion time (TI) is optimized to null the signal from healthy myocardium.

  • Image Analysis:

    • Areas of hyperenhancement (bright signal) represent non-viable, scarred tissue where the gadolinium has accumulated in the expanded extracellular space.

¹⁸F-FDG PET Protocol
  • Patient Preparation: Patients typically undergo a glucose-loading protocol to enhance glucose uptake by viable myocardium.

  • Radiotracer and Dosage: Intravenous injection of ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG).

  • Image Acquisition: PET imaging is performed approximately 60 minutes after radiotracer injection.

  • Image Analysis: Regions with preserved glucose metabolism (high ¹⁸F-FDG uptake) are considered viable. A mismatch between reduced perfusion (assessed with a perfusion tracer) and preserved metabolism is a classic sign of hibernating myocardium.

SPECT Protocol
  • Radiotracer and Dosage: A perfusion agent such as Technetium-99m sestamibi (⁹⁹mTc-sestamibi) or Thallium-201 (²⁰¹Tl) is injected intravenously at rest and/or during stress.

  • Image Acquisition: SPECT images are acquired to assess myocardial perfusion.

  • Image Analysis: Areas with reduced tracer uptake at rest that show improved uptake on redistribution or stress images are considered viable. Fixed defects are indicative of scar tissue.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

G cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space (Viable Cardiomyocyte) Mn_DPDP Mangafodipir (Mn-DPDP) L_type_Ca_Channel L-type Ca²⁺ Channel Mn_DPDP->L_type_Ca_Channel Dissociation & Uptake Mn_ion Mn²⁺ L_type_Ca_Channel->Mn_ion T1_shortening T1 Relaxation Time Shortening Mn_ion->T1_shortening Paramagnetic Effect MRI_Signal Increased MRI Signal T1_shortening->MRI_Signal

Mangafodipir uptake pathway in a viable cardiomyocyte.

G Patient Patient with Suspected Myocardial Viability Issue Pre_Contrast_MRI Baseline T1 Mapping MRI Patient->Pre_Contrast_MRI Contrast_Admin Intravenous Infusion of Mangafodipir (Mn-DPDP) Pre_Contrast_MRI->Contrast_Admin Post_Contrast_MRI Post-Contrast T1 Mapping MRI (e.g., at 20 & 40 min) Contrast_Admin->Post_Contrast_MRI Image_Analysis Image Analysis: Measure T1 Shortening Post_Contrast_MRI->Image_Analysis Diagnosis Assessment of Myocardial Viability (Viable vs. Non-Viable) Image_Analysis->Diagnosis

Experimental workflow for MEMRI in myocardial viability assessment.

G MEMRI MEMRI LGE_MRI LGE-MRI MEMRI->LGE_MRI More Sensitive to Dysfunction PET PET (Gold Standard) MEMRI->PET Excellent Agreement LGE_MRI->PET Good Agreement SPECT SPECT SPECT->PET Good Agreement (Lower Sensitivity than PET)

Logical comparison of myocardial viability imaging modalities.

Conclusion

Mangafodipir-enhanced MRI is a powerful tool for the assessment of myocardial viability, offering a direct and quantitative method to visualize functional myocardium. Its performance is comparable, and in some aspects superior, to established techniques like LGE-MRI and shows excellent agreement with the gold-standard, PET. While direct comparative data with SPECT is limited, indirect evidence suggests that MRI-based techniques generally offer higher diagnostic accuracy. For researchers and drug development professionals, MEMRI provides a robust and reliable platform for evaluating the efficacy of novel cardioprotective and regenerative therapies.

References

Unveiling the Cellular Response: Correlating Mangafodipir Trisodium Uptake with Gene Expression Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate cellular interactions of imaging and therapeutic agents is paramount. This guide provides a comparative analysis of mangafodipir trisodium and its alternatives, focusing on the correlation between their uptake and resulting gene expression profiles. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed decisions in research and development.

This compound, initially developed as a magnetic resonance imaging (MRI) contrast agent for the liver and pancreas, has garnered further interest for its antioxidant properties.[1][2] Its mechanism involves the intracellular dissociation of manganese (Mn²⁺) ions, which not only enhances MRI signals but also mimics the activity of superoxide dismutase (SOD), a key enzyme in mitigating oxidative stress.[1] This dual functionality suggests that its uptake could trigger significant changes in cellular gene expression, a critical consideration in drug development and toxicology.

Comparative Analysis of Cellular Uptake and Genetic Impact

To provide a clear comparison, the following table summarizes the known characteristics of this compound and its primary alternatives—gadolinium-based and iron-based contrast agents—in relation to their cellular uptake and influence on gene expression.

FeatureThis compoundGadolinium-Based Contrast Agents (GBCAs)Iron-Based Contrast Agents (e.g., SPIOs)
Primary Uptake Mechanism Enters hepatocytes and pancreatic acinar cells. Dissociates to release Mn²⁺ intracellularly.[2]Primarily extracellular distribution.[3][4]Phagocytosis by macrophages and other cells of the reticuloendothelial system.[5][6]
Intracellular Fate Mn²⁺ ions are utilized in metabolic processes or stored. The fodipir ligand is excreted.[2]Generally remain chelated and extracellular, though some dissociation and intracellular accumulation can occur, raising toxicity concerns.[3][4]Localize within intracellular vesicles (lysosomes).[5]
Known Effects on Gene Expression No direct studies are available. Inferred effects are based on the known roles of manganese and the reduction of oxidative stress, which can influence pathways related to cell defense, apoptosis, and metabolism.Some studies suggest a potential for genotoxicity and DNA damage, which would inherently alter gene expression related to DNA repair and cell cycle control.[7]Internalization can influence iron metabolism genes. Their presence can also induce inflammatory responses, affecting related gene expression profiles.
Key Cellular Pathways Potentially Affected Oxidative stress response, metal ion homeostasis, apoptosis, cellular metabolism.DNA damage response, cell cycle regulation, inflammatory pathways.Iron homeostasis, endocytosis, inflammation, phagocytosis.

Delving into the Molecular Pathways

The interaction of these agents with cellular machinery can trigger complex signaling cascades. Understanding these pathways is crucial for predicting their biological effects.

This compound: A Dual-Action Mechanism

Upon cellular uptake, this compound releases manganese ions and exhibits SOD mimetic activity. This can influence cellular pathways as depicted below.

mangafodipir_pathway mangafodipir This compound uptake Cellular Uptake mangafodipir->uptake dissociation Dissociation uptake->dissociation mn_ion Mn²⁺ Ion dissociation->mn_ion sod_mimetic SOD Mimetic Activity dissociation->sod_mimetic gene_expression Altered Gene Expression mn_ion->gene_expression Cofactor/Signaling ros Reactive Oxygen Species (ROS) sod_mimetic->ros Scavenges ox_stress Oxidative Stress ros->ox_stress ox_stress->gene_expression cell_defense Cell Defense Genes gene_expression->cell_defense apoptosis Apoptosis-Related Genes gene_expression->apoptosis metabolism Metabolic Genes gene_expression->metabolism experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_rna_seq RNA Sequencing cluster_data_analysis Data Analysis cell_culture 1. Plate Cells (e.g., HepG2 liver cells) treatment 2. Treat with Mangafodipir (and controls) cell_culture->treatment incubation 3. Incubate for defined time points treatment->incubation cell_lysis 4. Cell Lysis incubation->cell_lysis rna_extraction 5. RNA Extraction & Purification cell_lysis->rna_extraction qc1 6. RNA Quality Control (e.g., Bioanalyzer) rna_extraction->qc1 library_prep 7. Library Preparation (poly-A selection/rRNA depletion) qc1->library_prep sequencing 8. High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing qc2 9. Raw Read Quality Control sequencing->qc2 alignment 10. Alignment to Reference Genome qc2->alignment quantification 11. Gene Expression Quantification alignment->quantification diff_expression 12. Differential Expression Analysis quantification->diff_expression pathway_analysis 13. Pathway & GO Enrichment Analysis diff_expression->pathway_analysis

References

Safety Operating Guide

Proper Disposal of Mangafodipir Trisodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Mangafodipir Trisodium is a critical component of laboratory and clinical research operations. This guide provides essential information and procedural steps for the proper handling and disposal of this substance, in line with established safety protocols and regulatory compliance.

This compound, a contrast agent previously used for magnetic resonance imaging (MRI), requires careful management when designated as waste.[1][2] Adherence to proper disposal procedures is paramount to protect personnel and the environment from potential hazards.

Core Disposal Principles

The primary directive for the disposal of this compound is to conduct all activities in accordance with prevailing country, federal, state, and local regulations.[3] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines.

Disposal Procedures for this compound

Researchers and laboratory personnel should follow these step-by-step procedures for the safe disposal of this compound:

  • Unused Product:

    • Vials of this compound are intended for single use only; any unused portions must be discarded.[4]

    • Do not dispose of unused this compound via wastewater or household waste.[5]

    • Unused or expired product should be treated as chemical waste and disposed of through an approved waste disposal plant or licensed contractor.

  • Spill Management and Cleanup:

    • In the event of a spill, ensure adequate ventilation and evacuate personnel to a safe area.[3]

    • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3]

    • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3]

    • Carefully collect the absorbed material and any contaminated solids (e.g., paper towels) into a designated, labeled hazardous waste container.

    • Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[3]

    • Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.[3]

  • Container Disposal:

    • Empty vials and containers that held this compound should be managed as chemical waste.

    • If required by local regulations, rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

    • Dispose of the empty or triple-rinsed container through an approved waste disposal service.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValue
Molecular FormulaC22H27MnN4Na3O14P2[3]
Molecular Weight757.32 g/mol [3]
AppearanceYellow solid[6]
Storage Temperature15°C to 30°C; Protect from freezing[6]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The standard procedure is to follow the chemical waste guidelines provided by regulatory bodies and institutional EHS departments. The key principle is containment and disposal via a licensed hazardous waste contractor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

start This compound Waste Generated decision_spill Is it a spill? start->decision_spill spill_procedure Follow Spill Cleanup Procedure: 1. Wear appropriate PPE. 2. Absorb with inert material. 3. Collect in hazardous waste container. 4. Decontaminate area. decision_spill->spill_procedure Yes decision_unused Is it unused product or empty container? decision_spill->decision_unused No package_waste Package in a designated, labeled hazardous waste container. spill_procedure->package_waste decision_unused->package_waste Yes contact_ehs Contact Institutional EHS for pickup. package_waste->contact_ehs disposal Disposal by approved hazardous waste contractor. contact_ehs->disposal

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mangafodipir Trisodium
Reactant of Route 2
Mangafodipir Trisodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。